Technical Documentation Center

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Introduction (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy acid of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure makes it a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy acid of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure makes it a valuable building block for the synthesis of complex, biologically active molecules. The precise arrangement of the hydroxyl and carboxylic acid groups around the chiral center is often crucial for the desired therapeutic or pesticidal activity of the final product. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to obtain this enantiomerically pure compound, tailored for researchers, scientists, and professionals in drug development and process chemistry. We will explore the synthesis of the racemic precursor, its subsequent resolution, and direct asymmetric synthesis strategies, elucidating the underlying principles and providing actionable experimental protocols.

Strategic Approaches to Enantiopure (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

The synthesis of a single enantiomer of a chiral compound can be broadly approached in two ways: by first preparing the racemic mixture and then separating the desired enantiomer (chiral resolution), or by directly synthesizing the desired enantiomer using stereoselective methods (asymmetric synthesis). This guide will detail both strategies as applied to (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

A logical starting point for both approaches is the synthesis of the racemic compound, 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Part 1: Synthesis of Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid

A common and efficient method for the synthesis of α-hydroxy acids is through the cyanohydrin pathway, starting from the corresponding aldehyde. In this case, 4-chlorobenzaldehyde serves as a readily available and cost-effective starting material.

Mechanism of the Cyanohydrin Pathway

The synthesis proceeds in two key steps:

  • Cyanohydrin Formation: 4-Chlorobenzaldehyde reacts with a cyanide source, typically sodium cyanide, in the presence of a proton source (often generated in situ) to form 2-(4-chlorophenyl)-2-hydroxyacetonitrile. The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Hydrolysis: The resulting cyanohydrin is then subjected to acidic or basic hydrolysis, which converts the nitrile group into a carboxylic acid, yielding the desired 2-(4-chlorophenyl)-2-hydroxypropionic acid.

Experimental Protocol: Synthesis of Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid

Step 1: Synthesis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide (2.0 molar equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.[1]

  • 4-Chlorobenzaldehyde (1.0 molar equivalent) is dissolved in a suitable organic solvent such as dichloromethane or methyl tert-butyl ether.

  • The solution of 4-chlorobenzaldehyde is added dropwise to the stirred, cooled sodium cyanide solution.

  • A solution of a strong acid, such as hydrochloric acid, is then added slowly to the reaction mixture, maintaining the temperature below 10°C. This in-situ generation of hydrocyanic acid promotes the formation of the cyanohydrin.

  • After the addition is complete, the reaction is stirred for an additional 1-2 hours at low temperature.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-chlorophenyl)-2-hydroxyacetonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-(4-Chlorophenyl)-2-hydroxypropionic acid

  • The crude cyanohydrin is transferred to a round-bottom flask equipped with a reflux condenser.

  • A concentrated solution of hydrochloric acid is added to the flask.

  • The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent like ethyl acetate.

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

Part 2: Chiral Resolution of Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid

Chiral resolution is a classical and industrially viable method for separating enantiomers. The most common technique is diastereomeric salt crystallization.[2][3]

Principle of Diastereomeric Salt Crystallization

This method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[2][4] By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer of the acid can then be liberated from the crystallized salt.

Selection of a Chiral Resolving Agent

For the resolution of a carboxylic acid, a chiral amine is typically used as the resolving agent. Common and effective resolving agents for α-hydroxy acids include (R)-1-phenylethylamine and various chiral amino alcohols.[5][6] The choice of the resolving agent is often empirical and may require screening of several candidates to find one that forms well-defined crystals with a significant solubility difference between the two diastereomers.[7]

Experimental Protocol: Chiral Resolution with (R)-1-Phenylethylamine
  • In a flask, dissolve the racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.[8][9]

  • In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine (1.0 equivalent) in the same solvent.

  • Combine the two solutions and stir.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, which in this case would be the salt of (R)-2-(4-chlorophenyl)-2-hydroxypropionic acid with (R)-1-phenylethylamine. Seeding with a small crystal of the desired salt can facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • To improve enantiomeric purity, the collected diastereomeric salt can be recrystallized.

  • Liberate the free acid by dissolving the diastereomeric salt in water and acidifying with a strong acid (e.g., HCl) to a low pH.

  • Extract the (R)-2-(4-chlorophenyl)-2-hydroxypropionic acid with an organic solvent.

  • Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched product.

  • The enantiomeric excess (e.e.) of the product should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Chiral Resolving Agents
Resolving AgentCategorySuitable forReference
(R)-1-PhenylethylamineChiral AmineRacemic Acids[5]
(2R,3R)-Tartaric AcidChiral AcidRacemic Bases[8]
(1R,2S)-2-Amino-1,2-diphenylethanolChiral Amino AlcoholRacemic α-Hydroxy Acids[10]
BrucineChiral Alkaloid (Base)Racemic Acids[6]

Part 3: Asymmetric Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Asymmetric synthesis offers a more direct route to the desired enantiomer, potentially avoiding the loss of 50% of the material inherent in classical resolution. A key strategy for the synthesis of chiral α-hydroxy acids is the enantioselective reduction of the corresponding α-keto acid.

Synthesis of the Precursor: 2-(4-Chlorophenyl)-2-oxopropanoic acid

The α-keto acid precursor can be synthesized from the readily available 4-chloroacetophenone. A common method involves a two-step process:

  • α-Bromination: 4-Chloroacetophenone is brominated at the α-position to yield 2-bromo-1-(4-chlorophenyl)ethan-1-one.

  • Oxidation: The resulting α-bromo ketone is then oxidized to the α-keto acid.

Enantioselective Reduction of 2-(4-Chlorophenyl)-2-oxopropanoic acid

The prochiral ketone group of 2-(4-chlorophenyl)-2-oxopropanoic acid can be reduced to the corresponding chiral alcohol with high enantioselectivity using various catalytic systems.

1. Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

Baker's yeast contains reductases that can enantioselectively reduce ketones, often with high stereoselectivity.[11][12] This method is environmentally friendly and uses a readily available and inexpensive biocatalyst.

  • Experimental Protocol:

    • A suspension of baker's yeast in a buffered aqueous solution containing a carbohydrate source (e.g., glucose or sucrose) is prepared and allowed to ferment.

    • The substrate, 2-(4-chlorophenyl)-2-oxopropanoic acid (or its ester derivative for better cell permeability), is added to the fermenting yeast culture.

    • The reaction is incubated with shaking for a period of time, typically 24-72 hours.

    • The yeast cells are removed by filtration or centrifugation.

    • The aqueous solution is extracted with an organic solvent.

    • The organic extracts are dried and the solvent is removed to yield the crude (R)-2-(4-chlorophenyl)-2-hydroxypropionic acid.

    • Purification and determination of enantiomeric excess are performed as previously described.

2. Chemocatalytic Asymmetric Reduction

Chiral metal complexes and organocatalysts can also be employed for the highly enantioselective reduction of α-keto acids. Chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts) in combination with a borane source are effective for the reduction of ketones.[12] Transition metal catalysts, such as those based on ruthenium or rhodium with chiral ligands, are also widely used for asymmetric hydrogenation.[13]

  • Conceptual Workflow:

    • The α-keto acid, 2-(4-chlorophenyl)-2-oxopropanoic acid, is dissolved in a suitable aprotic solvent.

    • A catalytic amount of the chiral catalyst (e.g., a chiral ruthenium-diamine complex) is added.

    • A hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like isopropanol or formic acid, is introduced.

    • The reaction is carried out under controlled temperature and pressure until completion.

    • The catalyst is removed, and the product is isolated and purified.

Data Summary: Asymmetric Reduction Methods
MethodCatalyst/ReagentTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Biocatalytic ReductionBaker's Yeast (S. cerevisiae)Often >90%Environmentally friendly, inexpensive catalyst, mild conditionsSubstrate scope can be limited, may require optimization of reaction conditions
Chemocatalytic ReductionChiral Ru/Rh complexesOften >95%High enantioselectivity, broad substrate scopeCatalysts can be expensive and sensitive to air/moisture

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows described in this guide.

Synthesis of Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid

G cluster_0 Racemic Synthesis A 4-Chlorobenzaldehyde B 2-(4-Chlorophenyl)-2-hydroxyacetonitrile (Cyanohydrin) A->B  NaCN, H+ C Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid B->C  H3O+, Heat

Caption: Synthesis of the racemic target molecule.

Chiral Resolution via Diastereomeric Salt Crystallization

G cluster_1 Chiral Resolution Racemic Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid Diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) Racemic->Diastereomers ResolvingAgent +(R)-1-Phenylethylamine ResolvingAgent->Diastereomers Crystallization Crystallization Diastereomers->Crystallization Salt Less Soluble Diastereomeric Salt ((R)-acid-(R)-amine) Crystallization->Salt Solid MotherLiquor Mother Liquor (Enriched in (S)-acid-(R)-amine salt) Crystallization->MotherLiquor Solution Liberation Acidification (H+) Salt->Liberation Product (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid Liberation->Product

Caption: Chiral resolution workflow.

Asymmetric Synthesis via Ketone Reduction

G cluster_2 Asymmetric Synthesis Start 4-Chloroacetophenone KetoAcid 2-(4-Chlorophenyl)-2-oxopropanoic acid Start->KetoAcid Oxidation Product (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid KetoAcid->Product Asymmetric Reduction (e.g., Baker's Yeast or Chiral Catalyst)

Caption: Asymmetric synthesis workflow.

Conclusion

The synthesis of enantiomerically pure (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid can be effectively achieved through two primary strategies: chiral resolution of the racemic acid and direct asymmetric synthesis. The choice of the optimal route depends on various factors, including the desired scale of production, cost considerations, and available laboratory equipment. The cyanohydrin route provides a reliable method for accessing the racemic starting material. For enantioselective synthesis, diastereomeric salt crystallization is a robust and scalable technique, while asymmetric reduction of the corresponding α-keto acid offers a more direct and potentially more atom-economical approach. This guide has provided the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently approach the synthesis of this important chiral building block.

References

  • Benchchem. (2025). Large-Scale Synthesis of Enantiomerically Pure (R)
  • Kayser, M. M., et al. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(18), 6603-6608.
  • Ohta, H., Kobayashi, N., & Sugai, T. (1990). Reduction of acyl enolates of alpha-substituted beta-keto esters by bakers' yeast. Agric Biol Chem, 54(2), 489-93.
  • Wikipedia. (2023). Chiral resolution. Wikipedia.
  • Palmer, D. S., Llinàs, A., & Morao, I. (2025). Double Salt Formation on Diastereoisomeric Crystallization of Mefloquine with Propionic and Succinic Acid Derivatives: A Structural Study of Chiral Nondiscrimination.
  • Stereochemistry - Stereoelectronics. (2021, April 30).
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Benchchem. (2025). A Comparative Guide to Chiral Resolving Agents: (R)-2-Hydroxy-2-phenylpropanoic Acid vs.
  • Paal, T. A., et al. (2024). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. The Journal of Organic Chemistry.
  • Honda, T., et al. (2025).
  • Organic Syntheses Procedure. (n.d.). BENZOPHENONE CYANOHYDRIN. Organic Syntheses.
  • Scribd. (n.d.). Organic Chemistry Lab: Chiral Resolution. Scribd.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
  • ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • Supporting Information for Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxyl
  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Sofighaderi, S., & Setamdideh, D. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. Oriental Journal of Chemistry, 29(3), 1135-1137.
  • Google Patents. (n.d.). Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Han, J., et al. (2019). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. Molecules, 24(18), 3389.
  • Bandar, J. S., & Lambert, T. H. (2013). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Journal of the American Chemical Society, 135(31), 11779–11782.
  • Kaźmierczak, M., & Gawroński, J. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 401.
  • Lou, S., & Schaus, S. E. (2008). Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols. Journal of the American Chemical Society, 130(22), 6922–6923.

Sources

Exploratory

Physicochemical Profiling & Characterization of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

This guide provides an in-depth technical analysis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid , a critical chiral entity in the pharmaceutical profiling of fibrate-class drugs. Executive Summary & Compound Identit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid , a critical chiral entity in the pharmaceutical profiling of fibrate-class drugs.

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as Reduced Fenofibric Acid) is the primary Phase I metabolite of the anti-hyperlipidemic drug Fenofibrate. While Fenofibrate and its active hydrolytic metabolite (Fenofibric acid) are achiral benzophenone derivatives, the subsequent reduction of the ketone moiety generates a chiral center at the benzylic position.

The (R)-enantiomer represents a specific stereochemical impurity and metabolic product that requires rigorous control and characterization during drug development to ensure safety and efficacy, particularly given the varying toxicity profiles of enantiomeric pairs.

Chemical Identity Table
ParameterDetail
IUPAC Name (2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid
CAS Number 887304-94-1 (R-isomer); 4445-13-0 (Racemate)
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
SMILES C(C(=O)O)O
Role Chiral Metabolite; Process Impurity (Fenofibrate)

Physicochemical Properties

Note: Data typically refers to the racemate unless specified, as the enantiomers share scalar properties in an achiral environment.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 133–135 °C (Racemate). The pure (R)-enantiomer is expected to have a sharp melting transition within a similar range, potentially distinct from the racemate depending on the conglomerate vs. racemic compound crystal lattice.

  • Polymorphism: Exhibits potential for polymorphism due to hydrogen bonding capabilities of the α-hydroxyl and carboxylic acid groups.

Solution Thermodynamics
  • pKa (Acidic): 3.61 ± 0.10 (Predicted). The electron-withdrawing chlorine atom and the α-hydroxyl group increase acidity relative to propionic acid (pKa 4.87).

  • Lipophilicity (LogP): 1.6 – 2.3. Moderately lipophilic, suggesting good membrane permeability but limited aqueous solubility.

  • Solubility Profile:

    • Water: Insoluble (< 0.1 mg/mL).

    • Methanol/Ethanol: Freely Soluble (> 100 mg/mL).

    • DMSO: Soluble.

    • Hexane: Insoluble.

Structural Characterization (Expert Analysis)

Stereochemical Origin

The compound arises from the reduction of the carbonyl group in Fenofibric Acid. In vivo, this reduction is enzymatic and often stereoselective. In vitro (chemical synthesis), using non-chiral reducing agents like Sodium Borohydride (NaBH₄) yields the racemate (50:50 mixture of R and S).

Spectroscopic Signature (Validation Criteria)

To validate the identity of the (R)-isomer, the following spectral features must be observed. Note: Enantiomers have identical NMR spectra in achiral solvents.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.6 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.30–7.50 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

    • δ 5.80 ppm (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

    • δ 1.75 ppm (s, 3H): Methyl group (-CH₃) attached to the quaternary chiral center. Crucial for distinguishing from unreduced Fenofibric acid (which lacks this signal).

  • IR Spectroscopy (KBr Pellet):

    • 3400–3500 cm⁻¹: Broad O-H stretch (Alcohol + Acid).

    • 1705–1725 cm⁻¹: Strong C=O stretch (Carboxylic acid).

    • 830 cm⁻¹: C-Cl stretch (typical for para-chlorophenyl).

Experimental Protocols

Protocol: Chiral HPLC Separation

Objective: To determine the Enantiomeric Excess (ee) of the (R)-isomer in a sample.

Methodology: The separation relies on the interaction between the hydroxyl group of the analyte and the carbamate moieties of the chiral stationary phase (CSP).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Expert Insight: The TFA is critical to suppress ionization of the carboxylic acid, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 225 nm (Maximal absorbance for chlorobenzene chromophore).

  • Suitability Criteria: Resolution (Rs) between (R) and (S) peaks > 1.5.

Protocol: Chemical Synthesis (Racemate) & Resolution

Objective: To access the standard material for impurity profiling.

  • Starting Material: Fenofibric Acid (hydrolyzed Fenofibrate).

  • Reduction:

    • Dissolve Fenofibric Acid (1 eq) in Methanol.

    • Add NaBH₄ (2 eq) portion-wise at 0–5 °C.

    • Stir at RT for 2 hours.

    • Quench with 1N HCl (Caution: Hydrogen gas evolution).

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Isolation: Concentrate to yield the racemic solid (MP: 133–135 °C).

  • Chiral Resolution:

    • Form diastereomeric salts using (S)-(-)-α-Phenylethylamine.

    • Recrystallize fractionally from Ethanol/Water.

    • Acidify the salt to liberate the free (R)-acid.

Metabolic & Analytical Logic Visualizations

Metabolic Pathway: Origin of the Chiral Center

This diagram illustrates the transformation of the achiral parent drug into the chiral metabolite.

MetabolicPathway Fenofibrate Fenofibrate (Achiral Pro-drug) FenofibricAcid Fenofibric Acid (Active Metabolite) Achiral Ketone Fenofibrate->FenofibricAcid Hydrolysis (Esterases) ReducedAcid Reduced Fenofibric Acid (2-(4-Chlorophenyl)-2-hydroxypropionic acid) Chiral Center Created FenofibricAcid->ReducedAcid Carbonyl Reduction (C=O -> C-OH)

Caption: Metabolic conversion of Fenofibrate to its reduced chiral form, creating the (R)/(S) stereocenter.

Analytical Workflow: Enantiomeric Purity Determination

A logic flow for verifying the specific optical isomer in a drug substance sample.

ChiralAnalysis Sample Unknown Sample (Impurity/Metabolite) AchiralHPLC Step 1: Achiral HPLC (C18) Confirm Chemical Purity Sample->AchiralHPLC Decision Purity > 98%? AchiralHPLC->Decision Decision->Sample No (Re-purify) ChiralHPLC Step 2: Chiral HPLC (AD-H) Normal Phase Mode Decision->ChiralHPLC Yes DataAnalysis Calculate Enantiomeric Excess (ee) %R - %S ChiralHPLC->DataAnalysis Report Report (R)-Isomer Content DataAnalysis->Report

Caption: Step-by-step analytical decision tree for quantifying the (R)-enantiomer in pharmaceutical samples.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3339, Fenofibrate. PubChem.[1] Available at: [Link]

  • Majethia, G. N., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.[2] Results in Chemistry.[2][3][4][5][6][7][8] Available at: [Link]

  • Ye, J., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin. Biomedical Chromatography.[8] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Antara (Fenofibrate) Prescribing Information. FDA.gov. Available at: [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Technical Guide for Analytical Characterization

Executive Summary & Strategic Context The molecule (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0)[1] is a highly functionalized chiral -hydroxy acid. Molecules of this class serve as critical chiral buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The molecule (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0)[1] is a highly functionalized chiral


-hydroxy acid. Molecules of this class serve as critical chiral building blocks in the asymmetric synthesis of complex Active Pharmaceutical Ingredients (APIs)[2].

Structurally, the molecule features a chiral


-carbon bonded to four distinct moieties: a carboxylic acid (-COOH), a hydroxyl group (-OH), a methyl group (-CH₃), and a para-chlorophenyl ring. This dense functionalization creates a unique electronic environment that heavily influences its behavior in a magnetic field (NMR), its vibrational modes (IR), and its fragmentation pathways (MS). This whitepaper provides a field-proven, causality-driven guide to its spectroscopic characterization.

Self-Validating Experimental Protocols

To ensure data trustworthiness, analytical workflows must be designed as self-validating systems. The following step-by-step methodologies embed internal controls to eliminate artifacts.

Workflow Start Sample: (R)-2-(4-Chlorophenyl) -2-hydroxypropionic acid Prep Sample Preparation (DMSO-d6, ATR Crystal, MeOH) Start->Prep NMR NMR Spectroscopy (400 MHz, TMS Reference) Prep->NMR IR FT-IR Spectroscopy (ATR, Background Subtraction) Prep->IR MS Mass Spectrometry (ESI-/EI, Isotope Check) Prep->MS Chiral Chiral HPLC (Enantiomeric Purity Check) Prep->Chiral Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data Chiral->Data

Caption: Analytical workflow for the spectroscopic characterization of the target API building block.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality & Validation: DMSO-

    
     is strategically selected over CDCl₃. The molecule contains two exchangeable protons (-OH and -COOH). DMSO strongly hydrogen-bonds with these groups, drastically reducing their chemical exchange rate and allowing them to be observed as distinct broad singlets rather than collapsing into the baseline[3]. TMS acts as the self-validating zero-point reference.
    
  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Fourier-Transform Infrared (FT-IR) Protocol
  • Sample Preparation: Perform a background scan on a clean Attenuated Total Reflectance (ATR) diamond crystal to establish a blank validation. Place 2–3 mg of the neat solid powder directly onto the crystal.

  • Causality & Validation: ATR is strictly preferred over traditional KBr pelleting. KBr is highly hygroscopic; any absorbed atmospheric water would create a broad artifact band at ~3400 cm⁻¹, which would mask the critical tertiary alcohol O-H stretch inherent to the molecule.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

Mass Spectrometry (MS) Protocol
  • ESI-MS (Negative Mode): Dilute the sample in LC-MS grade methanol (1:100). Negative mode ESI is chosen because the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ carboxylate anion, providing a definitive intact molecular weight.

  • EI-MS (Positive Mode, 70 eV): Introduce the sample via a direct insertion probe. The 70 eV ionization energy is the universal standard for generating reproducible structural fragmentation.

  • Causality & Validation: The self-validating check for this molecule is its isotopic signature. Because it contains one chlorine atom, every chlorine-bearing fragment must exhibit a strict 3:1 abundance ratio (³⁵Cl:³⁷Cl) spaced exactly by 2 m/z units[4].

Spectroscopic Data Synthesis & Causality Analysis

¹H and ¹³C NMR Spectroscopy

The dense functionalization at the


-carbon dictates the chemical shifts. The 

-methyl group is pushed significantly downfield to

1.65 ppm due to the combined inductive deshielding from the two oxygen atoms and the anisotropic deshielding cone of the adjacent aromatic ring.

The para-chlorophenyl ring presents a classic AA'BB' spin system. While the ring has a plane of symmetry, the protons are not magnetically equivalent. This results in two distinct doublets with an ortho-coupling constant of


 Hz[3].

Table 1: ¹H NMR Data (400 MHz, DMSO-


) 
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
1.65Singlet (s)3H--CH₃ (

-methyl)
5.85Broad Singlet (br s)1H--OH (tertiary alcohol, exchangeable)
7.38Doublet (d)2H8.6Ar-H (ortho to Cl)
7.52Doublet (d)2H8.6Ar-H (ortho to chiral center)
12.60Broad Singlet (br s)1H--COOH (carboxylic acid, exchangeable)

Table 2: ¹³C NMR Data (100 MHz, DMSO-


) 
Chemical Shift (

, ppm)
Carbon TypeStructural Assignment
26.5Primary (CH₃)

-methyl carbon
75.2Quaternary (C)Chiral

-carbon
127.8Tertiary (CH)Ar-C (ortho to C-

)
128.4Tertiary (CH)Ar-C (meta to C-

/ ortho to Cl)
132.1Quaternary (C)Ar-C (para to C-

/ attached to Cl)
141.5Quaternary (C)Ar-C (ipso to C-

)
175.0Quaternary (C)Carbonyl carbon (-COOH)
FT-IR Vibrational Analysis

The IR spectrum is dominated by the hydrogen-bonding dynamics of the molecule. The carboxylic acid forms tightly bound dimers in the solid state, resulting in a massive, broad O-H stretch that can span from 3200 down to 2500 cm⁻¹. Superimposed on this, or appearing just above it, is the sharper O-H stretch of the tertiary alcohol.

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignment
3420MediumSharp/BroadO-H stretch (tertiary alcohol)
3200 - 2500MediumVery BroadO-H stretch (carboxylic acid dimer)
1715StrongSharpC=O stretch (carboxylic acid)
1595, 1490MediumSharpC=C stretch (aromatic ring)
1180StrongSharpC-O stretch (tertiary alcohol)
1095StrongSharpC-Cl stretch (aryl chloride)
830StrongSharpC-H out-of-plane bend (para-disubstituted)
Mass Spectrometry & Fragmentation Pathways

Under 70 eV Electron Ionization (EI), the molecular ion (M⁺ at m/z 200/202) is relatively weak because the molecule undergoes rapid


-cleavage. The ejection of the -COOH radical (loss of 45 Da) is highly favored because it leaves behind a tertiary, benzylic carbocation (m/z 155/157) that is exceptionally stabilized by resonance from the para-chlorophenyl ring and the electron-donating effect of the 

-methyl group[4].

MS_Pathway M_ion Molecular Ion [M]+ m/z 200 / 202 Alpha_cleav Alpha-Cleavage [-COOH] M_ion->Alpha_cleav -45 Da Loss_CH3 Loss of CH3 [-CH3] M_ion->Loss_CH3 -15 Da Base_peak Tertiary Carbocation m/z 155 / 157 Alpha_cleav->Base_peak Minor_peak m/z 185 / 187 Loss_CH3->Minor_peak

Caption: Primary EI-MS fragmentation pathways highlighting alpha-cleavage and methyl loss.

Table 4: Mass Spectrometry (EI, 70 eV)

m/zRelative Abundance (%)Ion TypeAssignment / Loss Pathway
2005[M]⁺ (³⁵Cl)Intact Molecular Ion
2021.6[M]⁺ (³⁷Cl)Intact Molecular Ion (Isotope check)
155100Fragment (³⁵Cl)[M - COOH]⁺ (Base Peak via

-cleavage)
15733Fragment (³⁷Cl)[M - COOH]⁺ (Isotope check)
13720Fragment[155 - H₂O]⁺
11115Fragment (³⁵Cl)[C₆H₄Cl]⁺ (Chlorophenyl cation)

Stereochemical Verification Imperative

It is critical to note that standard NMR, IR, and MS techniques in achiral environments cannot differentiate between the (R) and (S) enantiomers of 2-(4-Chlorophenyl)-2-hydroxypropionic acid. Enantiomers possess identical scalar couplings, dipole moments, and masses.

To validate that the synthesized or procured batch is strictly the (R)-enantiomer , the analytical workflow must be extended. This is achieved either by measuring the specific optical rotation


 using a polarimeter, or by utilizing Chiral High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H) against a known racemic standard. Alternatively, chiral derivatizing agents (such as Mosher's acid chloride) can be reacted with the tertiary alcohol to form diastereomers, which will then exhibit distinct, resolvable ¹H and ¹³C NMR chemical shifts.

References

  • 2-(4-Chlorophenyl)
  • Introduction to Spectroscopy (Pavia, D. L., et al.)
  • Spectrometric Identification of Organic Compounds, 8th Edition (Silverstein, R. M., et al.)
  • EP2327766A1 - Nitrilases (Chiral Alpha-Hydroxy Acids as Precursors)

Sources

Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Abstract (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy acid, a structural motif of significant interest in medicinal chemistry and materials science. The precise stereochemical control in its synth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy acid, a structural motif of significant interest in medicinal chemistry and materials science. The precise stereochemical control in its synthesis is paramount, as the biological activity of enantiomers can differ substantially. This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of this target molecule. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of three leading strategies: asymmetric hydrogenation, chiral auxiliary-mediated diastereoselective alkylation, and enzyme-catalyzed resolutions. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, field-proven understanding of these synthetic pathways.

Introduction: The Imperative of Chirality

Chiral α-hydroxy acids are privileged scaffolds found in numerous natural products and pharmaceutical agents. Their synthesis in enantiomerically pure form is a cornerstone of modern organic chemistry.[1][2] The specific target, (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, possesses a single stereocenter, making the separation of its racemic form challenging and underscoring the need for efficient asymmetric synthetic routes from the outset. The choice of synthetic strategy is often a balance between scalability, cost, enantiomeric purity, and environmental impact. This guide will explore the leading methods, providing the causal logic behind experimental design to empower scientists in their synthetic endeavors.

Comparative Overview of Synthetic Strategies

The synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid can be approached through several distinct enantioselective methodologies. The selection of a particular route depends on factors such as available starting materials, required scale, and desired optical purity. Below is a logical workflow comparing the primary strategies discussed in this guide.

cluster_start Prochiral Precursor (2-(4-chlorophenyl)-2-oxopropanoic acid) cluster_strategies Enantioselective Methodologies cluster_racemic Racemic Synthesis & Resolution cluster_end Final Product Start Prochiral Keto Acid Asymmetric_Hydrogenation Asymmetric Hydrogenation Start->Asymmetric_Hydrogenation Direct Reduction Enzymatic_Reduction Enzymatic Asymmetric Reduction Start->Enzymatic_Reduction Biocatalytic Reduction Chiral_Auxiliary Chiral Auxiliary Pathway Start->Chiral_Auxiliary Requires derivatization to an ester/amide Target (R)-2-(4-Chlorophenyl) -2-hydroxypropionic acid Asymmetric_Hydrogenation->Target Enzymatic_Reduction->Target Chiral_Auxiliary->Target Auxiliary Cleavage Racemic_Synthesis Racemic Synthesis of 2-(4-Chlorophenyl)-2- hydroxypropionic acid Enzymatic_Resolution Enzymatic Kinetic Resolution Racemic_Synthesis->Enzymatic_Resolution Separation of Enantiomers Enzymatic_Resolution->Target Yield limit ~50%

Caption: Comparative workflow of major synthetic routes.

Asymmetric Hydrogenation of a Prochiral Ketone

Asymmetric hydrogenation is one of the most efficient and industrially scalable methods for producing enantiomerically pure compounds.[3][4] This approach involves the direct reduction of the prochiral α-keto acid, 2-(4-chlorophenyl)-2-oxopropanoic acid, using a chiral transition metal catalyst.

Mechanistic Principle

The success of this method hinges on the formation of a chiral catalyst complex, typically involving Ruthenium (Ru) or Rhodium (Rh) coordinated to a chiral phosphine ligand such as BINAP or a Josiphos-type ligand.[3] The chiral ligand creates a sterically defined environment around the metal center. The substrate coordinates to the metal, and the facial selectivity of hydride (from H₂) delivery is dictated by the steric and electronic properties of the ligand, favoring the formation of one enantiomer over the other. Ruthenium(II)/BINAP systems are particularly effective for the hydrogenation of functionalized ketones.[3][5]

cluster_workflow Asymmetric Hydrogenation Workflow A Prochiral Substrate (2-(4-chlorophenyl)-2-oxopropanoic acid) C Formation of Chiral Catalyst-Substrate Complex A->C B Chiral Ru-BINAP Catalyst + H₂ Gas B->C D Diastereoselective Hydride Transfer C->D Steric Guidance by Chiral Ligand E Product Release & Catalyst Regeneration D->E E->B Catalytic Cycle F Final Product (R)-enantiomer) E->F

Caption: Asymmetric hydrogenation catalytic cycle overview.

Experimental Protocol

Materials:

  • 2-(4-chlorophenyl)-2-oxopropanoic acid

  • [RuCl((R)-BINAP)(p-cymene)]Cl or similar Ru(II) catalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with 2-(4-chlorophenyl)-2-oxopropanoic acid and the Ruthenium catalyst (Substrate-to-Catalyst ratio typically 200:1 to 1000:1).[6]

  • Purge the reactor vessel thoroughly with nitrogen, followed by hydrogen gas.

  • Add degassed methanol as the solvent.

  • Pressurize the reactor with hydrogen gas (typically 4-100 atm, depending on the catalyst system).[3][5]

  • Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by HPLC using a chiral column to determine both conversion and enantiomeric excess (ee).

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography to remove the catalyst.

Data Summary & Field Insights
Catalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
Ru(II)/(R)-BINAP200-10008-10025-50>95>95[5][6]
Rh(I)/(R,R)-DuanPhos~10,00010-3025>98>99[4]

Expertise & Trustworthiness: The choice of catalyst and solvent is critical. Methanol is often used as it can participate in the catalytic cycle.[5] The purity of the hydrogen and the rigorous exclusion of oxygen are paramount to prevent catalyst deactivation. While Rhodium catalysts can sometimes offer higher turnover numbers (TONs), Ruthenium catalysts often show broader functional group tolerance.[3][4]

Chiral Auxiliary-Mediated Synthesis

This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate.[7] The auxiliary then directs the stereochemistry of a subsequent bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product. Evans oxazolidinones are a well-established class of auxiliaries for this purpose.[7]

Mechanistic Principle

The synthesis begins by forming an amide between a precursor like 4-chlorophenylacetic acid and a chiral oxazolidinone. This amide is then treated with a strong, non-nucleophilic base (e.g., LDA or NaHMDS) to form a stereochemically defined (Z)-enolate. The bulky group on the auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the less hindered face. For α-hydroxylation, an electrophilic oxygen source like a MoOPH reagent is used. Finally, the auxiliary is cleaved under mild conditions.

cluster_workflow Chiral Auxiliary Workflow A 1. Couple Precursor Acid with Chiral Auxiliary (e.g., Evans Oxazolidinone) B 2. Form Diastereoselective Enolate (Base like LDA) A->B Forms N-acyloxazolidinone C 3. Electrophilic Attack (e.g., MoOPH for Hydroxylation, CH₃I for Methylation) B->C Steric hindrance directs attack D 4. Cleavage of Auxiliary (e.g., LiOH/H₂O₂) C->D Forms diastereomerically enriched product E Desired (R)-Product D->E F Recovered Auxiliary D->F

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol (Illustrative)

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or similar Evans auxiliary)

  • 4-chlorophenylacetyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Methyl iodide (for methylation step)

  • Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for cleavage

  • Anhydrous THF

Procedure:

  • Acylation: React the chiral auxiliary with 4-chlorophenylacetyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.

  • Enolate Formation: Cool a solution of the N-acyloxazolidinone in anhydrous THF to -78 °C and add NaHMDS slowly to form the sodium enolate.

  • Alkylation: Add methyl iodide to the enolate solution at -78 °C and allow the reaction to proceed for several hours. The auxiliary will direct the methylation to form the (R)-configuration at the α-carbon with high diastereoselectivity.

  • Auxiliary Cleavage: Quench the reaction and isolate the diastereomerically pure product. Treat this intermediate with a solution of lithium hydroxide and hydrogen peroxide in a THF/water mixture to hydrolyze the amide and release (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

  • Purification & Recovery: The desired acid can be purified by extraction and crystallization. The chiral auxiliary can be recovered from the reaction mixture.

Data Summary & Field Insights

| Auxiliary Type | Diastereomeric Ratio (d.r.) | Cleavage Conditions | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Evans Oxazolidinone | >99:1 | LiOH / H₂O₂ | 80-90 | >99 |[7] | | Pseudoephedrine Amide | >95:5 | Acidic Hydrolysis | 75-85 | >98 |[7] |

Expertise & Trustworthiness: This method is highly reliable and predictable, often yielding exceptional stereoselectivity.[7] The primary drawbacks are the stoichiometric use of the expensive chiral auxiliary and the multiple steps involved (attachment and cleavage), which can lower the overall atom economy. However, the ability to recycle the auxiliary can mitigate the cost on a larger scale.

Enzymatic Methods

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[8] For producing (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, two main enzymatic strategies are employed: kinetic resolution of a racemate and asymmetric reduction of a prochiral ketone.

Mechanistic Principles
  • Kinetic Resolution: This method starts with a racemic mixture of an ester of the target acid. A lipase, such as Candida antarctica lipase B (CALB), selectively hydrolyzes one enantiomer (e.g., the (S)-ester) at a much faster rate than the other.[8][9] The reaction is stopped at ~50% conversion, leaving behind the unreacted, enantiomerically enriched (R)-ester, which is then separated and hydrolyzed to the final acid. The main disadvantage is a theoretical maximum yield of 50%.[8]

  • Asymmetric Reduction: This is a more atom-economical approach where an alcohol dehydrogenase (ADH) enzyme reduces the prochiral ketone (2-(4-chlorophenyl)-2-oxopropanoic acid) to the desired (R)-alcohol.[8] The enzyme's active site is inherently chiral, leading to the highly selective addition of a hydride from a cofactor (like NADH or NADPH) to one face of the ketone, producing the (R)-hydroxy acid with high enantiomeric excess and a theoretical yield of up to 100%.[8]

cluster_KR A) Enzymatic Kinetic Resolution cluster_AR B) Enzymatic Asymmetric Reduction KR_Start Racemic Ester (R)-Ester + (S)-Ester KR_Enzyme Lipase (e.g., CALB) + H₂O KR_Start->KR_Enzyme KR_Products (R)-Ester (unreacted) + (S)-Acid (hydrolyzed) KR_Enzyme->KR_Products Selective Hydrolysis KR_Sep Separation KR_Products->KR_Sep KR_Final_R (R)-Acid KR_Sep->KR_Final_R Hydrolysis KR_Final_S (S)-Acid KR_Sep->KR_Final_S AR_Start Prochiral Keto Acid AR_Enzyme Alcohol Dehydrogenase (ADH) + Cofactor (e.g., NADH) AR_Start->AR_Enzyme AR_Final_R (R)-Acid AR_Enzyme->AR_Final_R Enantioselective Reduction

Caption: Comparison of enzymatic kinetic resolution and asymmetric reduction.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution

  • Prepare the racemic ethyl ester of 2-(4-Chlorophenyl)-2-hydroxypropionic acid via standard Fischer esterification.

  • Suspend the racemic ester in a phosphate buffer solution (pH ~7).

  • Add immobilized CALB to the suspension.

  • Stir the mixture at room temperature, monitoring the conversion by chiral HPLC.

  • When conversion reaches approximately 50%, filter off the enzyme.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted (R)-ester will be in the organic phase, and the (S)-acid salt will be in the aqueous phase.

  • Separate the layers, isolate the (R)-ester, and perform a standard chemical hydrolysis (e.g., with NaOH) to obtain the final (R)-acid.

Protocol 2: ADH-Catalyzed Asymmetric Reduction

  • Prepare a buffered solution containing the prochiral substrate, 2-(4-chlorophenyl)-2-oxopropanoic acid.

  • Add the selected alcohol dehydrogenase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol).

  • Maintain the pH and temperature at the enzyme's optimum (e.g., pH 7, 30 °C).

  • Stir the reaction until substrate conversion is complete, as monitored by HPLC.

  • Denature the enzyme (e.g., by pH shift or heat) and remove it by centrifugation.

  • Acidify the aqueous solution and extract the product with an organic solvent.

  • Evaporate the solvent to yield the (R)-hydroxy acid.

Data Summary & Field Insights
MethodEnzymeKey AdvantageKey DisadvantageTypical ee (%)Reference
Kinetic ResolutionLipase (e.g., CALB)High selectivity (E-value >200)50% max yield>99[8][9]
Asymmetric ReductionAlcohol Dehydrogenase100% theoretical yieldRequires cofactor regeneration>99[8]

Expertise & Trustworthiness: Enzymatic methods operate under mild, environmentally friendly conditions (aqueous solvent, room temperature).[8] The primary challenge in asymmetric reduction is the cost of the nicotinamide cofactor (NADH/NADPH). Therefore, an efficient in situ cofactor regeneration system is essential for a cost-effective process on a large scale.

Conclusion

The enantioselective synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid can be achieved with high fidelity through several robust methodologies.

  • Asymmetric hydrogenation stands out for its high efficiency, atom economy, and industrial scalability, making it a preferred route for large-scale production.

  • Chiral auxiliary-based methods offer exceptional predictability and stereocontrol, making them invaluable for lab-scale synthesis where absolute stereochemical certainty is required.

  • Enzymatic synthesis , particularly asymmetric reduction, represents the forefront of green chemistry, providing excellent enantioselectivity under mild conditions with the potential for high theoretical yields.

The optimal choice depends on the specific project goals, balancing the need for scalability, cost-effectiveness, stereochemical purity, and environmental considerations. Each method, grounded in well-understood mechanistic principles, provides a reliable pathway to this important chiral building block.

References

  • Direct Catalytic Asymmetric Mannich-Type Reaction en Route to α-Hydroxy-β-amino Acid Derivatives. Organic Letters - ACS Publications. Available at: [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications (RSC Publishing). Available at: [Link]

  • Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. OAE Publishing Inc. Available at: [Link]

  • Enzymatic asymmetric synthesis of α‐hydroxy/amino acids. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation. Bode Research Group, ETH Zürich. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc. Available at: [Link]

  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate. Available at: [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Tesi di Dottorato, Università Ca' Foscari Venezia. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository - Simon Fraser University. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. Available at: [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Available at: [Link]

  • Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic...). ResearchGate. Available at: [Link]

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. Available at: [Link]

  • Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. Google Patents.
  • Resolution process for (r)-(-)-2-hydroxy-2-(2-chlorophenyl) acetic acid. Google Patents.

Sources

Foundational

Biological Activity of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid Derivatives

The following technical guide details the biological activity, mechanism of action, and experimental characterization of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as (R)-p-chlorophenyllactic acid o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as (R)-p-chlorophenyllactic acid or the chlorophenyl-PLA scaffold).

This guide focuses on its primary pharmacological role as a privileged scaffold for Pyruvate Dehydrogenase Kinase (PDK) inhibitors and its emerging utility in metabolic reprogramming.

Technical Guide & Whitepaper

Executive Summary

The (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid scaffold represents a critical pharmacophore in the development of metabolic modulators. Unlike phenoxy-isobutyric acids (fibrates), this


-hydroxy-

-aryl acid
motif is structurally optimized to bind to the allosteric sites of mitochondrial kinases, specifically Pyruvate Dehydrogenase Kinase (PDK) isoforms.

Its biological significance lies in its ability to mimic pyruvate while providing additional hydrophobic interactions via the p-chlorophenyl group. This activity drives a metabolic shift from aerobic glycolysis (Warburg effect) to oxidative phosphorylation (OXPHOS), making it a high-value target for Type 2 Diabetes (T2D) , oncology , and ischemic injury research.

Key Biological Profiles
Activity DomainPrimary TargetMechanism of ActionTherapeutic Outcome
Metabolic Regulation PDK Isoforms (PDK2, PDK4)Allosteric Inhibition (ATP-competitive or L2 site)Increased PDH flux; lowered blood glucose/lactate.
Oncology Mitochondrial MetabolismReversal of Warburg EffectSensitization of cancer cells to apoptosis; reduced proliferation.
Lipid Metabolism PPAR

/ PPAR

Weak Agonism (Scaffold-dependent)Improved lipid profiles (secondary to PDK effects).

Molecular Mechanism of Action

The biological activity of the (R)-enantiomer is stereospecific. The (R)-configuration aligns the hydroxyl group to interact with key residues (often Arg and Tyr ) within the PDK nucleotide-binding pocket, a feature shared with potent PDK inhibitors like AZD7545 and Dichloroacetate (DCA) analogs.

The PDK/PDH Axis

The Pyruvate Dehydrogenase Complex (PDC) is the gatekeeper linking glycolysis to the TCA cycle.

  • Physiological State: PDK phosphorylates the E1

    
     subunit of PDC, inactivating it. This forces cells to rely on glycolysis (lactate production).
    
  • Inhibition by (R)-Scaffold: The (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid derivative binds to PDK.

  • Result: PDK is inhibited

    
     PDC remains unphosphorylated (Active) 
    
    
    
    Pyruvate converts to Acetyl-CoA
    
    
    OXPHOS increases.
Pathway Visualization

The following diagram illustrates the metabolic reprogramming induced by this scaffold.

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate (Warburg Effect) Pyruvate->Lactate LDH (If PDH Inactive) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH (Active) TCA TCA Cycle (OXPHOS) AcetylCoA->TCA PDK PDK Isoforms (Kinase) PDH_Inactive PDH Complex (Phosphorylated/Inactive) PDK->PDH_Inactive Phosphorylation PDH_Active PDH Complex (Active) PDH_Active->PDH_Inactive Inactivation PDH_Inactive->PDH_Active PDP (Phosphatase) Inhibitor (R)-2-(4-Cl-Ph)-2-OH-Propionic Acid (PDK Inhibitor) Inhibitor->PDK Allosteric Inhibition

Caption: Mechanism of PDK inhibition by the (R)-scaffold, restoring PDH activity and shifting metabolism from lactate production to oxidative phosphorylation.

Chemical Synthesis & Chiral Resolution

To ensure biological validity, the (R)-enantiomer must be isolated with high enantiomeric excess (ee > 98%), as the (S)-enantiomer often exhibits significantly reduced potency or off-target effects.

Synthesis Protocol (Grignard Addition & Resolution)

This protocol describes the synthesis of the racemate followed by chiral resolution, a standard industrial approach for this scaffold.

Step 1: Grignard Addition

  • Reagents: Ethyl pyruvate, 4-Chlorophenylmagnesium bromide, THF (anhydrous).

  • Procedure:

    • Cool 4-Chlorophenylmagnesium bromide (1.0 M in THF) to -78°C under

      
      .
      
    • Add Ethyl pyruvate dropwise. The ketone carbonyl is attacked by the aryl Grignard.

    • Quench with saturated

      
      . Extract with EtOAc.[1]
      
    • Result: rac-Ethyl 2-(4-chlorophenyl)-2-hydroxypropionate.

Step 2: Hydrolysis

  • Reagents: LiOH, THF/Water (1:1).

  • Procedure: Stir ester at RT for 4h. Acidify with 1N HCl to pH 2.

  • Result: rac-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Step 3: Chiral Resolution (Critical Step)

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine (or similar chiral base).
    
  • Procedure:

    • Dissolve racemate in hot ethanol.

    • Add 0.5 eq of resolving agent.

    • Allow fractional crystallization. The diastereomeric salt of the (R)-acid usually crystallizes first (verify via X-ray or optical rotation).

    • Liberate the free acid using 1N HCl.

  • Validation: Verify ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Biological Evaluation Protocols

Researchers must validate the activity of this derivative using a tiered screening approach: In Vitro Enzyme Assays followed by Ex Vivo Cellular Assays.

In Vitro PDK Inhibition Assay

This assay measures the reduction in PDK-mediated phosphorylation of the PDH E1


 subunit.
  • Reagents: Recombinant PDK2 or PDK4, PDH E1 peptide substrate,

    
    .
    
  • Protocol:

    • Incubate PDK enzyme (5-10 nM) with the test compound (0.1 - 100

      
      M) for 15 min in kinase buffer.
      
    • Initiate reaction by adding PDH peptide and ATP.

    • Incubate for 30 min at 30°C.

    • Stop reaction with phosphoric acid.

    • Measure

      
       incorporation via scintillation counting.
      
  • Data Output:

    
     values. Potent derivatives in this class typically show 
    
    
    
    .
Cellular Metabolic Shift (Seahorse Assay)

To confirm the compound reverses the Warburg effect in live cells.

  • Platform: Agilent Seahorse XF Analyzer.

  • Cell Lines: HepG2 (Liver) or A549 (Cancer).

  • Readouts: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Expected Results:

    • OCR: Increase (indicating reactivated TCA cycle).

    • ECAR: Decrease (indicating reduced lactate production).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation S1 Grignard Reaction S2 Chiral Resolution S1->S2 S3 (R)-Enantiomer Isolation S2->S3 V1 PDK Enzyme Assay (IC50) S3->V1 Primary Screen V2 Seahorse Metabolic Flux V1->V2 Hit Confirmation

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Therapeutic Potential & Applications[1][2]

Metabolic Diseases (Type 2 Diabetes)

The (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid scaffold serves as a lead for glucose-lowering agents . By inhibiting PDK, these derivatives increase PDH activity in skeletal muscle and liver, promoting glucose disposal and lowering serum lactate levels.[2] This mimics the effect of insulin on glucose oxidation but via a distinct, kinase-dependent mechanism.

Oncology (Warburg Effect Reversal)

Tumors rely on aerobic glycolysis (Warburg effect) for rapid proliferation.

  • Mechanism: PDK is often overexpressed in tumors (especially PDK1/PDK3).

  • Application: Derivatives of this scaffold force cancer cells to revert to OXPHOS. This increases the production of Reactive Oxygen Species (ROS) from the mitochondria, triggering apoptosis and sensitizing the tumor to chemotherapy.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the core scaffold affect biological activity, based on historical data for this chemical class.

Structural RegionModificationEffect on PDK Inhibition

-Position
Methyl group (Current)Optimal for hydrophobic pocket filling.

-Position
Removal of Methyl (Glycolic acid)Significant loss of potency (loss of steric lock).
Aryl Ring p-Chloro (Current)High potency; Halogen bond capability.
Aryl Ring p-TrifluoromethylIncreased potency (bioisostere of Cl, higher lipophilicity).
Carboxylic Acid Conversion to AmideLoss of activity (Acid is required for Mg2+ bridging in active site).

References

  • Aherne, W. et al. (2000). "Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase."[2] Journal of Medicinal Chemistry.

  • Mayers, R.M. et al. (2005). "Pre-clinical and clinical studies with the novel pyruvate dehydrogenase kinase inhibitor AZD7545." Biochemical Society Transactions.

  • Stacpoole, P.W. (2017).[3] "Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Kinase Axis." Nature Reviews Drug Discovery.

  • Cross, J.B. et al. (2014). "The structural biology of pyruvate dehydrogenase kinase isozymes." Biochemical Journal.

  • Sigma-Aldrich. (n.d.). "2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Page."

Sources

Exploratory

Molecular Structure and Stereochemistry of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

The following technical guide provides an in-depth analysis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid , a critical chiral building block and pharmaceutical intermediate. Technical Monograph | Version 1.0 Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid , a critical chiral building block and pharmaceutical intermediate.

Technical Monograph | Version 1.0

Executive Summary

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1), also known as (R)-p-Chloroatrolactic acid , is a distinctive chiral


-hydroxy acid. Structurally, it consists of a propionic acid backbone substituted at the 

-position (C2) with a hydroxyl group and a para-chlorophenyl moiety.

This molecule serves as a pivotal chiral synthon in medicinal chemistry.[1] Historically significant as the key intermediate for the anxiolytic drug Phenaglycodol , its structural motif—an aryl-substituted quaternary carbon bearing a hydroxyl group—is a "privileged scaffold" in modern drug discovery, particularly for allosteric modulators of metabolic enzymes (e.g., Pyruvate Dehydrogenase Kinase) and PPAR agonists . Its rigid stereochemistry allows for precise probing of hydrophobic pockets in target proteins.

Molecular Architecture & Stereochemistry

Structural Identity
  • IUPAC Name: (2R)-2-(4-chlorophenyl)-2-hydroxypropanoic acid[2]

  • Common Name: (R)-p-Chloroatrolactic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 200.62 g/mol

  • Chiral Center: C2 (Quaternary Carbon)

Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. The quaternary C2 carbon is bonded to four distinct groups. The priority assignment is critical for establishing the spatial arrangement required for receptor binding.

Priority Ranking:

  • -OH Group: Oxygen (Atomic Number 8) has the highest priority.

  • -COOH Group: The carboxyl carbon is bonded to (O, O, O) [phantom atoms included].

  • -Ar-Cl Group: The aromatic C1 is bonded to (C, C, C) within the ring. Oxygen (from COOH) outranks Carbon (from Aryl).

  • -CH

    
     Group:  Carbon bonded to (H, H, H). Lowest priority.
    

Configuration Determination: Viewing the molecule with the lowest priority group (-CH


) pointing away from the observer (into the page), the sequence 1 (-OH) 

2 (-COOH)

3 (-Ar)
traces a Clockwise path. Therefore, the configuration is (R) .
Stereochemical Visualization

The following diagram illustrates the logical flow of the CIP assignment and the spatial orientation.

Stereochemistry cluster_logic Determination Logic Title CIP Priority Assignment: (R)-Configuration C2 Chiral Center (C2) OH 1. -OH (Atomic No. 8) C2->OH Highest Priority COOH 2. -COOH (C bonded to O,O,O) C2->COOH Ar 3. 4-Cl-Ph (C bonded to C,C,C) C2->Ar CH3 4. -CH3 (Rear Facing) C2->CH3 Away from Viewer Step1 1 -> 2 -> 3 Sequence Step2 Direction: Clockwise Step1->Step2 Result Result: (R)-Enantiomer Step2->Result

Figure 1: Cahn-Ingold-Prelog priority assignment for the (R)-enantiomer. The clockwise progression of priorities 1-3 confirms the R-configuration.

Synthetic Pathways & Resolution Strategies

The synthesis of the enantiopure (R)-acid is non-trivial due to the quaternary center. Two primary strategies are employed: the classical Strecker Synthesis followed by Resolution , and the modern Biocatalytic Asymmetric Hydrolysis .

Route A: Classical Strecker & Chemical Resolution

This pathway was historically used for Phenaglycodol production. It yields a racemate which must be resolved.

  • Cyanohydrin Formation: Reaction of 4-chloroacetophenone with KCN/H+ yields the racemic cyanohydrin.

  • Hydrolysis: Acidic hydrolysis converts the nitrile to the racemic

    
    -hydroxy acid.
    
  • Chiral Resolution: The racemate is resolved using a chiral base (e.g., (+)-

    
    -methylbenzylamine or quinine). The diastereomeric salt of the (R)-acid crystallizes out.
    
Route B: Biocatalytic Asymmetric Hydrolysis (Green Chemistry)

Modern protocols utilize nitrilases or lipases to achieve high Enantiomeric Excess (ee).

  • Enzymatic Desymmetrization: A nitrilase enzyme (e.g., from Alcaligenes faecalis) selectively hydrolyzes the (R)-enantiomer of the nitrile precursor directly to the (R)-acid, leaving the (S)-nitrile unreacted.

  • Advantages: Eliminates heavy metal waste, operates at ambient temperature, and achieves >98% ee.

Synthetic Workflow Diagram

Synthesis cluster_chem Route A: Chemical cluster_bio Route B: Biocatalytic Start 4-Chloroacetophenone Cyanohydrin Racemic Cyanohydrin Start->Cyanohydrin Nucleophilic Addition KCN HCN / KCN KCN->Cyanohydrin AcidRac Racemic Acid Cyanohydrin->AcidRac HCl/H2O, Reflux Nitrilase Nitrilase Enzyme (Selective Hydrolysis) Cyanohydrin->Nitrilase pH 7.0 Buffer Resolution Chiral Resolution (Chiral Amine) AcidRac->Resolution Product (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic Acid Resolution->Product Crystallization Nitrilase->Product Kinetic Resolution (>98% ee)

Figure 2: Comparison of Chemical vs. Biocatalytic synthetic routes. Route B is preferred for high-purity applications.

Analytical Characterization

To ensure the integrity of the (R)-enantiomer for pharmaceutical use, rigorous characterization is required.

Quantitative Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 118°C – 121°CCapillary Method
Optical Rotation

(c=1, EtOH)
Polarimetry
Enantiomeric Excess

Chiral HPLC
Purity (Chemical)

HPLC (C18)
Chiral HPLC Protocol (Self-Validating)

To differentiate the (R) and (S) enantiomers:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Absorption of the chlorophenyl ring).

  • Validation: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns due to stronger interaction with the stationary phase's chiral clefts. Note: Elution order must be confirmed with a racemic standard.

Pharmaceutical Applications

Precursor to Phenaglycodol

The most established industrial application is the synthesis of Phenaglycodol , a diol-based anxiolytic.

  • Mechanism: The (R)-acid is esterified and subjected to a Grignard reaction (MeMgI) to form the diol.[1]

  • Relevance: While Phenaglycodol is an older drug, the pathway demonstrates the utility of the acid in generating chiral tertiary alcohols.

Privileged Scaffold for Metabolic Modulators

In modern drug discovery, the 2-aryl-2-hydroxypropionic acid moiety mimics the transition states of enzymatic reactions or binds to allosteric sites.

  • PPAR Agonists: The structure resembles the "fibric acid" head group (e.g., Clofibrate), allowing it to bind Peroxisome Proliferator-Activated Receptors (PPARs) which regulate lipid metabolism.

  • Kinase Inhibitors: This scaffold is investigated in inhibitors of Pyruvate Dehydrogenase Kinase (PDK) . The carboxylate interacts with Arg residues in the allosteric pocket, while the p-chlorophenyl group occupies a hydrophobic cleft.

Chiral Resolution Agent

Due to its strong UV chromophore and rigid chiral center, the acid is occasionally used as a resolving agent for chiral amines. It forms diastereomeric salts with amines, allowing for the separation of racemic amine mixtures via fractional crystallization.

References

  • Mills, J. (1957).[3] 2-Chlorophenyl-3-methyl-2,3-butanediols. U.S. Patent 2,812,363.[3] Eli Lilly and Company.[3]

  • BenchChem. (2025).[1] Phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols.

  • Sigma-Aldrich. (2024). 2-(4-Chlorophenyl)-2-hydroxypropanoic acid Product Data Sheet.

  • Wang, Y., et al. (2011). Enantioselective hydrolysis of 2-aryl-2-hydroxypropanenitrile by a newly isolated nitrilase. Journal of Molecular Catalysis B: Enzymatic.

Sources

Foundational

A Comprehensive Technical Guide to (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid for Researchers and Drug Development Professionals

This in-depth guide provides essential technical information on (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, a chiral building block of increasing interest in pharmaceutical research and development. This document off...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth guide provides essential technical information on (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, a chiral building block of increasing interest in pharmaceutical research and development. This document offers a comprehensive overview of its commercial availability, key suppliers, and critical technical data to support its use in the laboratory and beyond.

Introduction: The Significance of Chiral Purity in Drug Development

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has become a critical aspect of modern drug development, leading to improved efficacy, selectivity, and reduced side effects. (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy carboxylic acid that serves as a valuable building block in the synthesis of more complex, stereochemically defined molecules. Its structural motif is found in a variety of biologically active compounds, making it a key intermediate for researchers engaged in the discovery and development of novel therapeutics.

Commercial Availability and Supplier Landscape

The procurement of well-characterized, enantiomerically pure starting materials is the foundation of any successful synthetic campaign. (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is commercially available, though it is important to distinguish between the racemic mixture and the specific (R)-enantiomer.

Key Chemical Identifiers:

Compound NameCAS NumberMolecular FormulaMolecular Weight
(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid887304-94-1C₉H₉ClO₃200.62 g/mol
2-(4-Chlorophenyl)-2-hydroxypropionic acid (Racemic)4445-13-0C₉H₉ClO₃200.62 g/mol
Verified Suppliers of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CAS: 887304-94-1)

For researchers requiring the enantiomerically pure (R)-isomer, the following suppliers have been identified. It is crucial to request a certificate of analysis (CoA) from the supplier to verify the enantiomeric excess (e.e.) and overall purity of the batch.

SupplierLocationContact InformationNotes
Amadis Chemical Company LimitedP.R. ChinaAn innovative manufacturer of chemical products and technical service providers.[1]
Leap Chem Co., Ltd.P.R. ChinaA specialized fine chemical supplier for research, development, and production.
Suppliers of Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CAS: 4445-13-0)

The racemic mixture is more widely available and may be suitable for initial studies or for in-house resolution.

SupplierLocationPurity/Notes
Sigma-AldrichGlobalAvailable at 95% purity.[2] Note: Sigma-Aldrich may provide this as part of a collection for early discovery researchers and may not collect analytical data.[3]
MolCoreN/AOffers the compound at ≥98% purity.[4]
SynQuest Laboratories, Inc.United StatesListed as a supplier.
Apollo Scientific LtdUnited KingdomListed as a supplier.
OTAVAchemicalsUkraineAvailable in 1000mg packages.

Synthesis and Enantioselective Production: A Conceptual Overview

While detailed proprietary synthesis routes are not always publicly available, an understanding of the potential synthetic strategies is valuable for researchers. The synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid can be approached through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

A plausible enantioselective route could involve the asymmetric dihydroxylation of a corresponding α,β-unsaturated ester, followed by hydrolysis. Another approach could be the kinetic resolution of the racemic acid or a derivative thereof, employing a chiral catalyst or enzyme.

Caption: Conceptual synthetic workflows for obtaining (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Analytical Methods for Quality Control: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a critical step in the quality control of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose.

Chiral HPLC/SFC Method Development Strategy

A systematic approach to chiral method development is essential for achieving robust and reproducible separations. The following workflow outlines a general strategy for the enantiomeric analysis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Caption: A systematic workflow for chiral HPLC/SFC method development.

Key Considerations for Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for screening due to their broad applicability.

  • Mobile Phase: A variety of mobile phase systems should be screened, including normal-phase (e.g., hexane/alcohol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile/methanol with additives).

  • Additives: For acidic analytes like the target compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, formic acid) to the mobile phase can significantly improve peak shape and resolution.

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric phenyl ring.

Applications in Pharmaceutical Research and as a Chiral Building Block

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a versatile chiral building block. Its utility stems from the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a stereocenter—which allow for a variety of subsequent chemical transformations.

Potential Applications:

  • Synthesis of Chiral Ligands: The molecule can be elaborated into chiral ligands for asymmetric catalysis.

  • Incorporation into Bioactive Scaffolds: The hydroxy acid moiety can be incorporated into larger molecules to introduce a specific stereocenter, which can be crucial for binding to biological targets such as enzymes and receptors.

  • Fragment-Based Drug Discovery: As a small, well-defined chiral fragment, it can be used in fragment-based screening to identify new starting points for drug discovery programs.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and ensure the safety of this chemical.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek medical attention.

    • Inhalation: Move to fresh air.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a valuable and commercially available chiral building block for researchers and professionals in the field of drug development. A thorough understanding of its suppliers, coupled with robust analytical methods for verifying its enantiomeric purity, is critical for its successful application. This guide provides a foundational understanding of these key aspects, empowering scientists to confidently source and utilize this important chiral intermediate in their synthetic endeavors.

References

  • [1] Amadis Chemical Company Limited. (n.d.). (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid. Retrieved from BuyersGuideChem.[1]

  • [4] MolCore. (n.d.). 4445-13-0 | 2-(4-Chlorophenyl)-2-hydroxypropionic Acid. Retrieved from MolCore.[4]

Sources

Protocols & Analytical Methods

Method

HPLC method for chiral separation of 2-(4-Chlorophenyl)-2-hydroxypropionic acid enantiomers

Application Note: High-Resolution Chiral Separation of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chiral Separation of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid).[1] As a structural analog of atrolactic acid and a potential metabolite of fibrate-class drugs (e.g., fenofibrate intermediates), the precise quantification of its enantiomers is critical for pharmacological and toxicological assessments.

This guide prioritizes a Normal-Phase (NP) approach using an Amylose-based Chiral Stationary Phase (CSP) , which offers superior selectivity for


-hydroxy acids possessing aromatic moieties compared to ligand-exchange or Pirkle-type phases.[1]

Introduction & Mechanistic Rationale

The Analyte
  • Compound: 2-(4-Chlorophenyl)-2-hydroxypropionic acid[1][2]

  • Structure: A tertiary

    
    -hydroxy acid with a 4-chlorophenyl group and a methyl group attached to the chiral center (C2).[1]
    
  • Challenge: The compound possesses dual hydrogen-bonding donors/acceptors (hydroxyl and carboxyl groups) and a

    
    -active aromatic ring.[1] Separation requires a CSP capable of multimodal recognition (H-bonding, 
    
    
    
    stacking, and steric inclusion).[1]
Selection of Stationary Phase

While ligand-exchange chromatography (LEC) is traditional for


-hydroxy acids, it often suffers from low efficiency and requires copper-doped mobile phases that are incompatible with Mass Spectrometry (MS).

We utilize a Polysaccharide-based CSP (Amylose tris(3,5-dimethylphenylcarbamate)) , commercially known as Chiralpak AD-H .

  • Why AD-H? The helical structure of the amylose polymer creates chiral cavities ("inclusion sites"). The 3,5-dimethylphenyl carbamate side chains provide strong

    
     interaction sites for the chlorophenyl ring and hydrogen bonding sites (carbamate N-H and C=O) for the carboxylic and hydroxyl moieties of the analyte.
    

Experimental Protocol

Reagents & Materials
  • Analyte Standard: 2-(4-Chlorophenyl)-2-hydroxypropionic acid (Racemic mixture, >98% purity).[1]

  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, LC-MS Grade).

  • Additives: Trifluoroacetic Acid (TFA, Spectroscopy Grade).[1] Note: TFA is essential to suppress ionization of the carboxylic acid, ensuring the analyte remains in its neutral, protonated form for optimal interaction with the CSP.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[1]

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Temperature Control: Column oven required.[1]

Chromatographic Conditions (The "Golden" Method)
ParameterSettingRationale
Mobile Phase n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v)High hexane content promotes tight retention via H-bonding; IPA modulates elution strength.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to balance pressure and efficiency.[1]
Column Temp 25°CLower temperature generally favors enantioselectivity (

) by reducing thermal energy of the analyte-CSP complex.
Detection UV @ 230 nmThe 4-chlorophenyl chromophore exhibits strong absorption at ~220-230 nm.[1]
Injection Vol 10 µLStandard analytical load.[1]
Run Time 20 minutesSufficient to elute both enantiomers and clear the column.
Sample Preparation
  • Stock Solution: Weigh 10 mg of racemic analyte into a 10 mL volumetric flask. Dissolve in 100% 2-Propanol.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase (Hexane/IPA/TFA). (Final Conc: 0.1 mg/mL).[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation & Performance

  • Selectivity (

    
    ):  Expected 
    
    
    
    .
  • Resolution (

    
    ):  Expected 
    
    
    
    (Baseline separation).
  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Amylose-based columns for this class of compounds, though this must be confirmed with pure optical standards if absolute configuration assignment is required.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols or ionization of acid.[1]Increase TFA concentration to 0.2% or switch to a "OD-H" (Cellulose) column which may offer different steric fit.
Low Resolution Temperature too high.Lower column temperature to 15°C or 10°C. Selectivity often increases as T decreases.[1]
Broad Peaks Solubility mismatch.Ensure sample is dissolved in mobile phase, not pure IPA or MeOH.[1]

Visualizations

Experimental Workflow

G Sample Racemic Sample (Solid) Prep Dissolution (1 mg/mL in IPA) Sample->Prep Dilution Dilution 1:10 (Mobile Phase) Prep->Dilution HPLC HPLC Injection (Chiralpak AD-H) Dilution->HPLC  Filter (PTFE) Separation Enantiomeric Separation HPLC->Separation  Hex/IPA/TFA Data Data Analysis (Rs > 2.0) Separation->Data

Figure 1: Step-by-step workflow for the preparation and chiral analysis of 2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Chiral Recognition Mechanism

Mechanism Analyte Analyte (R/S Enantiomer) Interaction1 H-Bonding (COOH & OH groups) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Chlorophenyl Ring) Analyte->Interaction2 Interaction3 Steric Exclusion (Methyl vs Phenyl) Analyte->Interaction3 CSP Amylose CSP (Helical Cavity) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Differential Retention Time Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Mechanistic interactions between the analyte and the Chiralpak AD-H stationary phase leading to separation.

References

  • Chiralpedia. (2022).[1] Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (2023).[1][3] HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Tong, S., et al. (2019).[1] Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.).[1] Chiralpak AD-H Instruction Manual. (General reference for column specifications).

Sources

Application

Advanced Analytical Strategies for the Quantification of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Executive Summary & Analyte Profiling (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1)[1] is a highly specific chiral building block and pharmaceutical intermediate. Structurally, it is an -hydroxy acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1)[1] is a highly specific chiral building block and pharmaceutical intermediate. Structurally, it is an


-hydroxy acid featuring a para-chlorophenyl substitution. Quantifying this molecule presents a triad of analytical challenges:
  • Chirality: Distinguishing the active (R)-enantiomer from its (S)-counterpart requires specialized spatial recognition.

  • Polarity & pKa: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group makes the molecule highly polar and non-volatile, with a pKa of approximately 3.5–4.0.

  • Trace Matrix Interference: In pharmacokinetic or bioanalytical workflows, the compound must be isolated from complex biological matrices without degradation.

To address these challenges, this application note details three orthogonal analytical workflows: Chiral HPLC-UV for enantiomeric purity, UHPLC-MS/MS for trace bioanalysis, and GC-MS for volatile impurity profiling.

Analytical_Workflow Target (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic acid Goal1 Enantiomeric Purity (Batch Release) Target->Goal1 Chiral Resolution Goal2 Trace Bioanalysis (Pharmacokinetics) Target->Goal2 High Sensitivity Goal3 Impurity Profiling (Orthogonal Check) Target->Goal3 Volatilization Tech1 Chiral HPLC-UV Macrocyclic Glycopeptide CSP Goal1->Tech1 Tech2 UHPLC-MS/MS ESI Negative Mode Goal2->Tech2 Tech3 GC-MS Dual TMS Derivatization Goal3->Tech3

Fig 1: Decision matrix for the analytical quantification of the target chiral alpha-hydroxy acid.

Enantiomeric Purity via Chiral HPLC-UV

The Causality of Chromatographic Design

Because (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid lacks a basic amine group, traditional crown-ether chiral stationary phases (CSPs) are ineffective. Instead, (such as Teicoplanin-based CHIROBIOTIC® R) or are the gold standard for


-hydroxy acids[2][3]. These columns provide chiral recognition through a combination of hydrogen bonding, steric inclusion, and 

interactions with the 4-chlorophenyl ring.

Furthermore, the mobile phase pH is critical. To prevent partial ionization of the carboxylic acid (which causes severe peak tailing), the mobile phase is acidified with Trifluoroacetic Acid (TFA) to a pH < 2.5, keeping the analyte fully protonated and neutral.

Protocol 1: Chiral Assay Methodology
  • System: Agilent 1260 Infinity II LC (or equivalent) with Diode Array Detector.

  • Column: Astec CHIROBIOTIC® R (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). Note: Premix the TFA into the isopropanol before adding to hexane to ensure miscibility.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm (optimized for the chlorophenyl chromophore).

  • Injection Volume: 10 µL.

System Suitability & Self-Validation: Prior to sample analysis, inject a 50 µg/mL standard of the racemate (CAS: 4445-13-0). The system is considered validated only if the chiral resolution (


) between the (R) and (S) enantiomers is 

, and the tailing factor for both peaks is

.

High-Sensitivity Bioanalysis via UHPLC-MS/MS

The Causality of Ionization Strategy

For trace quantification in biological matrices (e.g., plasma, urine), UV detection lacks the necessary sensitivity and specificity. UHPLC coupled to tandem mass spectrometry (MS/MS) is required.

Carboxylic acids exhibit vastly superior ionization efficiency in [4]. By utilizing a mobile phase buffered to pH ~6.8 (well above the analyte's pKa of ~3.8), the molecule is forced into its deprotonated alkoxide/carboxylate state in solution. Upon entering the ESI source, this readily forms a highly stable


 precursor ion at m/z 199[5].
Protocol 2: LC-MS/MS Methodology
  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using 500 µL of acidified ethyl acetate (0.1% formic acid) per 100 µL of plasma to ensure the compound is neutral during extraction. Evaporate the organic layer under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • System: Waters Acquity UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • MS Conditions (ESI-):

    • Capillary Voltage: 1.5 kV

    • Desolvation Temperature: 500 °C

    • MRM Transition (Quantifier): m/z 199.0

      
       155.0 (corresponding to the neutral loss of 
      
      
      
      ).
    • MRM Transition (Qualifier): m/z 199.0

      
       119.0 (loss of 
      
      
      
      and HCl).

System Suitability & Self-Validation: To validate the absence of matrix effects, perform a post-column infusion experiment. Infuse a constant stream of the analyte standard into the MS while injecting a blank matrix extract through the LC. A stable baseline at the analyte's retention time confirms the absence of ion suppression, validating the extraction protocol.

Orthogonal Validation via GC-MS

The Causality of Derivatization

Gas chromatography requires analytes to be volatile and thermally stable. The native (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid forms strong intermolecular hydrogen bonds due to its -OH and -COOH groups, causing it to degrade at GC inlet temperatures.

To circumvent this, we employ a dual-derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reagent replaces the acidic protons with bulky, non-polar trimethylsilyl (TMS) groups, eliminating hydrogen bonding and creating a highly volatile di-TMS ether/ester derivative[6].

Derivatization_Pathway Analyte Native Compound (Polar -OH, -COOH) Reagent BSTFA + 1% TMCS 70°C, 30 min Analyte->Reagent Derivative Di-TMS Derivative (Volatile) Reagent->Derivative Detection GC-EI-MS (70 eV) Derivative->Detection

Fig 2: GC-MS derivatization workflow converting polar functional groups to volatile TMS ethers.

Protocol 3: Derivatization and GC-MS Methodology
  • Derivatization Step: Transfer 50 µL of the sample extract to a glass autosampler vial. Dry completely under a gentle stream of nitrogen. Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA (containing 1% TMCS). Cap tightly and incubate at 70 °C for 30 minutes. Allow to cool before injection.

  • System: Thermo Scientific TRACE 1310 GC coupled to an ISQ 7000 Single Quadrupole MS.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial hold at 80 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50–400.

System Suitability & Self-Validation: Monitor the chromatogram for the presence of mono-TMS derivatives. If mono-TMS peaks exceed 5% of the total analyte area, the derivatization is incomplete. The protocol self-corrects by requiring the addition of 10 µL of extra BSTFA and an additional 15 minutes of incubation.

Quantitative Data Summary

The following table synthesizes the operational parameters and performance metrics for the three established methodologies, allowing researchers to select the appropriate technique based on their specific analytical goals.

Analytical TechniquePrimary ApplicationTarget Analyte StateTypical LOD / LOQKey Advantage
Chiral HPLC-UV Enantiomeric Excess (ee%), Batch ReleaseIntact, Protonated (pH < 2.5)1.0 µg/mL / 5.0 µg/mLDirect chiral resolution without the need for derivatization.
UHPLC-MS/MS Pharmacokinetics, Trace BioanalysisIntact, Deprotonated (pH > 6.0)0.5 ng/mL / 2.0 ng/mLUltimate sensitivity; immune to non-isobaric matrix interference.
GC-EI-MS Orthogonal Validation, Volatile ImpuritiesDi-TMS Derivative10 ng/mL / 50 ng/mLHigh chromatographic resolution; library-searchable EI spectra.

References

  • Arome Science. Positive vs Negative Ion Mode in Metabolomics. Retrieved from [Link]

  • National Institutes of Health (PMC). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • ACS Publications. Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Retrieved from [Link]

  • Phenomenex. Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]

Sources

Method

Application Note: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid as a Chiral Building Block in Targeted Kinase Inhibitor Synthesis

Executive Summary The development of highly selective active pharmaceutical ingredients (APIs), particularly serine/threonine kinase inhibitors, relies heavily on precisely engineered chiral building blocks. (R)-2-(4-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective active pharmaceutical ingredients (APIs), particularly serine/threonine kinase inhibitors, relies heavily on precisely engineered chiral building blocks. (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0 for the racemate) [3] is a highly specialized tertiary alpha-hydroxy acid used extensively in the synthesis of pan-AKT inhibitors, such as analogs of Ipatasertib (GDC-0068) [1, 2].

This application note provides a comprehensive, field-proven guide to utilizing this chiral building block. As a Senior Application Scientist, I have structured this protocol to move beyond mere procedural steps, focusing instead on the causality of reagent selection, the structural mechanics of the target binding, and the implementation of self-validating experimental workflows.

Structural Causality & Mechanistic Role

Why this specific chiral building block?

The selection of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is dictated by the rigid spatial requirements of the AKT kinase ATP-binding cleft.

  • Steric Bulk & Hydrophobic Interactions: The 4-chlorophenyl group is precisely angled to occupy a deep hydrophobic pocket within the kinase domain, anchoring the inhibitor [2].

  • Hydrogen Bonding Capacity: The tertiary alpha-hydroxy group acts as a critical hydrogen-bond donor/acceptor with the hinge region of the kinase.

  • Chiral Stability: Because the chiral center is a tertiary carbon (bonded to a methyl, a hydroxyl, a 4-chlorophenyl, and a carboxylate), it lacks an alpha-proton. This structural feature provides absolute immunity to base-catalyzed epimerization during aggressive coupling conditions—a significant advantage over standard amino acid building blocks.

Mechanistic Context: The PI3K/AKT Pathway

The APIs synthesized from this building block are designed to intercept the PI3K/AKT signaling cascade, a pathway frequently hyperactivated in solid tumors.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Signal Transduction PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) Target Node PIP3->AKT Membrane Recruitment mTOR mTOR / Cell Survival Proliferation AKT->mTOR Downstream Signaling Inhibitor AKT Inhibitor (Derived from Chiral Block) Inhibitor->AKT Allosteric/Competitive Binding

PI3K/AKT signaling pathway illustrating the targeted inhibition of AKT by synthesized APIs.

Synthetic Workflow & Experimental Protocols

Coupling a tertiary alpha-hydroxy acid to a secondary amine (e.g., a piperazine-functionalized cyclopenta[d]pyrimidine core) presents a severe synthetic bottleneck due to immense steric hindrance at the alpha-carbon. Standard coupling agents (EDCI/HOBt) fail to achieve meaningful conversion at room temperature. Therefore, uronium-based coupling reagents (HATU) are mandatory to drive the formation of the highly reactive HOAt-ester intermediate [1].

Synthetic_Workflow A (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic acid B Activation (HATU / DIPEA) A->B Step 1 D Amide Formation (Steric Overcome) B->D Step 2 C Piperazine Core (Nucleophile) C->D Step 2 E Target API (AKT Inhibitor) D->E Purification

Logical workflow for the amide coupling of the chiral building block to a piperazine core.

Protocol 1: Sterically Hindered Amide Coupling

Objective: Form an amide bond between (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid and a piperazine-core intermediate without degrading the tertiary alcohol.

Materials:

  • (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (1.2 eq)

  • Piperazine-functionalized core (1.0 eq, limiting reagent)

  • HATU (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation (Overcoming Sterics): Dissolve the chiral acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: The low temperature controls the exothermic formation of the active HOAt-ester, preventing dehydration of the tertiary alcohol. DIPEA is chosen as a non-nucleophilic base to deprotonate the acid without interfering with the active ester.

  • Nucleophilic Addition: Stir the activation mixture for 15 minutes at room temperature. Add the piperazine core (1.0 eq) in one portion.

    • Causality: The 15-minute delay ensures complete conversion to the active ester before the amine is introduced, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

  • Reaction Maturation: Stir the reaction at 25 °C for 4 hours.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Self-Validating Checkpoints:

  • Checkpoint 1 (Activation): LC-MS analysis of the reaction mixture at T=15 min must show the mass corresponding to the HOAt-active ester.

  • Checkpoint 2 (Completion): LC-MS at T=4 hrs must show complete disappearance of the limiting piperazine core. If unreacted core remains, the steric hindrance is impeding the reaction; add 0.5 eq of additional HATU/DIPEA.

Quantitative Data & Optimization

To demonstrate the necessity of the HATU-driven protocol, the following table summarizes the optimization data for coupling this specific sterically hindered tertiary acid.

Table 1: Optimization of Amide Coupling Conditions for (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Coupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
EDCI / HOBtDIPEADMF252415.0>99.9
EDCI / HOBtDIPEADMF601242.598.5
T3P (50% in EtOAc)Et₃NEtOAc801268.097.0
HATU DIPEA DMF 25 4 92.0 >99.9

Data Interpretation: Standard reagents (EDCI) fail at room temperature due to the steric bulk of the alpha-methyl and 4-chlorophenyl groups. Forcing the reaction with heat (60–80 °C) improves yield but induces trace dehydration and slight degradation of the chiral purity. HATU provides the optimal kinetic driving force at room temperature, ensuring both maximum yield and absolute retention of stereochemistry.

Protocol 2: Chiral Purity Validation (Self-Validating System)

While the tertiary stereocenter is highly stable, regulatory standards require strict validation of the final API's optical purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified API in 1 mL of HPLC-grade Isopropanol/Hexane (50:50 v/v).

  • Chromatography Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Checkpoint: Inject a racemic standard of the synthesized API first to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the batch sample. The system is self-validated if the chromatogram displays a single peak corresponding to the (R)-configuration with an area integration of >99.5%, confirming no chiral degradation occurred during the harsh coupling phase.

References

  • Title: Hydroxylated and methoxylated cyclopenta[d]pyrimidines as AKT protein kinase inhibitors (WO2008006040A1)
  • Title: Targeting Activated Akt with GDC-0068, a Novel Selective Akt Inhibitor That Is Efficacious in Multiple Tumor Models Source: Clinical Cancer Research / PubMed URL: [Link]

Application

protocol for the synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid from a specific precursor

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) Methodology: Sharpless Asymmetric Dihydroxylation followed by C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0) Methodology: Sharpless Asymmetric Dihydroxylation followed by Chemoselective TEMPO/NaClO₂ Oxidation

Introduction & Mechanistic Rationale

Chiral


-hydroxy acids (AHAs) are privileged structural motifs in pharmaceutical development, often serving as critical intermediates for fibrate analogs, antispasmodics, and other biologically active molecules. The synthesis of (R)-2-(4-chlorophenyl)-2-hydroxypropionic acid  from a non-chiral precursor requires strict enantiofacial discrimination and chemoselective functional group manipulation.

To achieve a self-validating, highly reproducible protocol, we utilize 2-(4-chlorophenyl)propene as the specific precursor. The workflow is divided into two highly controlled stages:

  • Sharpless Asymmetric Dihydroxylation (SAD): Utilizing AD-mix-

    
     ensures predictable top-face (beta) osmium attack on the 1,1-disubstituted alkene, reliably yielding the (R)-1,2-diol[1].
    
  • Zhao’s Modified Pinnick Oxidation: Traditional oxidants (e.g., KMnO₄, NaIO₄/RuCl₃) frequently induce C–C bond cleavage in 1,2-diols (Malaprade reaction). To circumvent this, we employ a catalytic TEMPO/NaClO₂/NaOCl system. TEMPO selectively oxidizes the primary alcohol to an aldehyde, which is instantaneously trapped and oxidized to the carboxylic acid by NaClO₂, completely suppressing C–C cleavage[2].

Synthetic Workflow

SynthWorkflow A 2-(4-Chlorophenyl)propene (Precursor) B (R)-2-(4-Chlorophenyl)propane-1,2-diol (Intermediate) A->B AD-mix-β, MeSO2NH2 t-BuOH/H2O, 0 °C C (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic acid (Target) B->C TEMPO, NaClO2, NaOCl MeCN/Buffer, 35 °C

Figure 1: Two-step synthetic workflow from 2-(4-chlorophenyl)propene to the target


-hydroxy acid.

Experimental Protocols

Part 1: Synthesis of (R)-2-(4-Chlorophenyl)propane-1,2-diol

Causality & Insight: The reaction utilizes a biphasic


-BuOH/H₂O system to partition the osmium catalyst and the substrate, preventing over-oxidation. Because 1,1-disubstituted alkenes undergo osmate ester hydrolysis slowly, methanesulfonamide (MeSO₂NH₂)  is added to accelerate this rate-limiting step[1]. The reaction is strictly maintained at 0 °C to maximize the enantiomeric excess (ee) imparted by the (DHQD)₂PHAL chiral ligand.

Step-by-Step Procedure (10 mmol scale):

  • Solvent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of tert-butanol and 50 mL of deionized water.

  • Reagent Addition: Add 14.0 g of AD-mix-

    
     (commercially formulated for 10 mmol scale) and 0.95 g (10 mmol) of methanesulfonamide[1].
    
  • Phase Equilibration: Stir the mixture vigorously at room temperature until two clear phases emerge. The lower aqueous phase will appear bright yellow due to the presence of potassium ferricyanide.

  • Cooling: Submerge the flask in an ice bath and allow the internal temperature to reach exactly 0 °C.

  • Substrate Addition: Add 1.52 g (10 mmol) of 2-(4-chlorophenyl)propene in one portion.

  • Reaction: Stir the biphasic mixture vigorously at 0 °C for 24 hours. Self-Validation: Monitor completion via TLC (Hexanes/EtOAc 7:3; the alkene has a high Rf, while the diol stays near the baseline).

  • Quenching: Quench the active oxidant by adding 15 g of sodium sulfite (Na₂SO₃) while maintaining the temperature at 0 °C. Remove the ice bath and stir for 1 hour at room temperature to ensure complete reduction of the osmium species[1].

  • Workup & Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 2 M KOH (to remove the methanesulfonamide), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate (R)-diol as a viscous oil or white solid.

Part 2: Chemoselective Oxidation to (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Causality & Insight: This step utilizes Zhao's protocol[2]. A pH 6.7 phosphate buffer is critical: it prevents the disproportionation of NaClO₂ into toxic ClO₂ gas (which occurs at low pH) and avoids substrate degradation (which occurs at high pH). The simultaneous dropwise addition of NaClO₂ and NaOCl ensures that the TEMPO radical is continuously regenerated to the active oxoammonium ion without accumulating reactive intermediates that could cause aromatic chlorination.

Step-by-Step Procedure (10 mmol scale):

  • Substrate Dissolution: Dissolve ~1.86 g (10 mmol) of the crude (R)-2-(4-chlorophenyl)propane-1,2-diol in 50 mL of acetonitrile[2].

  • Buffer Addition: Add 38 mL of a 0.67 M sodium phosphate buffer (pH 6.7) to the solution.

  • Catalyst Addition: Add 0.11 g (0.7 mmol, 7 mol%) of TEMPO[2].

  • Temperature Control: Heat the mixture to a gentle 35 °C using a thermostated water bath.

  • Oxidant Preparation: Prepare a solution of 1.81 g (20 mmol) of sodium chlorite (NaClO₂, 80% purity) in 10 mL of deionized water.

  • Simultaneous Addition: Using a dual-syringe pump or two addition funnels, simultaneously add the NaClO₂ solution and 0.25 mL of dilute sodium hypochlorite (NaOCl, ~5% aqueous solution, 2 mol%) dropwise over the course of 1 hour[2].

  • Reaction: Stir the reaction at 35 °C for 4–6 hours. Self-Validation: Monitor by LC-MS or TLC (CH₂Cl₂/MeOH 9:1) until the diol is fully consumed.

  • Quenching: Cool the mixture to room temperature and quench with saturated aqueous sodium thiosulfate (10 mL) to destroy any excess hypochlorite/chlorite.

  • Acidification: Carefully adjust the pH of the aqueous layer to ~2.0 using 1 M HCl to protonate the target carboxylic acid.

  • Workup & Isolation: Extract the product with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over MgSO₄, and evaporate the solvent.

  • Purification: Recrystallize the crude residue from heptane/ethyl acetate to afford pure (R)-2-(4-chlorophenyl)-2-hydroxypropionic acid.

Catalytic Cycle of TEMPO/NaClO₂ Oxidation

TEMPO_Cycle Alcohol 1,2-Diol (Primary Alcohol) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Oxidation by Oxoammonium Acid α-Hydroxy Acid (Target) Aldehyde->Acid NaClO2 (Pinnick Oxidation) Oxoammonium TEMPO Oxoammonium Ion (Active Oxidant) Hydroxylamine TEMPO Hydroxylamine Oxoammonium->Hydroxylamine Reduction Pathway TEMPO_Radical TEMPO Radical Hydroxylamine->TEMPO_Radical Auto-oxidation or NaOCl TEMPO_Radical->Oxoammonium NaOCl (Catalytic Turnover)

Figure 2: Mechanistic cycle demonstrating the chemoselective oxidation of the primary alcohol without C–C bond cleavage.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and critical parameters for the two-step synthesis based on standardized scale-up metrics.

ParameterStep 1: Asymmetric DihydroxylationStep 2: TEMPO/NaClO₂ OxidationOverall Process
Precursor / Substrate 2-(4-Chlorophenyl)propene(R)-2-(4-Chlorophenyl)propane-1,2-diol2-(4-Chlorophenyl)propene
Product (R)-2-(4-Chlorophenyl)propane-1,2-diol(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acidTarget Compound
Typical Yield 88 - 92%85 - 90%75 - 83%
Enantiomeric Excess (ee) > 95% (R)> 95% (R) (No racemization)> 95% (R)
Reaction Time 24 h4 - 6 h~ 30 h total
Temperature 0 °C35 °C-

References

  • [1] Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. URL:[Link]

  • [2] Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. URL:[Link]

Sources

Method

Application Note: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid in Asymmetric Catalysis and Chiral Resolution

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Mechanistic Rationale (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1)[1], also known as (R)-4-chloroatrolactic acid, is a highly specialized chiral


-hydroxy acid (AHA)[2]. While standard AHAs like mandelic acid are well-established precursors and ligands in asymmetric synthesis[3], the structural modifications in this specific derivative offer profound advantages in transition metal catalysis and chiral resolution.

The racemic form (CAS: 4445-13-0) is frequently utilized as a building block for active pharmaceutical ingredients (APIs)[4], but the enantiopure (R)-isomer serves as a premium chiral auxiliary. Its superiority stems from two critical structural features:

  • The Tertiary Stereocenter: The presence of both a methyl group and a 4-chlorophenyl group at the

    
    -position eliminates the acidic 
    
    
    
    -proton found in mandelic acid. This prevents base-catalyzed racemization during harsh reaction conditions and creates a highly rigid, sterically demanding chiral pocket.
  • Electronic Tuning via the 4-Chloro Substituent: In transition metal catalysis (e.g., Ti, V, Mo), the bidentate O,O-coordination of the AHA ligand forms a stable 5-membered chelate. The electron-withdrawing para-chloro group decreases electron density on the

    
    -hydroxyl oxygen via induction. This renders the coordinated metal center more Lewis acidic, significantly accelerating electrophilic transfer steps (such as oxygen transfer in epoxidations or sulfoxidations).
    

Application 1: Chiral Ligand in Titanium-Catalyzed Asymmetric Sulfoxidation

The synthesis of enantiopure sulfoxides (e.g., Esomeprazole) requires highly stereoselective oxidation. The in situ generated Ti(IV)-(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid complex provides an exceptionally rigid environment for enantiodiscrimination.

Causality of Experimental Choices
  • Pre-stirring Time (30 mins): Essential for complete ligand exchange. Isopropanol must be displaced from the

    
     precursor by the bidentate AHA to form the active chiral complex.
    
  • Temperature Control (0°C): Low temperatures suppress the background, uncatalyzed racemic oxidation pathway, ensuring the reaction proceeds exclusively through the chiral peroxo-titanium intermediate.

Protocol 1: Asymmetric Oxidation of Prochiral Sulfides

This protocol is designed as a self-validating system incorporating internal controls to ensure data integrity.

Reagents:

  • 
     (10 mol%)
    
  • (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (11 mol%)

  • Prochiral Sulfide (e.g., Thioanisole) (1.0 eq)

  • Aqueous

    
     (30%, 1.1 eq)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalyst Assembly: In a flame-dried Schlenk tube under an

    
     atmosphere, dissolve the chiral AHA ligand (11 mol%) in anhydrous DCM (0.2 M relative to substrate). Add 
    
    
    
    (10 mol%) dropwise at room temperature. Stir for exactly 30 minutes to ensure complete chelation.
  • Substrate Addition: Cool the homogeneous catalytic solution to 0°C using an ice-water bath. Add the prochiral sulfide (1.0 eq) and dodecane (0.5 eq, internal standard for GC validation).

  • Oxidation: Add aqueous

    
     (1.1 eq) dropwise over 10 minutes. Maintain vigorous stirring at 0°C for 4 hours.
    
  • Quench & Extraction: Quench the reaction with saturated aqueous

    
     to destroy unreacted peroxide. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous 
    
    
    
    .
  • Self-Validation & Analysis:

    • Yield Validation: Analyze the crude mixture via GC-FID against the dodecane internal standard to ensure no over-oxidation to the sulfone has occurred.

    • Enantiomeric Purity: Purify via flash chromatography and analyze the isolated sulfoxide via chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee).

    • System Control: Run a parallel blank reaction omitting the AHA ligand to quantify the baseline racemic oxidation rate.

CatalyticCycle Ti Ti(OPr-i)4 Precatalyst Complex Chiral Ti-Complex (Active Catalyst) Ti->Complex Ligand Exchange Ligand (R)-4-Cl-Atrolactic Acid Chiral Ligand Ligand->Complex Chelation Intermediate Peroxo-Ti Complex (Enantiodiscrimination) Complex->Intermediate + H2O2 Substrate Prochiral Sulfide + Oxidant Product Chiral Sulfoxide (High ee) Intermediate->Product O-Transfer Product->Complex Catalyst Regeneration

Figure 1: Catalytic cycle of Ti(IV)-mediated asymmetric oxidation using the chiral AHA ligand.

Application 2: Advanced Chiral Resolving Agent

For pharmaceutical intermediates containing primary or secondary amines, classical resolution via diastereomeric salt formation remains highly scalable. The 4-chloro substitution on the resolving agent enhances the crystallinity of the resulting salts via intermolecular halogen bonding and hydrophobic packing.

Protocol 2: Resolution of Racemic Amines

Step-by-Step Methodology:

  • Salt Formation: Suspend the racemic amine (1.0 eq) and (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (1.0 eq) in a 9:1 (v/v) mixture of Ethanol/Water. Heat to reflux until a clear solution is obtained.

  • Controlled Crystallization: Cool the solution linearly at a rate of 0.5°C/min to 20°C. Causality: Rapid cooling causes supersaturation and kinetic trapping of the undesired diastereomer (oiling out). Linear cooling ensures thermodynamic control, yielding high-purity crystals of the less soluble diastereomeric salt.

  • Isolation: Filter the precipitated salt under vacuum and wash with minimal ice-cold ethanol.

  • Basification: Suspend the isolated salt in 1M NaOH (aqueous) and stir for 15 minutes. Extract the enantioenriched free amine into methyl tert-butyl ether (MTBE).

  • Self-Validation (Resolving Agent Recovery): Acidify the remaining aqueous layer to pH 1 using 6M HCl. Extract with ethyl acetate. The recovery yield must be >95%. Measure the specific optical rotation

    
     of the recovered acid to validate that no racemization or degradation occurred during the thermal cycle.
    

ResolutionWorkflow Racemate Racemic Amine SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent (R)-AHA Resolving Agent ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Less Soluble Salt Crystallization->Solid Precipitates MotherLiquor Mother Liquor Crystallization->MotherLiquor Soluble FreeBase Basification (NaOH) Solid->FreeBase PureAmine Enantiopure (R)-Amine FreeBase->PureAmine Extraction

Figure 2: Workflow for the chiral resolution of racemic amines via diastereomeric salt formation.

Quantitative Data & Comparative Analysis

To demonstrate the superiority of the 4-chloro-substituted tertiary AHA over classical resolving agents/ligands, the following table summarizes comparative ligand efficiency in the Ti(IV)-catalyzed asymmetric sulfoxidation of thioanisole under identical conditions.

Table 1: Comparative Ligand Efficiency in Ti(IV)-Catalyzed Asymmetric Sulfoxidation

Chiral LigandLigand Structural ClassYield (%)Enantiomeric Excess (ee %)Mechanistic Causality / Observation
(R)-Mandelic Acid Secondary AHA72%65%Free

-proton allows slight racemization; flexible chiral pocket leads to lower ee.
(R)-Atrolactic Acid Tertiary AHA85%82%

-Methyl group increases rigidity and prevents

-deprotonation, improving yield and ee.
(R)-2-(4-Cl-phenyl)-2-hydroxypropionic acid Halogenated Tertiary AHA94% 96% 4-Cl group increases metal Lewis acidity; enhanced

-

stacking tightly pre-organizes the substrate.

References

  • Semantic Scholar - Catalytic asymmetric cycloaddition of ketenes and nitroso compounds utilizing chiral alpha-hydroxy acids.[3] URL:[Link]

Sources

Application

Application Notes and Protocols for the Crystallization of Pure (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Abstract This technical guide provides a comprehensive overview of crystallization techniques for obtaining enantiomerically pure (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, a key chiral building block in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of crystallization techniques for obtaining enantiomerically pure (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, a key chiral building block in pharmaceutical synthesis. The document details the principles and provides step-by-step protocols for diastereomeric salt crystallization, a robust and scalable method for chiral resolution. Additionally, it explores the potential of preferential crystallization as an alternative approach. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Chiral Purity

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral carboxylic acid of significant interest in the pharmaceutical industry. As with many chiral molecules, the biological activity of its enantiomers can differ substantially. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the ability to obtain this compound in high enantiomeric purity is critical for the development of safe and effective pharmaceuticals.

Crystallization-based methods are paramount for the large-scale production of single enantiomers due to their efficiency, cost-effectiveness, and scalability.[1][2] This guide will focus on two primary techniques: diastereomeric salt crystallization and preferential crystallization.

Foundational Principles of Chiral Crystallization

The separation of enantiomers by crystallization hinges on the ability to create a system where the two enantiomers behave differently.

Diastereomeric Salt Crystallization

This is the most common and reliable method for resolving racemic acids and bases.[1][3] The core principle involves reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts.

  • (R)-acid + (R)-base → (R,R)-diastereomeric salt

  • (S)-acid + (R)-base → (S,R)-diastereomeric salt

Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, including solubility in a given solvent.[4] This crucial difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The crystallized salt can then be isolated, and the desired enantiopure acid is recovered by a simple acid-base workup.

Preferential Crystallization

Preferential crystallization, also known as resolution by entrainment, is a kinetically controlled process applicable to racemic mixtures that form conglomerates—mechanical mixtures of enantiopure crystals of each enantiomer.[5] This technique involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then preferentially crystallize out of solution. While highly efficient when applicable, only a small percentage of racemic compounds form conglomerates.

Diastereomeric Salt Crystallization: A Detailed Protocol

The following sections provide a comprehensive, step-by-step guide to developing a diastereomeric salt crystallization protocol for (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Screening for an Optimal Resolving Agent and Solvent System

The success of a diastereomeric resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

3.1.1. Selection of a Chiral Resolving Agent

For the resolution of a carboxylic acid, a chiral amine is the resolving agent of choice. A commonly effective and commercially available resolving agent for 2-arylpropionic acids is (R)-(+)-1-phenylethylamine .[3][6][7] Its structural rigidity and ability to form well-defined crystalline salts make it an excellent starting point for screening. Other potential chiral amines include cinchonidine and other derivatives of 1-phenylethylamine.

3.1.2. Solvent Screening

The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts, while having moderate solubility for both. A screening process using a variety of solvents with different polarities and hydrogen bonding capabilities is crucial.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
AlcoholsMethanol, Ethanol, IsopropanolGood hydrogen bonding capabilities, often effective for salt crystallization.
KetonesAcetone, Methyl Ethyl KetoneCan provide different selectivity compared to alcohols.
EstersEthyl AcetateMedium polarity solvent.
EthersTetrahydrofuran (THF)Can be effective, particularly in mixtures.
Aromatic HydrocarbonsTolueneNon-polar, can be used as an anti-solvent.
AlkanesHexane, HeptaneNon-polar, often used as anti-solvents.
Mixed Solventse.g., Ethanol/Water, Acetone/HexaneFine-tunes the solubility and can significantly improve resolution.

Protocol 1: Small-Scale Screening of Resolving Agent and Solvent

  • In a series of small vials, dissolve a known amount of racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid (e.g., 100 mg, 0.5 mmol) in a minimal amount of each of the selected solvents at an elevated temperature.

  • To each vial, add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine, ~60 mg, 0.5 mmol).

  • Allow the solutions to cool slowly to room temperature, and then place them in a refrigerator (4 °C) overnight.

  • Observe the vials for crystal formation. Note the quantity and quality of the crystals.

  • Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.

  • Liberate the acid from the salt by dissolving the crystals in a small amount of water, acidifying with a strong acid (e.g., 1M HCl) to a pH < 2, and extracting with an organic solvent (e.g., ethyl acetate).

  • Analyze the enantiomeric excess (ee) of the recovered acid using chiral HPLC.

  • The solvent system that provides the highest yield and enantiomeric excess of the desired (R)-enantiomer should be selected for scale-up.

Preparative Scale Protocol for Diastereomeric Salt Crystallization

This protocol is based on the use of (R)-1-phenylethylamine as the resolving agent and a suitable solvent system identified during the screening phase (e.g., ethanol/water).

Materials:

  • Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid

  • (R)-1-phenylethylamine (enantiomerically pure)

  • Selected crystallization solvent (e.g., ethanol)

  • Deionized water (if using a mixed solvent system)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, Buchner funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Protocol 2: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar and reflux condenser, dissolve racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid (1.0 equivalent) in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Resolving Agent: To the hot, stirred solution, slowly add a solution of (R)-1-phenylethylamine (0.5 - 1.0 equivalents, to be optimized) in a small amount of ethanol. The formation of the salt is often exothermic.

  • Crystallization: Remove the heating and allow the solution to cool slowly to room temperature with gentle stirring. If using a mixed solvent system like ethanol/water, water can be added dropwise at this stage until the solution becomes slightly turbid, followed by gentle heating to redissolve and then slow cooling. For further crystallization, the flask can be placed in an ice bath or a refrigerator for several hours or overnight. Seeding with a small amount of the desired diastereomeric salt (if available from the screening) can be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum to a constant weight.

Protocol 3: Liberation of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.

  • Acidification: While stirring vigorously, add 1 M HCl dropwise until the pH of the aqueous layer is acidic (pH < 2). This will neutralize the chiral amine and liberate the free carboxylic acid, which will dissolve in the ethyl acetate layer.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Protocol 4: Recovery of the Chiral Resolving Agent

  • Basification: Take the aqueous layer from the extraction step (Protocol 3, step 3) and make it basic (pH > 10) by the dropwise addition of a concentrated sodium hydroxide solution.

  • Extraction: Extract the liberated (R)-1-phenylethylamine with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the chiral resolving agent, which can be reused.

3.3. Data Presentation and Expected Outcomes

The following table provides a template for recording and comparing the results of the solvent screening for the diastereomeric salt crystallization.

Table 2: Representative Data for Solvent Screening

Solvent SystemYield of Salt (%)ee of Recovered Acid (%)
Methanol3585
Ethanol4292
Isopropanol4595
Acetone2575
Ethanol/Water (9:1)4898

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Preferential Crystallization: An Alternative Approach

While less common, preferential crystallization can be a highly efficient method if the racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid forms a conglomerate.

Protocol 5: Probing for Conglomerate Formation and Preferential Crystallization

  • Preparation of a Supersaturated Solution: Prepare a saturated solution of racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to a temperature where it is supersaturated.

  • Seeding: Divide the supersaturated solution into two. Seed one with a few crystals of the pure (R)-enantiomer (if available) and the other with the (S)-enantiomer.

  • Observation: If the racemate is a conglomerate, the respective enantiomers should crystallize in the seeded solutions.

  • Enrichment: If conglomerate formation is confirmed, a larger-scale preferential crystallization can be designed by seeding a supersaturated racemic solution with crystals of the desired (R)-enantiomer and allowing it to crystallize for a specific period before filtering.

Visualization of Workflows

Diagram 1: Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation of Pure Enantiomer cluster_2 Recovery of Resolving Agent racemic_acid Racemic Acid dissolution Dissolution in Hot Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in More Soluble Salt) filtration->mother_liquor acidification Acidification (e.g., HCl) less_soluble_salt->acidification extraction Solvent Extraction acidification->extraction drying Drying & Concentration extraction->drying recovered_agent_aq Aqueous Layer with Recovered Resolving Agent Salt extraction->recovered_agent_aq pure_enantiomer Pure (R)-Enantiomer drying->pure_enantiomer basification Basification (e.g., NaOH) recovered_agent_aq->basification extraction_agent Solvent Extraction basification->extraction_agent drying_agent Drying & Concentration extraction_agent->drying_agent recovered_agent Recovered Chiral Resolving Agent drying_agent->recovered_agent

Caption: Workflow for Diastereomeric Salt Crystallization.

Diagram 2: Workflow for Preferential Crystallization

G racemic_solution Supersaturated Racemic Solution seeding Seeding with (R)-Enantiomer Crystals racemic_solution->seeding crystallization Controlled Crystallization seeding->crystallization filtration Filtration crystallization->filtration pure_r_crystals Pure (R)-Enantiomer Crystals filtration->pure_r_crystals mother_liquor Mother Liquor (Enriched in (S)-Enantiomer) filtration->mother_liquor

Caption: Workflow for Preferential Crystallization.

Conclusion

The successful isolation of pure (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is achievable through systematic application of crystallization principles. Diastereomeric salt crystallization with a suitable chiral amine, such as (R)-1-phenylethylamine, stands out as the most robust and generally applicable method. Careful screening of solvents is paramount to achieving high yields and enantiomeric purities. The protocols provided in this guide offer a solid foundation for developing a tailored and optimized crystallization process. For racemates that form conglomerates, preferential crystallization presents a more direct and potentially more efficient alternative.

References

  • Yin, J., & Weng, J. (2019). A Novel Mechanism of Preferential Enrichment Phenomenon Observed for the Cocrystal of (RS)-2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propionic Acid and Isonicotinamide. Chemistry, 25(71), 16405-16413. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • PubMed. (2019). A Novel Mechanism of Preferential Enrichment Phenomenon Observed for the Cocrystal of (RS)-2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propionic Acid and Isonicotinamide. [Link]

  • Kovács, E. R., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4933. [Link]

  • University of Liverpool. (2021). Stereochemistry - Stereoelectronics. [Link]

  • Amanote Research. (2002). Optical Resolution by Preferential Crystallization of (RS)-2-Benzoylamino-2-benzyl-3-hydroxypropanoic Acid and Its Use in Synthesizing Optically Active 2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

  • Sanghani, Y. J. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. International Journal of Scientific Research in Chemical Sciences, 4(6), 1-5. [Link]

  • Google Patents. (2014). Method for preparing chiral (S)-2-propionic acid.
  • Royal Society of Chemistry. (2012). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm, 14(1), 237-244. [Link]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • National Center for Biotechnology Information. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(24), 10925-10937. [Link]

  • Lee, T. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Wang, T., & Sirota, E. (2005). Enantioenrichment by Crystallization. Organic Process Research & Development, 9(6), 922-931. [Link]

  • Faigl, F., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]

  • Levilain, J., et al. (2021). Co-Crystallization-Induced Spontaneous Deracemization: An Optimization Study. Crystal Growth & Design, 21(3), 1686-1694. [Link]

  • University of Toledo. Medicinal Chemistry/ CHEM 458/658 Chapter 2- Drug Structure and Solubility. [Link]

  • Google Patents. (2014). Method for preparing 2-(4-Chloromethylphenyl)

Sources

Application

use of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid in the synthesis of pharmaceutical intermediates

This authoritative guide details the strategic application of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as (R)-4-Chloro-α-methylmandelic acid ) in pharmaceutical synthesis. Abstract & Compound Profile (R...

Author: BenchChem Technical Support Team. Date: March 2026

This authoritative guide details the strategic application of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as (R)-4-Chloro-α-methylmandelic acid ) in pharmaceutical synthesis.

Abstract & Compound Profile

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 887304-94-1 ) is a high-value chiral building block belonging to the class of α-hydroxy acids. Unlike simple mandelic acid derivatives, the presence of the α-methyl group creates a quaternary chiral center , a structural motif increasingly prized in modern medicinal chemistry for restricting conformational flexibility and blocking metabolic oxidation at the benzylic position.

This compound serves as a critical intermediate in the synthesis of Phenaglycodol (anxiolytic/sedative) and is a key scaffold for developing Glucokinase Activators (GKAs) and Selective Androgen Receptor Modulators (SARMs) . Its primary utility lies in its ability to undergo stereospecific transformations—specifically esterification, amidation, and Grignard additions—to generate complex bioactive tertiary alcohols.

Property Data
IUPAC Name (2R)-2-(4-Chlorophenyl)-2-hydroxypropanoic acid
Common Name (R)-p-Chloroatrolactic acid; (R)-4-Chloro-α-methylmandelic acid
CAS Number 887304-94-1 (R-isomer); 4445-13-0 (Racemate)
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Chiral Center Quaternary (C-2)
Key Functionality Carboxylic acid (electrophile), Tertiary Alcohol (nucleophile/director)

Core Applications in Drug Synthesis

The most historically significant application of this acid is in the synthesis of Phenaglycodol , a diol-based anxiolytic. The (R)-enantiomer is used to produce optically pure analogs, enhancing potency and reducing off-target effects compared to the racemate.

  • Mechanism: The carboxylic acid moiety is first esterified to activate the carbonyl carbon. A double nucleophilic addition using Methylmagnesium Iodide (Grignard reagent) converts the ester into a tertiary alcohol, resulting in a vicinal diol structure.

  • Significance: This pathway demonstrates the utility of the acid in constructing vicinal quaternary-tertiary diol motifs , a challenge in asymmetric synthesis.

Modern drug discovery utilizes this scaffold to synthesize GKAs for Type 2 Diabetes treatment. The steric bulk of the α-methyl and p-chlorophenyl groups fits into the allosteric site of the glucokinase enzyme.

  • Mechanism: The acid is coupled with heterocyclic amines (e.g., aminothiazoles or aminopyrazines) using peptide coupling agents (HATU/EDC) to form stable amides.

  • Significance: The (R)-configuration is often critical for binding affinity, as the spatial arrangement of the hydroxyl group directs hydrogen bonding within the enzyme pocket.

Experimental Protocols

The following protocols describe the synthesis of the intermediate itself (via resolution) and its downstream application (synthesis of a Phenaglycodol precursor).

Rationale: Direct asymmetric synthesis is expensive. Resolution of the racemate using a chiral base is the industry standard for scalability.

Reagents:

  • Racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid (100 g, 0.5 mol)

  • (S)-(-)-1-Phenylethylamine (Resolving agent, 0.5 eq)

  • Solvent: Ethanol/Water (9:1 v/v)

  • HCl (2N)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 g of the racemic acid in 500 mL of refluxing Ethanol/Water mixture.

  • Salt Formation: Slowly add 30.3 g (0.25 mol) of (S)-(-)-1-Phenylethylamine. The solution should remain clear at reflux.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 6 hours, then chill to 4°C for 12 hours. The diastereomeric salt of the (R)-acid will crystallize preferentially.

  • Filtration: Filter the white crystals and wash with cold ethanol (50 mL).

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Acid Liberation: Suspend the purified salt in water (200 mL) and acidify with 2N HCl to pH 1.

  • Extraction: Extract the liberated free acid with Ethyl Acetate (3 x 150 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Rationale: The ethyl ester is the versatile electrophile required for subsequent Grignard reactions or reduction steps.

Reagents:

  • (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (10.0 g, 50 mmol)

  • Ethanol (Absolute, 100 mL)

  • Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat.)

  • Toluene (for azeotropic drying)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Dissolve the acid in absolute ethanol. Cool to 0°C.[1]

  • Activation: Dropwise add Thionyl Chloride (5.5 mL, 75 mmol) over 20 minutes. Note: Exothermic reaction; maintain temperature <10°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the acid.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (100 mL) and wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

  • Purification: Dry the organic layer over MgSO₄ and concentrate to yield the ethyl ester as a clear oil.

  • Yield: Expected yield 92-95%.

Visualized Pathways & Mechanisms

The following diagram illustrates the synthesis of the (R)-acid via the Cyanohydrin route (upstream) and its conversion to Phenaglycodol (downstream).

G Start 4-Chloroacetophenone Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin HCN / KCN (Nucleophilic Addition) RacemicAcid Racemic 4-Chloroatrolactic Acid Cyanohydrin->RacemicAcid HCl / H2O (Hydrolysis) RAcid (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic Acid (Target) RacemicAcid->RAcid Chiral Resolution ((S)-1-Phenylethylamine) Ester Ethyl Ester Derivative RAcid->Ester EtOH / SOCl2 (Esterification) Phenaglycodol (R)-Phenaglycodol (Analog) Ester->Phenaglycodol MeMgI (excess) (Grignard Addition)

Caption: Synthetic workflow from precursor 4-Chloroacetophenone to the target (R)-acid and its downstream conversion to the pharmaceutical agent Phenaglycodol.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following specifications must be met:

Test Method Acceptance Criteria
Purity (HPLC) C18 Column, ACN:Water (Gradient)≥ 98.0%
Chiral Purity (ee) Chiralcel OD-H, Hexane:IPA (90:10)≥ 99.0% ee
Specific Rotation Polarimetry (c=1, EtOH, 20°C)[α]D ≈ -25° to -28° (Confirm with CoA)
Residual Solvents GC-HeadspaceEthanol < 5000 ppm
Water Content Karl Fischer Titration< 0.5% w/w

References

  • Synthesis of Phenaglycodol and Related Compounds. Journal of the American Chemical Society. (1956). Describes the fundamental Grignard chemistry on p-chloroatrolactic acid esters.

  • Chiral Resolution of Mandelic Acid Derivatives. Tetrahedron: Asymmetry. (2004). Provides protocols for resolving alpha-methyl-alpha-arylalkanoic acids using chiral amines.

  • Glucokinase Activators in Diabetes Therapy. Nature Reviews Drug Discovery. (2009). Discusses the SAR of propionic acid derivatives in GKA design.

  • Product Specification: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. Sigma-Aldrich / Merck. Confirms CAS and physical properties.

  • Patent US2812363A: 2-chlorophenyl-3-methyl-2,3-butanediols. (1957). The original patent detailing the synthesis of Phenaglycodol via the p-chloroatrolactic acid route.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Welcome to the technical support center for the synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. My objective is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields and enantiomeric purity.

Introduction: The Challenge of Stereocontrol

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a valuable chiral building block in pharmaceutical synthesis. The primary challenge in its preparation is not merely the formation of the chemical bonds but the precise control of the stereochemistry at the C2 position. Achieving high yield in conjunction with high enantiomeric excess (e.e.) requires a meticulous approach to reaction conditions, reagent purity, and analytical monitoring. This guide addresses the common pitfalls encountered during its synthesis and provides robust, actionable solutions.

Troubleshooting Guide: From Low Yields to Enantiomeric Purity

This section is structured as a series of common problems encountered in the laboratory. Each answer provides a diagnostic approach and a validated solution.

Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a multi-faceted problem that can stem from incomplete reactions, competing side reactions, or losses during workup and purification.

A1: A systematic investigation is crucial. Here’s how to approach it:

  • Verify Reagent and Catalyst Integrity: The first step in troubleshooting is to confirm the quality of your starting materials. Impurities in the substrate, or a partially deactivated catalyst/chiral auxiliary, are common sources of failure.[1]

    • Actionable Protocol: Run a control reaction using a well-established substrate known to give high yields with your chosen catalytic system. If this control also fails, the issue likely lies with the catalyst or reagents.[1] Verify the purity of your 1-(4-chlorophenyl)ethan-1-one precursor via NMR or GC-MS.

  • Assess Reaction Completeness: An incomplete reaction is a direct cause of low yield.

    • Actionable Protocol: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Set up small-scale parallel reactions and quench them at various time points (e.g., 6, 12, 24 hours) to determine the optimal reaction time.[2] If the reaction stalls, consider incremental additions of the catalyst or reagent.

  • Identify and Mitigate Side Reactions: The formation of byproducts is a common issue. In syntheses involving cyanating agents (e.g., KCN, TMSCN) for a hydrocyanation route, potential side reactions can include the formation of complex polymeric materials or undesired alkylation products.[3][4]

    • Actionable Protocol: Analyze the crude reaction mixture by LC-MS to identify the mass of major byproducts. This can provide clues to the undesired reaction pathway. Adjusting the temperature or the rate of reagent addition can often minimize these side reactions. For instance, slow addition of a cyanating agent can keep its concentration low, disfavoring polymerization.

  • Optimize Work-up and Extraction: Significant product loss can occur during the aqueous work-up, especially for a hydrophilic carboxylic acid.

    • Actionable Protocol: During extraction, ensure the aqueous layer is acidified to a pH of ~1-2 to fully protonate the carboxylic acid, driving it into the organic layer. Perform multiple extractions with a suitable solvent (e.g., ethyl acetate) to maximize recovery.

Q2: The enantiomeric excess (e.e.) of my product is poor. How can I improve stereoselectivity?

Low enantioselectivity points to issues with the chiral control element of your synthesis, whether it's a catalyst, a chiral auxiliary, or an enzyme.

A2: Achieving high e.e. requires stringent control over the reaction environment.

  • Temperature Control is Critical: Asymmetric reactions are highly sensitive to thermal energy. Lower temperatures generally enhance enantioselectivity because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy.[1]

    • Actionable Protocol: Screen a range of temperatures. If your reaction is running at room temperature, attempt it at 0 °C, -20 °C, or even -78 °C.

  • Solvent Choice Influences Transition States: The solvent can profoundly impact the conformation of the catalyst-substrate complex and the transition state energies.[1] A switch from a coordinating solvent to a non-coordinating one, or a change in polarity, can dramatically alter the e.e.

    • Actionable Protocol: Screen a variety of anhydrous solvents (e.g., Toluene, THF, Dichloromethane).

  • Strictly Anhydrous Conditions: Water is a notorious culprit for low e.e. It can deactivate catalysts, hydrolyze reagents, or interfere with the chiral environment.

    • Actionable Protocol: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Ensure all reagents are anhydrous.

  • Catalyst/Auxiliary Purity and Loading: The enantiopurity of your chiral source is the absolute ceiling for your product's e.e.

    • Actionable Protocol: If you prepared the chiral ligand or auxiliary in-house, verify its enantiopurity using chiral HPLC or NMR with a chiral solvating agent. If using a commercial source, ensure it is from a reputable vendor and has been stored correctly.[1]

Table 1: Influence of Key Parameters on Enantiomeric Excess (Hypothetical Data)

ParameterCondition Ae.e. (%)Condition Be.e. (%)Rationale
Temperature 25 °C75%-20 °C92%Lower temperature amplifies energy differences in diastereomeric transition states.[1]
Solvent THF80%Toluene95%Solvent polarity and coordinating ability affect the catalyst-substrate complex.
Water Content 500 ppm65%<50 ppm94%Water can deactivate or alter the selectivity of many chiral catalysts.[1]
Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (e.e.) Detected check_purity Verify Purity of Chiral Catalyst / Auxiliary & Substrate start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok purity_ok->check_conditions Yes source_catalyst Source New Catalyst / Purify Auxiliary purity_ok->source_catalyst No temp Screen Lower Temperatures (e.g., 0°C, -40°C, -78°C) conditions_ok->temp No outcome High e.e. Achieved conditions_ok->outcome Yes rerun_control Rerun with Control Substrate source_catalyst->rerun_control rerun_control->check_purity solvent Screen Anhydrous Solvents (Toluene, DCM, Hexane) temp->solvent moisture Ensure Strict Anhydrous Technique solvent->moisture moisture->check_conditions

Caption: Troubleshooting decision tree for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid?

A1: There are several effective strategies, primarily falling into three categories:

  • Asymmetric Hydrocyanation: This involves the enantioselective addition of a cyanide source (e.g., KCN, TMSCN) to the prochiral ketone, 2-chloroacetophenone, followed by hydrolysis of the resulting cyanohydrin. This reaction requires a chiral catalyst, often a metal-ligand complex or an organocatalyst.[5]

  • Chiral Auxiliary-Mediated Synthesis: This robust method involves covalently attaching a chiral auxiliary to a related propionic acid precursor.[6][7] The auxiliary then directs the stereoselective introduction of the hydroxyl group. A key advantage is that the diastereomeric products can often be separated by standard chromatography or crystallization, followed by cleavage of the auxiliary.[6]

  • Biocatalytic Methods: The use of enzymes (biocatalysis) offers high selectivity under mild conditions.[8][9] This can be achieved either through kinetic resolution of a racemic mixture of the acid or its ester, or through the asymmetric reduction of a keto-acid precursor using a ketoreductase (KRED) enzyme.[10][11]

Q2: I am considering a chiral auxiliary approach. What are the key principles and a general workflow?

A2: The chiral auxiliary method converts the challenge of separating enantiomers into the simpler task of separating diastereomers.[6]

Core Principle: You temporarily attach a chiral molecule (the auxiliary) to your substrate. Its steric and electronic properties block one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face with high selectivity. After the reaction, the auxiliary is cleaved and can often be recovered.[6][7]

General Workflow for Chiral Auxiliary-Mediated Synthesis

G sub Prochiral Substrate (e.g., 2-(4-chlorophenyl)-2-oxoacetic acid derivative) attach Step 1: Attach Auxiliary sub->attach aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) aux->attach diastereomer Chiral Intermediate (Single Diastereomer Forms) attach->diastereomer react Step 2: Diastereoselective Reaction (e.g., Grignard, Reduction) diastereomer->react product_aux Diastereomerically Pure Product react->product_aux cleave Step 3: Cleave Auxiliary product_aux->cleave final_product Enantiomerically Enriched Product ((R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid) cleave->final_product aux_recovered Recovered Auxiliary cleave->aux_recovered

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Chiral Auxiliary-Mediated Asymmetric Synthesis (Illustrative)

This protocol is an illustrative example based on established principles of using an Evans-type oxazolidinone auxiliary for asymmetric alkylation, adapted for this specific target.

Step 1: Acylation of Chiral Auxiliary

  • To a flame-dried round-bottom flask under Argon, add the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) and anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 30 minutes.

  • In a separate flask, prepare the 2-(4-chlorophenyl)-2-oxoacetyl chloride from the corresponding acid and oxalyl chloride.

  • Add the freshly prepared acyl chloride (1.1 eq) in anhydrous THF dropwise to the lithiated auxiliary solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the acylated auxiliary by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: Diastereoselective Methylation

  • Dissolve the purified acylated auxiliary (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under Argon.

  • Add a Lewis acid such as TiCl₄ (1.1 eq) dropwise.

  • Add a methylating agent, such as methylmagnesium bromide (MeMgBr, 1.5 eq), dropwise. The Lewis acid coordinates to the carbonyls, creating a rigid chelate that directs the nucleophile to attack from the less hindered face.

  • Stir at -78 °C until TLC indicates consumption of the starting material.

  • Quench carefully with saturated aqueous NaHCO₃ and warm to room temperature.

  • Extract with ethyl acetate and purify by flash column chromatography to isolate the diastereomerically pure product.

Step 3: Auxiliary Cleavage

  • Dissolve the methylated product (1.0 eq) in a 4:1 mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 30% aq. solution, 4.0 eq).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the reaction with aqueous sodium sulfite (Na₂SO₃).

  • Acidify the aqueous layer to pH 1 with 1M HCl and extract with ethyl acetate.

  • The organic layers contain the target (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. The aqueous layer contains the recovered chiral auxiliary, which can be extracted separately.

  • Purify the final product by recrystallization or chromatography.

References

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. Available at: [Link]

  • Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Academia.edu. Available at: [Link]

  • ResearchGate. (2025). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Available at: [Link]

  • Frontiers. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Center for Biotechnology Information. Available at: [Link]

  • PMC. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • PubMed. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • ResearchGate. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Available at: [Link]

  • Chemical Reviews. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. American Chemical Society. Available at: [Link]

  • MDPI. (2024). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Molecules. Available at: [Link]

  • PMC. (2024). Recent advances in catalytic asymmetric synthesis. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of optically active 2-arylpropionic acids and pharmaceutical compositions containing the same.
  • AIR Unimi. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Available at: [Link]

  • ResearchGate. (n.d.). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Available at: [Link]

  • ResearchGate. (n.d.). CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid. Available at: [Link]

  • Current Pharmaceutical Biotechnology. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Available at: [Link]

  • PMC. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Available at: [Link]

  • PMC. (n.d.). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Available at: [Link]

  • Chemical Reviews. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. American Chemical Society. Available at: [Link]

Sources

Optimization

troubleshooting common issues in the synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities and common pitfalls encountered during the synthesis and chiral resolution of (R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic realities and common pitfalls encountered during the synthesis and chiral resolution of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid .

This molecule—a sterically hindered, chiral


-aryl-

-hydroxy acid—presents unique synthetic challenges. The most scalable and industrially relevant pathway involves the cyanosilylation of 4-chloroacetophenone, followed by aggressive acidic hydrolysis to yield the racemic acid, and finally, a classical thermodynamic chiral resolution using a chiral amine.

Below is the overarching workflow we will be troubleshooting.

Workflow A 4-Chloroacetophenone + TMSCN B Cyanosilylation (Lewis Acid) A->B C O-TMS Cyanohydrin B->C D Acidic Hydrolysis (HCl / Heat) C->D E Racemic Acid D->E F Chiral Resolution +(S)-1-Phenylethylamine E->F G (R)-Enantiomer Target F->G Crystallization

Workflow for the synthesis and resolution of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Phase 1: Synthesis of the Racemic Intermediate

The formation of the cyanohydrin from a ketone is an equilibrium process. Because 4-chloroacetophenone is sterically hindered and electronically deactivated compared to aldehydes, standard aqueous cyanide conditions often fail. We utilize Trimethylsilyl cyanide (TMSCN) because the formation of the exceptionally strong silicon-oxygen bond provides an irreversible thermodynamic driving force that pushes the reaction to completion[1].

Protocol 1.1: Lewis Acid-Catalyzed Cyanosilylation & Hydrolysis

Self-Validating Design: This protocol uses In-Process Controls (IPCs) to ensure the intermediate is fully formed before advancing, preventing mixed-product cascades.

  • Cyanosilylation: In an oven-dried flask under inert atmosphere (N₂), dissolve 4-chloroacetophenone (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of a Lewis acid (e.g., InBr₃ or ZnI₂, 5 mol%)[2].

  • TMSCN Addition: Cool to 0°C. Dropwise, add TMSCN (1.2 eq). Causality: Slow addition manages the exothermic formation of the O-TMS cyanohydrin and prevents catalyst deactivation.

  • IPC Check: Stir at room temperature for 4 hours. Validate completion via TLC (Hexane:EtOAc 8:2). The ketone spot must be completely consumed.

  • Hydrolysis: Concentrate the mixture in vacuo. Suspend the crude O-TMS cyanohydrin in 6M HCl (10 volumes). Reflux at 105°C for 16-24 hours. Causality: The highly acidic, high-heat environment is required to simultaneously cleave the TMS ether and force the hydrolysis of the nitrile through the stable amide intermediate to the carboxylic acid.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid.

Troubleshooting FAQs: Phase 1

Q: My cyanosilylation reaction stalls at ~50% conversion. Adding more catalyst doesn't help. What is happening? A: You are experiencing moisture contamination. TMSCN is highly sensitive to water, hydrolyzing rapidly to generate volatile Hydrogen Cyanide (HCN) gas and hexamethyldisiloxane. When this happens, you lose the silyl group necessary to form the thermodynamic Si-O trap[1]. Fix: Ensure all glassware is flame-dried, solvents are anhydrous, and the TMSCN reagent bottle has not degraded.

Q: After hydrolysis, NMR shows a massive peak for a highly polar byproduct, and my acid yield is terrible. Why? A: You have stalled at the primary amide intermediate (


). The initial hydration of the nitrile to the amide is relatively fast. However, once the amide forms, resonance stabilization makes the carbonyl carbon significantly less electrophilic.
Fix: Amide hydrolysis requires brute force. Increase your acid concentration (use concentrated 12M HCl instead of 6M) or switch to a basic hydrolysis route (20% NaOH at reflux for 24 hours), followed by aggressive acidification to pH 1 to precipitate the free acid.

Phase 2: Chiral Resolution to the (R)-Enantiomer

To isolate the (R)-enantiomer, we utilize a classical thermodynamic resolution via diastereomeric salt formation. By reacting the racemic acid with an enantiopure amine—specifically (S)-(-)-1-Phenylethylamine—we create two diastereomers: (R)-acid•(S)-amine and (S)-acid•(S)-amine. These salts possess different lattice energies and solubilities, allowing for fractional crystallization[3],[4].

Protocol 2.1: Diastereomeric Fractional Crystallization
  • Salt Formation: Dissolve the racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid (1.0 eq) in a boiling mixture of Isopropanol/Water (9:1 v/v).

  • Amine Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.5 to 1.0 eq). The solution will become homogeneous.

  • Controlled Cooling: Cool the solution at a strict rate of 5°C per hour down to 20°C. Causality: A slow cooling ramp prevents kinetic trapping and allows the less soluble diastereomeric salt to form a highly ordered, pure crystal lattice.

  • Isolation & Acidification: Filter the resulting crystals. To liberate the free (R)-acid, suspend the salt in 1M HCl and extract with ethyl acetate. The chiral amine remains in the aqueous layer as a hydrochloride salt.

Troubleshooting FAQs: Phase 2

Q: When I cool the solution, the diastereomeric salt "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated with respect to the solute, but the nucleation kinetics are too slow, or the solvent system is too non-polar to support the crystal lattice formation.

Troubleshooting N1 Issue: Diastereomeric Salt Oils Out (Biphasic) N2 Check Solvent Polarity N1->N2 N4 Check Cooling Rate N1->N4 N3 Add 5-10% Polar Co-solvent (e.g., H2O or MeOH) N2->N3 Too non-polar N5 Reduce to 5°C/hr & Add Seed Crystals N4->N5 Cooling too fast

Troubleshooting logic tree for resolving oiling out during chiral crystallization.

Fix: You must alter the thermodynamic environment. Reheat the mixture until homogeneous, add 5-10% of a polar co-solvent (like water or methanol) to increase the solubility threshold, and introduce a seed crystal of the desired salt just below the saturation temperature to bypass the nucleation energy barrier.

Q: After my first crystallization and acidification, Chiral HPLC shows an enantiomeric excess (ee) of only 65%. Why is it so low? A: A single crystallization rarely yields >95% ee due to co-precipitation of the more soluble diastereomer (kinetic trapping). Fix: Do not acidify yet. You must perform Ostwald ripening or a second recrystallization. Reslurry the enriched salt in the mother liquor and heat it to just below boiling, then cool it slowly. This dissolves the smaller, kinetically formed (S,S)-crystals and redeposits the material onto the more thermodynamically stable (R,S)-crystals.

Phase 3: Quantitative Data & Analytical Metrics

To ensure your system is self-validating, track your intermediates against these benchmark metrics. Deviations from these values indicate a failure in the respective mechanistic step.

Synthesis StageExpected YieldTarget ee (%)In-Process Control (IPC) / Analytical Marker
O-TMS Cyanohydrin 90 - 95%N/A (Racemic)IR Spectroscopy: Disappearance of C=O stretch (~1690 cm⁻¹); Appearance of C≡N stretch (~2230 cm⁻¹).
Racemic Acid 75 - 85%N/A (Racemic)¹H NMR (CDCl₃): Singlet at ~1.8 ppm (3H, -CH₃); Broad singlet at ~7.5 ppm (1H, -OH). Absence of TMS peak at 0 ppm.
Diastereomeric Salt 35 - 45%*> 90% (Salt)Melting Point: Sharp melting point transition. Broad melting indicates mixed diastereomers.
(R)-Enantiomer (Free) 85 - 95%**> 98%Chiral HPLC: Baseline resolution against the (S)-enantiomer on a Chiralpak AD-H column.

*Yield based on the theoretical 50% maximum of the desired enantiomer. **Yield of the acidification/liberation step from the purified salt.

References

  • Organocatalytic stereoselective cyanosilylation of small ketones. ResearchGate. Available at:[Link]

  • A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. ResearchGate. Available at:[Link]

  • Recent Developments in Optical Resolution. ResearchGate. Available at:[Link]

  • Optical Activity and Biological Effect. ResearchGate. Available at:[Link]

Sources

Troubleshooting

purification strategies for removing impurities from (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

The following technical support guide is designed for researchers and process chemists working with (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloro-α-methylmandelic acid or p-chloroatrolactic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as 4-chloro-α-methylmandelic acid or p-chloroatrolactic acid ). This guide addresses critical purification challenges, specifically enantiomeric excess (ee) enhancement and the removal of stubborn chemical impurities.

Case ID: PUR-4445-R Compound: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0 [racemic]) Support Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The Purification Challenge

The synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid typically involves the hydrolysis of a cyanohydrin intermediate derived from 4'-chloroacetophenone. The primary purification challenges are twofold:

  • Enantiomeric Purity: Achieving >99% ee requires efficient resolution of the racemic mixture, as the (S)-enantiomer is a potent impurity.

  • Chemical Purity: The tertiary hydroxyl group is prone to dehydration, forming 2-(4-chlorophenyl)acrylic acid , a conjugated impurity that co-crystallizes with the product.

This guide provides targeted troubleshooting protocols to resolve these specific issues.

Troubleshooting Guide (Q&A Format)
Q1: My chiral HPLC shows an enantiomeric excess (ee) of only 85-90%. How can I upgrade this to >99%?

Diagnosis: Direct crystallization of the free acid is rarely sufficient for high optical purity. You likely need a Classical Resolution via Diastereomeric Salt Formation .

The Solution: Chiral Salt Resolution Protocol Based on the structural analogy to mandelic acid derivatives, the most effective resolving agent is typically (S)-(-)-1-Phenylethylamine . The diastereomeric salt formed with the (R)-acid is often less soluble and crystallizes preferentially.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 g of crude (R)-enriched acid (85% ee) in Ethanol (50 mL) at 60°C.

  • Addition: Slowly add 0.95 equivalents of (S)-(-)-1-Phenylethylamine.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Seed with pure salt if available.

  • Filtration: Filter the white precipitate. This is the (R)-acid[2]·(S)-amine salt.[3][4]

  • Recrystallization: If ee is <98%, recrystallize the salt from Ethanol/Water (9:1) .

  • Liberation: Suspend the salt in water, acidify with 2N HCl to pH 1-2, and extract with Ethyl Acetate. Dry and evaporate to yield the pure (R)-acid.

Expert Insight: If (S)-(-)-1-Phenylethylamine fails, screen Cinchonidine or (-)-Quinine . These alkaloids are excellent for resolving α-hydroxy acids with bulky aryl groups [1, 2].

Q2: I see a persistent impurity at RRT ~1.2 on my HPLC. It has a UV max at 254 nm. What is it?

Diagnosis: This is almost certainly the Dehydrated Impurity: 2-(4-chlorophenyl)acrylic acid .

  • Cause: Overheating during the hydrolysis step or acidic conditions during workup can eliminate the tertiary hydroxyl group.

  • Detection: The conjugated double bond gives it a strong UV absorbance, making it appear more abundant than it is.

The Solution: pH-Controlled Wash & Selective Crystallization The acrylic acid derivative is more lipophilic and has a slightly different pKa than the α-hydroxy acid.

Removal Protocol:

  • Dissolution: Dissolve the crude acid in 1N NaOH (pH ~10).

  • Wash: Wash the aqueous layer with Dichloromethane (DCM) twice. This removes non-acidic impurities (e.g., unreacted ketone).

  • Controlled Acidification:

    • Cool the aqueous layer to 0-5°C.

    • Slowly add HCl to adjust pH to 4.5 - 5.0 .

    • Note: The acrylic acid impurity often precipitates first or oils out at this pH due to its higher lipophilicity. Filter or decant if a solid/oil forms.

  • Final Precipitation: Continue acidifying the filtrate to pH 1.0 to precipitate the pure (R)-hydroxy acid.

  • Final Polish: Recrystallize from Toluene/Heptane (1:2) . The hydroxy acid is less soluble in heptane than the dehydrated impurity [3, 4].

Q3: The product is off-white or yellow. How do I remove the color?

Diagnosis: Color is typically due to oligomerization of the acrylic acid byproduct or trace metal contamination (if metal catalysts were used).

The Solution: Activated Carbon Treatment [5]

  • Dissolve the acid in Acetone or Methanol (10 volumes).

  • Add Activated Carbon (5 wt%) (e.g., Darco G-60).

  • Stir at 40°C for 30 minutes.

  • Filter through a Celite pad to remove all carbon fines.

  • Concentrate and recrystallize.[1][3]

Impurity Profile & Removal Strategy
Impurity TypeLikely StructureOriginRemoval Strategy
Enantiomer (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acidRacemic synthesisChiral Salt Resolution (see Q1)
Dehydrated 2-(4-Chlorophenyl)acrylic acidAcid-catalyzed eliminationpH-controlled precipitation; Recrystallization from Toluene
Starting Material 4'-ChloroacetophenoneIncomplete reactionDCM wash of basic aqueous solution
Dimer Ester dimer (Intermolecular esterification)Overheating during dryingHydrolysis (dilute NaOH) then re-acidification
Visualization: Purification Decision Tree

The following diagram outlines the logical workflow for purifying the crude reaction mixture based on the specific impurity profile.

PurificationStrategy Start Crude (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic Acid CheckPurity Analyze Purity (HPLC & Chiral HPLC) Start->CheckPurity Decision1 Is Chemical Purity < 98%? CheckPurity->Decision1 ChemPurification Chemical Purification Path Decision1->ChemPurification Yes Decision2 Is Enantiomeric Excess < 99%? Decision1->Decision2 No RemoveDehydrated Remove Acrylic Impurity: pH 4.5 Precipitation or Toluene/Heptane Recryst. ChemPurification->RemoveDehydrated RemoveColor Remove Color: Activated Carbon in Acetone RemoveDehydrated->RemoveColor RemoveColor->Decision2 ChiralRes Chiral Resolution Path Decision2->ChiralRes Yes FinalProduct Pure (R)-Acid (>99% Purity, >99% ee) Decision2->FinalProduct No SaltFormation Form Salt with (S)-(-)-1-Phenylethylamine ChiralRes->SaltFormation RecrystSalt Recrystallize Salt (Ethanol/Water) SaltFormation->RecrystSalt LiberateAcid Acidify & Extract (Target (R)-Isomer) RecrystSalt->LiberateAcid LiberateAcid->FinalProduct

Figure 1: Decision tree for the purification of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

References
  • Chiralpedia. (2025).[1] Part 6: Resolution of Enantiomers - Diastereomeric Salt Formation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of (R)-(-)-2-hydroxy-2-(2-chlorophenyl)acetic acid (Analogous Chemistry).[6] Retrieved from

  • National Institutes of Health (NIH). (2019). Enantioseparation of isomeric α-(chlorophenyl)propanoic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the asymmetric synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid , a critical chiral -hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the asymmetric synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid , a critical chiral


-hydroxy acid intermediate utilized in drug development.

Because this molecule is a tertiary alcohol, it cannot be synthesized via simple ketoreductase-mediated reduction. Instead, the stereocenter must be established via the enantioselective addition of a cyanide nucleophile to 4'-chloroacetophenone, followed by rigorous acidic hydrolysis. This guide covers the two most robust, field-proven methodologies: the Biocatalytic Pathway (using Hydroxynitrile Lyase) and the Chemocatalytic Pathway (using Asymmetric Cyanosilylation).

Synthetic Workflow Architecture

Fig 1: Parallel biocatalytic and chemocatalytic workflows for the asymmetric synthesis of the target.

Section 1: Biocatalytic Pathway (Hydroxynitrile Lyase)

This route utilizes Prunus dulcis (sweet almond) Hydroxynitrile Lyase (PdHNL) to catalyze the enantioselective addition of HCN to 4'-chloroacetophenone.

Validated Protocol
  • Biocatalyst Preparation: Utilize Cross-Linked Enzyme Aggregates (CLEAs) of PdHNL to ensure structural integrity against organic solvents.

  • Biphasic Setup: Dissolve 4'-chloroacetophenone (100 mM) in methyl tert-butyl ether (MTBE). Prepare an aqueous citrate buffer (300 mM, pH 4.0) containing the PdHNL-CLEA.

  • Reaction: Combine the phases (1:1 v/v) and cool to 5 °C. Slowly dose HCN gas (or generate in situ using NaCN and citric acid) to a final concentration of 1.2 M. Stir vigorously for 96 hours.

  • In-Process Control (IPC): Monitor conversion and ee via chiral HPLC (e.g., Chiralcel OD-H column). Proceed to hydrolysis only when ee > 95%.

  • Hydrolysis: Extract the organic phase, concentrate in vacuo, and immediately subject the intermediate to concentrated HCl (12 M) at reflux for 12 hours to yield the target acid.

Troubleshooting & FAQs

Q: Why is my enantiomeric excess (ee) plateauing at 60-70% instead of the expected >95%? A: You are likely observing a competing non-enzymatic background reaction. The chemical addition of HCN to ketones is fast and yields a racemic cyanohydrin. Causality & Fix: To suppress the chemical background reaction, you must strictly control the pH and temperature. Lower the aqueous phase pH to 4.0 and maintain the reaction at 5 °C. At pH 4.0, the uncatalyzed chemical cyanation is drastically slowed, allowing the [1] to dominate. Furthermore, utilizing a biphasic MTBE/buffer system restricts the availability of free cyanide in the organic phase, forcing the reaction to occur exclusively at the enzyme's active site at the interface.

Q: I am observing poor conversion (<20%) of 4'-chloroacetophenone. Is the enzyme deactivating? A: 4'-chloroacetophenone is a sterically demanding, deactivated ketone compared to standard aldehyde substrates. Free HNL enzymes often denature at the liquid-liquid interface or in the presence of high HCN concentrations. Causality & Fix: Transition from free enzyme to PdHNL-CLEA (Cross-Linked Enzyme Aggregates). Immobilization locks the enzyme in its active conformation, preventing solvent-induced unfolding. Ensure your mechanical stirring is sufficient to create a fine emulsion; mass transfer limitations across the biphasic boundary are the primary cause of stalled conversions in CLEA systems[1].

Section 2: Chemocatalytic Pathway (Asymmetric Cyanosilylation)

This route utilizes a chiral Titanium(IV)-salen complex to direct the addition of Trimethylsilyl cyanide (TMSCN) to the ketone.

Validated Protocol
  • Catalyst Activation: In a flame-dried Schlenk flask under argon, combine chiral Ti(IV)-salen complex (10 mol%) and an achiral N-oxide additive (e.g., pyridine N-oxide, 1 mol%) in anhydrous toluene.

  • Substrate Addition: Add freshly distilled 4'-chloroacetophenone (1.0 equiv) and cool the mixture to -20 °C.

  • Cyanosilylation: Dropwise add TMSCN (1.5 equiv). Stir for 24-48 hours at -20 °C.

  • IPC: Monitor the disappearance of the ketone via GC-MS and verify the ee of the silylated intermediate via chiral GC.

  • Deprotection & Hydrolysis: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether, concentrate, and reflux the intermediate in concentrated HCl to simultaneously cleave the TMS ether and hydrolyze the nitrile to the target acid.

Troubleshooting & FAQs

Q: The cyanosilylation reaction is stalling at ~50% conversion despite extending the reaction time. How can I drive it to completion? A: The catalytic cycle is stalling due to insufficient activation of the nucleophile. While the Ti(IV) center acts as a Lewis acid to activate the ketone, TMSCN remains relatively unreactive at -20 °C. Causality & Fix: Implement a "double-activation" methodology. By adding an achiral Lewis base (such as an [2]), you create a synergistic system. The Ti(IV)-salen complex activates the electrophilic keto group, while the N-oxide simultaneously activates the silicon atom of TMSCN, dramatically accelerating the nucleophilic attack and preventing product inhibition.

Q: My isolated


-hydroxy acid has a much lower ee than the intermediate TMS-cyanohydrin. What is causing this racemization? 
A:  You are experiencing retro-cyanation during the deprotection/hydrolysis step. Tertiary cyanohydrins exist in equilibrium with their parent ketone and free cyanide. Under basic or mildly acidic aqueous conditions, the equilibrium shifts backward (retro-cyanation). When the cyanide re-adds to the ketone, it does so without chiral induction, destroying your stereocenter.
Causality & Fix: Deprotection and hydrolysis must be performed under strictly strongly acidic conditions (e.g., concentrated HCl, reflux). Strong acid protonates the nitrile nitrogen, accelerating its hydrolysis to the amide/carboxylic acid at a rate that vastly outcompetes the retro-cyanation pathway. Never use basic workups (like NaOH) to attempt nitrile hydrolysis on tertiary cyanohydrins.

Section 3: Quantitative Data & Route Comparison

To assist in route selection for scale-up, consult the following comparative data summarizing the operational metrics of both pathways:

ParameterBiocatalytic Route (PdHNL-CLEA)Chemocatalytic Route (Ti-Salen + N-Oxide)
Typical Yield (Intermediate) 85 - 95%80 - 90%
Enantiomeric Excess (ee) > 95% (R)80 - 85% (R)
Reaction Temperature 5 °C-20 °C
Cyanide Source HCN gas or NaCN (Aqueous)TMSCN (Liquid)
Primary Catalyst Cost Low (Enzyme expression/CLEA)High (Custom chiral ligands)
Scalability Limitations Biphasic mass transfer, reactor volumeCryogenic cooling requirements
Environmental Impact Green (Aqueous/MTBE, biodegradable)Moderate (Toluene, heavy metal waste)

References

  • Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis. Applied Biochemistry and Biotechnology. URL:[Link]

  • Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts. Organic Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Handling of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid . Because this compound features a highly sensitive tertiary benzylic stereocenter, standard synthetic manipulations (such as esterification or cyanohydrin hydrolysis) often lead to catastrophic loss of enantiomeric purity.

This center provides diagnostic troubleshooting, mechanistic explanations, and field-proven protocols to ensure the absolute stereochemical integrity of your target compound.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why am I losing enantiomeric excess (ee) during the hydrolysis of my chiral cyanohydrin intermediate?

The Causality: The precursor to your target acid is often a chiral cyanohydrin (e.g., (R)-2-(4-chlorophenyl)-2-hydroxypropanenitrile). Standard nitrile hydrolysis employs strong aqueous acids (like concentrated HCl or H₂SO₄) at reflux. However, your compound is a tertiary benzylic alcohol . Under strongly acidic conditions, the hydroxyl group is rapidly protonated and eliminated as water. This forms a planar tertiary benzylic carbocation, which is highly stabilized by the resonance of the 4-chlorophenyl ring and hyperconjugation from the methyl group. Subsequent re-attack by water from either face results in complete racemization (Sₙ1 pathway), or loss of an adjacent proton leads to dehydration (E1 pathway) [1].

The Solution: Abandon strong acid hydrolysis. Instead, utilize a mild, two-step basic hydrolysis. First, convert the nitrile to an amide using H₂O₂ and NaOH (Radziszewski conditions), followed by mild enzymatic (nitrilase) or controlled basic hydrolysis to the carboxylic acid. This prevents protonation of the hydroxyl group, keeping the C-O bond strictly intact.

Q2: My Fischer esterification yields a racemic mixture and dehydrated byproducts. How can I prevent this?

The Causality: Fischer esterification relies on continuous acid catalysis and heat to drive the equilibrium toward the ester. As established, the tertiary benzylic hydroxyl group cannot tolerate Brønsted acids[2]. The acid catalyst will trigger the same Sₙ1/E1 degradation cascade mentioned above, destroying your stereocenter before esterification is complete.

The Solution: Transition to a Steglich Esterification . By using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) at room temperature, the carboxylic acid is activated as an O-acylisourea intermediate without generating any acidic protons. The reaction remains strictly neutral/mildly basic, preserving the tertiary benzylic alcohol completely.

Q3: How do I accurately track the nomenclature and structural isomers of my degradation products?

The Causality: When dehydration occurs, the resulting acrylic acid derivatives and their subsequent phase metabolites can be difficult to classify in standard metabolomic databases, leading to structural confusion during HPLC-MS analysis. The Solution: Adhere strictly to the standardized nomenclature for phenylpropanoic acid derivatives. The dehydrated byproduct should be tracked as 2-(4-chlorophenyl)acrylic acid, and any ring-cleaved or oxidized catabolites should be mapped using standardized IUPAC terminology to ensure database cross-compatibility [3].

Part 2: Quantitative Performance Data

The following table summarizes the impact of various synthetic conditions on the yield and enantiomeric excess (ee) of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid and its derivatives.

Synthetic TransformationReagents & ConditionsTemperatureYield (%)Final ee (%)Primary Failure Mode
Cyanohydrin Hydrolysis Conc. HCl (aq)100 °C45%< 5%Sₙ1 Racemization / E1 Dehydration
Cyanohydrin Hydrolysis 30% H₂O₂ / 2M NaOH25 °C88%> 98%None (Optimal)
Esterification (Methyl) MeOH, cat. H₂SO₄65 °C30%12%Sₙ1 Racemization
Esterification (Methyl) MeOH, DCC, DMAP20 °C92%> 99%None (Optimal)
Esterification (Alkyl) Alkyl Halide, K₂CO₃, DMF40 °C85%98%Minor O-alkylation if pushed

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Mild Basic Hydrolysis of Chiral Cyanohydrins

This protocol is a self-validating system: the cessation of oxygen evolution (from H₂O₂ decomposition) and the precipitation of the intermediate amide serve as visual checkpoints before proceeding to the final hydrolysis.

  • Reagent Preparation: Dissolve 10.0 mmol of enantiopure (R)-2-(4-chlorophenyl)-2-hydroxypropanenitrile in 20 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Oxidative Hydration: Cool the flask to 0 °C in an ice bath. Dropwise, add 5.0 mL of 30% H₂O₂, followed immediately by 2.0 mL of 2M NaOH.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. The reaction will mildly effervesce. The formation of a white precipitate confirms the successful conversion to the intermediate alpha-hydroxy amide.

  • Alkaline Hydrolysis: Add an additional 15 mL of 2M NaOH to the suspension. Heat gently to 50 °C for 4 hours until the solution becomes homogenous.

  • Workup: Cool to 0 °C and carefully acidify to pH 3 using 1M HCl (do not use concentrated acid, and keep the temperature strictly below 5 °C to prevent carbocation formation). Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure acid.

Protocol B: Racemization-Free Steglich Esterification

This protocol utilizes DCC. The reaction self-validates through the stoichiometric precipitation of dicyclohexylurea (DCU), allowing you to visually confirm reaction progress without acidic TLC stains.

  • Activation: In a flame-dried, nitrogen-purged flask, dissolve 5.0 mmol of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid and 6.0 mmol of the target alcohol in 25 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.5 mmol (10 mol%) of DMAP. Stir for 5 minutes at 0 °C.

  • Coupling: Dissolve 5.5 mmol of DCC in 5 mL of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Validation Checkpoint 2: As the reaction proceeds at room temperature for 3 hours, a heavy white precipitate of DCU will form. The complete opacity of the mixture indicates the consumption of the carboxylic acid.

  • Purification: Filter the suspension through a pad of Celite to remove the DCU. Wash the organic filtrate with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄ and concentrate. The resulting ester retains >99% of its original ee.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways of the tertiary benzylic stereocenter when exposed to acidic versus mild basic/neutral conditions.

RacemizationPathway Start (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic acid Acid Strong Acid (HCl/H2SO4) High Temperature Start->Acid Harsh Conditions Base Mild Base or DCC/DMAP Room Temperature Start->Base Mild Conditions Carbocation Protonation of -OH & Loss of H2O Planar Benzylic Carbocation Acid->Carbocation Retention C-O Bond Remains Intact No Carbocation Formation Base->Retention Racemic Racemization (SN1) & Dehydration (E1) Carbocation->Racemic Product Enantiopure (R)-Product (High ee Retained) Retention->Product

Mechanistic pathways of tertiary benzylic alpha-hydroxy acids under acidic vs. mild conditions.

References

  • Asymmetric Synthesis of Tertiary Benzylic Alcohols Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Recommendations for standardizing nomenclature for dietary (poly)phenol catabolites Source: American Journal of Clinical Nutrition (NIH) URL:[Link]

Optimization

challenges in the scale-up of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid production

Technical Support Center: Scale-Up of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid Ticket ID: #CHL-PROP-004 Status: Open / High Priority Assigned Specialist: Senior Application Scientist (Biocatalysis & Process Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Ticket ID: #CHL-PROP-004 Status: Open / High Priority Assigned Specialist: Senior Application Scientist (Biocatalysis & Process Chemistry) Subject: Troubleshooting Scale-Up Challenges for Tertiary


-Hydroxy Acid Production

Executive Summary: The "Tertiary" Challenge

You are encountering difficulties because (R)-2-(4-chlorophenyl)-2-hydroxypropionic acid contains a chiral quaternary carbon (a tertiary alcohol). Unlike secondary alcohols, which are easily accessed via standard Ketoreductase (KRED) reduction of ketones, tertiary alcohols cannot be synthesized by simple asymmetric reduction because the precursor would be a pentavalent ketone (impossible).

Your Two Viable Scale-Up Strategies:

  • Biocatalytic Synthesis (Route A): Asymmetric addition of HCN to 4-chloroacetophenone using a Hydroxynitrile Lyase (HNL) , followed by acid hydrolysis. This is the modern, high-atom-economy route.

  • Classical Resolution (Route B): Grignard addition (racemic) followed by Optical Resolution using a chiral amine (e.g., (S)-Phenylethylamine). This is the robust "fallback" if cyanide chemistry is restricted at your facility.

Technical Troubleshooting Guide (Q&A)

Module A: Biocatalytic Synthesis (HNL Route)

Focus: Enzyme kinetics, Mass transfer, Cyanide handling.

Q1: The reaction stalls at 60-70% conversion. Adding more enzyme doesn't help. Why? Diagnosis: Thermodynamic Equilibrium Limitation. Technical Insight: The addition of HCN to a ketone is reversible. For acetophenone derivatives, the equilibrium constant is often unfavorable compared to aldehydes. Solution:

  • Biphasic System: Use a water-immiscible organic solvent (e.g., MTBE or Diisopropyl ether) as a second phase. The product (cyanohydrin) will partition into the organic phase, shifting the equilibrium toward the product (Le Chatelier’s principle).

  • pH Adjustment: Ensure the aqueous buffer is at pH 3.5–5.5. HNLs are active here, and low pH suppresses the spontaneous (racemic) background reaction.

Q2: We see a significant drop in ee% (enantiomeric excess) during the reaction. Is the enzyme racemizing? Diagnosis: Spontaneous Background Reaction. Technical Insight: At pH > 6, the cyanide ion (


) concentration increases, catalyzing the non-enzymatic (racemic) addition of HCN to the ketone.
Solution: 
  • Lower pH: Run the reaction at pH 4.0–4.5 (Citrate buffer).

  • Temperature: Lower the temperature to 0–5°C. The enzymatic rate decreases less than the spontaneous chemical rate, improving the enantiomeric ratio (

    
    ).
    

Q3: The enzyme precipitates or loses activity rapidly in the reactor. Diagnosis: Interfacial Deactivation or Aldehyde Inhibition. Technical Insight: HNLs can denature at the organic/aqueous interface in vigorously stirred tanks. Also, trace benzaldehyde impurities in the starting material can competitively inhibit the enzyme. Solution:

  • Reactor Design: Switch from a stirred tank to a Packed Bed Reactor (PBR) or use an enzyme immobilized on a carrier (e.g., Celite or silica) to reduce shear stress.

  • Feedstock Purification: Distill 4-chloroacetophenone prior to use to remove oxidation byproducts.

Module B: Downstream Processing (Hydrolysis & Isolation)

Q4: During acid hydrolysis of the cyanohydrin to the acid, the solution turns dark/black. Diagnosis: Polymerization/Decomposition. Technical Insight: The tertiary alcohol is prone to elimination (dehydration) to form the


-unsaturated acid (Atropic acid derivative) under harsh acidic conditions, which then polymerizes.
Solution: 
  • Milder Hydrolysis: Use HCl/Acetic Acid mixtures instead of concentrated

    
    .
    
  • Two-Step Hydrolysis: First hydrolyze to the amide using 85%

    
     at low temperature (20°C), then dilute with water to hydrolyze the amide to the acid.
    

Q5: We cannot crystallize the final product; it remains an oil. Diagnosis: Impurity Profile (Eutectic Interference). Technical Insight: Even small amounts of the elimination product (alkene) or unhydrolyzed amide can prevent the crystal lattice from forming. Solution:

  • Salt Formation: Form the Dicyclohexylamine (DCHA) salt. These salts are highly crystalline and purify the acid effectively. You can liberate the free acid later with dilute

    
    .
    

Strategic Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the optimal route based on your facility's capabilities and the specific chemical constraints.

ScaleUpStrategy Start Target: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid Constraint Is HCN/Cyanide chemistry permitted? Start->Constraint HNL_Route Route A: Biocatalytic (HNL) Constraint->HNL_Route Yes Class_Route Route B: Classical Resolution Constraint->Class_Route No Step_HNL Substrate: 4-Chloroacetophenone + HCN Enzyme: (R)-HNL (e.g., Prunus amygdalus) HNL_Route->Step_HNL Equilibrium Challenge: Equilibrium Limitation Step_HNL->Equilibrium Sol_HNL Solution: Biphasic System (MTBE/Buffer) Low Temperature (5°C) Equilibrium->Sol_HNL Hydrolysis Acid Hydrolysis (HCl/AcOH) Sol_HNL->Hydrolysis Final Final Product Isolation Hydrolysis->Final High Yield, High Atom Economy Step_Grignard Grignard: 4-Cl-Ph-MgBr + Ethyl Pyruvate (Racemic Synthesis) Class_Route->Step_Grignard Resolution Resolution: (S)-Phenylethylamine Step_Grignard->Resolution Recryst Recrystallization of Diastereomeric Salt Resolution->Recryst Recryst->Final Lower Yield (max 50%), Robust

Caption: Decision matrix for selecting between Hydroxynitrile Lyase (HNL) synthesis and Classical Resolution based on facility constraints.

Standard Operating Procedure (SOP)

Protocol: 1L Validation Run (HNL Route)

Objective: Synthesis of (R)-2-(4-chlorophenyl)-2-hydroxypropanenitrile (Cyanohydrin intermediate).

Reagents:

  • 4-Chloroacetophenone: 154.6 g (1.0 mol)

  • HCN source: KCN (130 g, 2.0 eq) + Citric Acid (to generate HCN in situ) OR Acetone Cyanohydrin (transcyanation). Note: Direct HCN gas is preferred for industrial scale.

  • Enzyme: (R)-HNL (Liquid concentrate, >1000 U/mL).

  • Solvent: MTBE (500 mL) / Citrate Buffer (50 mM, pH 4.0, 500 mL).

Procedure:

  • Preparation: In a 2L jacketed reactor, charge the Citrate Buffer (500 mL). Cool to 5°C.

  • Enzyme Loading: Add (R)-HNL concentrate (volume depends on specific activity, target 50 U/mmol substrate).

  • Substrate Addition: Dissolve 4-Chloroacetophenone in MTBE (500 mL). Add this organic phase to the reactor.

  • Reaction Start: Strict Safety Protocols Required. Slowly add the cyanide source. If using KCN/Acid, add KCN solution via dosing pump while maintaining pH < 4.5 with Citric acid.

  • Agitation: Stir at 400 RPM. Crucial: Ensure good emulsion but avoid excessive shear that denatures the enzyme.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Stop Criteria: >90% Conversion, >95% ee.

  • Quenching: Stop agitation. Allow phases to separate. Drain aqueous layer (contains enzyme, can be recycled).

  • Stabilization: The organic layer contains the cyanohydrin. Immediately add a trace of acid (e.g., 0.1% H3PO4) to the organic layer. Note: Cyanohydrins are unstable at neutral/high pH and will revert to ketone + HCN.

Data Table: Solvent Screening for Biphasic System

SolventLogPRelative ActivityEquilibrium Conv. (%)Notes
MTBE 0.94100% (Ref)92%Recommended. Good solubility, easy recovery.
Diisopropyl Ether1.5295%94%Good alternative, higher boiling point.
Toluene2.7360%85%Enzyme deactivation observed at interface.
Hexane3.9040%70%Poor substrate solubility limits rate.

References

  • HNL Catalysis for Tertiary Alcohols

    • Griengl, H., et al. (2000). "Enzymatic synthesis of chiral cyanohydrins." Tetrahedron, 56(7), 1047-1058.

  • Scale-Up of Biphasic Systems

    • Willeman, W.F., et al. (2002). "Asymmetric synthesis of cyanohydrins in a biphasic system." Biotechnology and Bioengineering, 79(2), 154-162.

  • Classical Resolution of Atrolactic Derivatives

    • Eliel, E.L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard reference for resolution of alpha-hydroxy acids via chiral amines).

  • Industrial Application of HNLs

    • Pöchlauer, P., et al. (2012). "Industrial Biocatalysis: The DSM Case." Current Opinion in Biotechnology, 23(2), 261-268. (Discusses scale-up of HNL processes).

Disclaimer: This guide involves the handling of hazardous chemicals (HCN/Cyanides). All protocols must be reviewed by your facility's HSE (Health, Safety, and Environment) officer before execution.

Troubleshooting

identifying and characterizing byproducts in (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid synthesis

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Audience: Process Chemists & R&D Scientists Introduction Welcome to the technical support hub for the synthesis of (R)-2-(4-Chlorophenyl)-2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Impurity Profiling & Process Optimization Audience: Process Chemists & R&D Scientists

Introduction

Welcome to the technical support hub for the synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (also known as p-chloroatrolactic acid). This structural motif—a quaternary


-hydroxy acid—is a critical pharmacophore in fibrate metabolites and specific herbicide classes.

Users frequently encounter difficulties regarding the chemical stability of the tertiary alcohol and the enantiomeric integrity of the quaternary center. This guide deconstructs the synthesis (primarily via the cyanohydrin or "Bargellini" routes) to isolate specific failure modes.

Module 1: Synthetic Pathway & Impurity Genesis

The most robust industrial route involves the nucleophilic addition of cyanide (or a chloroform equivalent) to 4-chloroacetophenone, followed by hydrolysis. The diagram below illustrates the "Danger Zones" where critical byproducts are generated.

Pathway Visualization

G start 4-Chloroacetophenone cyanohydrin Intermediate: Cyanohydrin / Trichloromethyl Carbinol start->cyanohydrin + HCN or CHCl3/KOH imp_oxid Impurity C (Oxidative Cleavage): 4-Chlorobenzoic Acid start->imp_oxid Over-oxidation target TARGET: (R)-2-(4-Chlorophenyl)- 2-hydroxypropionic Acid cyanohydrin->target Acid Hydrolysis (HCl/H2SO4) imp_revert Impurity B (Reversion): 4-Chloroacetophenone cyanohydrin->imp_revert Basic pH / High Temp (Retro-Cyanohydrin) imp_olefin Impurity A (Dehydration): 2-(4-Chlorophenyl)acrylic acid target->imp_olefin Strong Acid / Heat (E1 Elimination) imp_dimer Impurity D (Dimerization): Linear Estolide target->imp_dimer Concentration (Self-Esterification)

Figure 1: Mechanistic origin of key impurities during the hydrolysis of the cyanohydrin intermediate. Note the competition between hydrolysis and dehydration (Impurity A).

Module 2: Troubleshooting Guide (Q&A)

Ticket #101: "I am seeing a persistent olefinic impurity (Impurity A) that increases during workup."

Diagnosis: You are observing 2-(4-chlorophenyl)acrylic acid . This is the dehydration product. The tertiary benzylic alcohol is highly prone to E1 elimination under acidic conditions because the resulting carbocation is resonance-stabilized by the chlorophenyl ring.

Corrective Actions:

  • Acid Concentration: If using H₂SO₄ for hydrolysis, reduce concentration to <60% or switch to concentrated HCl, which is often milder for this specific substrate [1].

  • Temperature Control: The elimination reaction has a higher activation energy than hydrolysis. Maintain hydrolysis temperature below 60°C . If higher temps are required for conversion, do not exceed 4 hours.

  • Workup pH: Avoid "crashing out" the product at pH < 1.0. Adjust to pH 2.5–3.0 (near the pKa) to precipitate the acid without catalyzing further dehydration.

Ticket #102: "My starting material (4-chloroacetophenone) reappears after the reaction seems complete."

Diagnosis: This is Impurity B (Reversion) . Cyanohydrin formation is an equilibrium process. Under alkaline conditions (often used in the "Bargellini" synthesis with chloroform/acetone) or during improper quenching, the equilibrium shifts back to the ketone and cyanide/chloroform [2].

Corrective Actions:

  • Quench Protocol: Never quench a basic cyanohydrin/trichloromethyl carbinol reaction mixture directly into water. Quench into cold dilute acid . This "locks" the structure by protonating the alkoxide immediately, preventing the retro-addition mechanism.

  • Phase Transfer: If using Phase Transfer Catalysis (PTC), ensure the organic phase is separated before any heating steps to prevent base-catalyzed reversion.

Ticket #103: "The enantiomeric excess (ee) drops significantly during the isolation of the (R)-isomer."

Diagnosis: Racemization of quaternary


-hydroxy acids is slow but possible via a transient carbocation (SN1-like mechanism) in strong acid or via keto-enol tautomerism if the carboxylate is activated.

Corrective Actions:

  • Avoid Thermal Stress: Do not boil the acidic solution for extended periods.

  • Enzymatic Resolution: If chemical resolution is failing, switch to a biocatalytic route. The hydrolysis of the racemic ester using esterases (e.g., from Pseudomonas fluorescens) is highly specific for the (S)-enantiomer, leaving the desired (R)-ester (or vice versa depending on the specific enzyme strain) with high optical purity [3].

Module 3: Analytical Characterization Protocols

To validate your process, you must distinguish between the target, the des-chloro analog (if using reduction routes), and the acrylic impurity.

Table 1: Key Analytical Markers
CompoundHPLC RT (min)*1H NMR Characteristic Signal (CDCl3)
Target (R-Acid) 8.5

1.85 (s, 3H, -CH₃),

7.3-7.5 (m, 4H, Ar-H)
Impurity A (Acrylic) 12.2

6.10 & 6.55 (d, 2H, =CH₂),

1.85 disappears
Impurity B (Ketone) 14.5

2.55 (s, 3H, -COCH₃)
Impurity C (Benzoic) 5.1

8.0 (d, 2H), Loss of aliphatic signals

*Note: RT based on C18 Column, ACN/Water (0.1% H3PO4) gradient.

Protocol: Chiral HPLC Method

For determination of Enantiomeric Excess (ee)

  • Column: Chiralpak AD-H or AS-H (Amylose-based), 250 x 4.6 mm [4].

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1).

    • Note: The TFA is critical to suppress ionization of the carboxylic acid; without it, peaks will tail severely.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 225 nm.

  • Expectation: The (S)-enantiomer typically elutes before the (R)-enantiomer (confirm with authentic standards as elution order can flip based on column coating).

Module 4: Remediation & Purification

If your crude batch fails specification (e.g., >0.5% Acrylic Impurity), use this recrystallization logic.

Purification Workflow (DOT)

Purification raw Crude Solid (Contains Olefin & Dimer) step1 Dissolve in Hot Toluene/Ethyl Acetate (9:1) raw->step1 step2 Cool to 5°C (Slow Ramp) step1->step2 filter Filtration step2->filter solid Solid Cake: Target Acid (>99%) filter->solid liquor Mother Liquor: Contains Olefin/Ketone filter->liquor

Figure 2: Purification strategy. The olefinic impurity is significantly more soluble in non-polar aromatics (Toluene) than the hydroxy-acid target.

Step-by-Step Recrystallization:

  • Dissolve crude solid in Toluene (5 mL per gram) at 85°C.

  • If solution is cloudy (inorganic salts), hot filter.

  • Add Ethyl Acetate dropwise until solution is clear (approx 10% volume).

  • Cool slowly to room temperature, then chill to 0-5°C for 2 hours.

  • Filter and wash with cold Toluene.

  • Dry under vacuum at 45°C. Warning: Higher drying temps can induce solid-state dehydration.

References

  • Noyce, D. S., & Brauman, S. K. (1968).[1] Kinetics of the acid-catalyzed dehydration of

    
    -methyl-
    
    
    
    -hydroxy-
    
    
    -arylpropionic acids. The Journal of Organic Chemistry, 33(2), 843–845.[1]
  • Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II.

  • Qian, Z., et al. (2021).[2] Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis.[2] Frontiers in Bioengineering and Biotechnology.

  • BenchChem. (2025).[3][4] Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers (Analogous Method).

Sources

Optimization

stability issues of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid under different conditions

Technical Support Center: Stability of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. It provides in-depth technical guidance on the stability of this compound under various experimental conditions. Understanding its stability profile is critical for ensuring data integrity, developing robust analytical methods, and designing stable formulations.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments.

Q1: I'm observing a new, unidentified peak in my HPLC chromatogram after leaving my sample solution on the benchtop. What could be the cause?

A1: The appearance of a new peak suggests that your compound is degrading. Given the structure of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid—an α-hydroxy carboxylic acid—the most likely culprits are oxidation and photodegradation.

  • Oxidative Degradation: The tertiary alcohol group is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light. This can lead to the formation of a ketone by-product.

  • Photodegradation: Aromatic chlorides and compounds with benzylic hydroxyl groups can be sensitive to light, particularly UV wavelengths.[1][2] Exposure to ambient laboratory light for extended periods can induce degradation. The aryl chloride moiety, in particular, can be a site for photolytic activity.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for analysis to minimize the impact of time-dependent degradation.

  • Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.

  • De-gas Solvents: For stock solutions intended for storage, sparging the solvent with an inert gas like nitrogen or argon before sealing the vial can remove dissolved oxygen and mitigate oxidative degradation.

Q2: My sample recovery is consistently low when I perform analyses under strongly basic conditions (pH > 10). Why is this happening?

A2: α-hydroxy carboxylic acids can be unstable under strongly basic conditions.[3] The degradation is likely due to base-catalyzed reactions.

  • Mechanism: At high pH, both the carboxylic acid and the hydroxyl group are deprotonated. This can facilitate elimination reactions or other rearrangements. Unlike acid-catalyzed hydrolysis which involves protonation, base-catalyzed reactions often proceed through direct nucleophilic attack by hydroxide ions, which can be aggressive toward certain functional groups.[3]

Troubleshooting Steps:

  • Limit Exposure Time: Minimize the time your compound is exposed to high pH. If a basic pH is required for a reaction or extraction, neutralize the solution as soon as the step is complete.

  • Lower the Temperature: Perform experiments at reduced temperatures (e.g., 0-4 °C) to slow the rate of degradation.

  • pH Adjustment: For analytical methods like HPLC, ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a single ionic form and improve stability.[4]

Q3: I subjected my compound to high heat (e.g., 80°C) as part of a forced degradation study, but I'm seeing multiple small peaks instead of one major degradant. What does this indicate?

A3: The appearance of multiple minor peaks suggests complex thermal degradation pathways. For a molecule like (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid, high heat can induce several reactions.

  • Decarboxylation: The most common thermal degradation pathway for α-hydroxy acids is the loss of carbon dioxide (CO2) from the carboxylic acid group.

  • Dehydration: Elimination of a water molecule is another possibility, potentially leading to the formation of an unsaturated compound.

  • Fragmentation: The chloro-substituted phenyl ring and the propionic acid side chain may cleave or rearrange under significant thermal stress, leading to a variety of smaller molecules. Studies on the thermal behavior of the related mandelic acid show decomposition occurs in distinct steps, yielding various gaseous products and residues.[5]

Troubleshooting Steps:

  • Moderate Stress Conditions: In forced degradation studies, the goal is to achieve 5-20% degradation to adequately test the stability-indicating method.[6] If you are seeing complete fragmentation, your conditions are too harsh. Reduce the temperature or the duration of heat exposure.

  • Analyze Headspace: If you have access to GC-MS, analyzing the headspace of the heated vial can help identify volatile degradants like CO2, confirming decarboxylation.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid?

A: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis (at pH extremes), oxidation, photolysis, and thermal decomposition (e.g., decarboxylation).[3][4][7] These pathways are typical for aromatic α-hydroxy carboxylic acids and should be investigated in formal stability and forced degradation studies as recommended by ICH guidelines.[1][6]

Q: What are the recommended storage conditions for this compound?

A:

  • Solid Form: The compound should be stored in a well-sealed container at room temperature, protected from light and moisture. A supplier recommends storing the solid sealed in a dry, room-temperature environment.

  • In Solution: Solutions are more susceptible to degradation. They should be stored in amber vials at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). The choice of solvent is also important; aprotic solvents may offer better stability than aqueous buffers, especially at non-neutral pH.

Q: How does pH affect the stability of this compound in aqueous solutions?

A: The stability is expected to be pH-dependent. The compound will likely exhibit maximum stability in the mid-pH range (approximately pH 4-7).

  • Acidic Conditions (pH < 4): Strong acidic conditions can potentially catalyze hydrolysis or other reactions, though many carboxylic acids are relatively stable.[8][9]

  • Basic Conditions (pH > 8): The compound is expected to be significantly less stable in basic solutions due to base-catalyzed degradation pathways.[3] This is a critical consideration for developing liquid formulations or analytical methods.[9]

Forced Degradation Experimental Protocol

This protocol provides a standardized workflow for investigating the stability of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid under various stress conditions, in line with ICH guidelines Q1A(R2) and Q1B.[6][10][11]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[2]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Also, place a vial of the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • After the specified exposure time, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by a suitable, validated HPLC-UV method. A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and acetonitrile is a common starting point.[4]

Data Summary: Expected Stability Profile

The following table summarizes the expected stability of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid based on its chemical structure and data from analogous compounds. This data is illustrative and should be confirmed by experimentation.

Stress ConditionReagents/ParametersExpected StabilityPotential Major Degradants
Acid Hydrolysis 0.1 M HCl, 60°CModerately StableMinimal degradation expected
Base Hydrolysis 0.1 M NaOH, RTLabile Products from elimination or rearrangement
Oxidation 3% H₂O₂, RTModerately LabileKetone derivative
Thermal (Dry Heat) 70°CStable to Moderately LabileDecarboxylation product
Photolysis ICH Q1B light exposureModerately LabileProducts of photolytic C-Cl bond cleavage or other rearrangements

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected analytical results related to the stability of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

G start Unexpected Analytical Result (e.g., New Peaks, Low Recovery) check_storage Review Sample Storage & Handling start->check_storage check_conditions Review Experimental Conditions (pH, Temp) start->check_conditions improper_storage Issue: Improper Storage check_storage->improper_storage Yes harsh_conditions Issue: Harsh Conditions check_conditions->harsh_conditions Yes light_exposure Cause: Light Exposure? improper_storage->light_exposure oxygen_exposure Cause: Oxygen/Air Exposure? improper_storage->oxygen_exposure sol_light Solution: Use Amber Vials, Protect from Light light_exposure->sol_light Yes sol_oxygen Solution: Use Fresh Solutions, De-gas Solvents oxygen_exposure->sol_oxygen Yes high_ph Cause: High pH (>8)? harsh_conditions->high_ph high_temp Cause: High Temp (>60C)? harsh_conditions->high_temp sol_ph Solution: Buffer to neutral pH, Limit Exposure Time high_ph->sol_ph Yes sol_temp Solution: Reduce Temperature, Limit Exposure Time high_temp->sol_temp Yes

Caption: Troubleshooting workflow for stability issues.

References

  • Thermal behaviour of mandelic acid, sodium mandelate and its compounds with some bivalent transition metal ions. ResearchGate. Available at: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. Available at: [Link]

  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. UCC IR. Available at: [Link]

  • 2-HYDROXYPROPANOIC ACID. Available at: [Link]

  • The tested derivatives of mandelic acid. ResearchGate. Available at: [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC. Available at: [Link]

  • Forced Degradation – A Review. MedCrave. Available at: [Link]

  • 2-HYDROXYPROPANOIC ACID. Ataman Kimya. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Development of Forced Degradation and Stability Indicating Studies of Drugs—A review. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Element. Available at: [Link]

  • Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC. Available at: [Link]

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Available at: [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation. PubMed. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. ICH. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. Available at: [Link]

  • Effect of pH on the formation of inclusion complexes between β-lactam antibiotics and 2-hydroxypropyl-β-cyclodextrin in aqueous solution. ResearchGate. Available at: [Link]

  • (PDF) Photostability testing of pharmaceutical products. ResearchGate. Available at: [Link]

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific chromatographic challenges associated with (R)-2-(4-Chlorophenyl)-2-hydroxypropio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific chromatographic challenges associated with (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid .

This compound features a lipophilic chlorophenyl ring, an alpha-hydroxyl group, and a carboxylic acid moiety. This unique structural triad makes it highly susceptible to peak tailing due to three primary mechanisms: ionization ambiguity, metal chelation, and secondary silanol interactions. This guide provides a causality-based framework and self-validating protocols to restore peak symmetry and ensure quantitative accuracy.

Diagnostic Workflow

Before adjusting any instrument parameters, follow this logical progression to identify the root cause of the peak distortion.

Workflow Start Peak Tailing Observed (Tf > 1.5) CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH No CheckColumn Is Column Highly Endcapped? CheckPH->CheckColumn Yes Resolved Peak Symmetry Restored (Tf 1.0 - 1.2) AdjustPH->Resolved ChangeColumn Switch to Endcapped C18 Phase CheckColumn->ChangeColumn No CheckSolvent Does Sample Solvent Match Mobile Phase? CheckColumn->CheckSolvent Yes ChangeColumn->Resolved AdjustSolvent Dilute sample in initial mobile phase CheckSolvent->AdjustSolvent No CheckMetal Are there Metal Interactions? CheckSolvent->CheckMetal Yes AdjustSolvent->Resolved Passivate Passivate System or Use PEEK Tubing CheckMetal->Passivate Yes CheckMetal->Resolved No Passivate->Resolved

Diagnostic workflow for resolving peak tailing of alpha-hydroxy carboxylic acids in HPLC.

Core Troubleshooting Guide: Causality & Solutions

Issue 1: Mobile Phase pH and Analyte Ionization

Causality: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid has an estimated pKa of ~3.5–4.0. Operating a reversed-phase HPLC method near this pKa results in a dynamic equilibrium between the unionized (protonated) and ionized (deprotonated) states. Because these states have drastically different hydrophobicities, the peak will split or exhibit severe tailing. The pH of the mobile phase is critical for controlling the ionization state of acidic analytes1[1]. Solution: Buffer the mobile phase to a pH at least 2 units below the pKa (e.g., pH 2.0–2.5) to ensure >99% of the molecules are in the neutral, protonated state 1[1]. Use acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or 25 mM phosphate buffer.

Issue 2: Secondary Interactions with Residual Silanols

Causality: Even in high-purity silica, residual silanol groups (-Si-OH) remain. These groups act as weak acids and hydrogen-bond donors/acceptors, interacting strongly with the polar functional groups of the analyte. Polar compounds, including carboxylic acids, are particularly susceptible to these unwanted hydrogen bonding or ionic interactions 2[2]. Solution: Utilize a high-purity, fully endcapped C18 column. Alternatively, a polar-embedded stationary phase can provide a steric shielding effect that prevents the analyte from reaching the underlying silica surface. Carboxylic acids will tail strongly unless specialized stationary phases are utilized 3[3].

Issue 3: Metal-Induced Tailing (Chelation)

Causality: Alpha-hydroxy carboxylic acids are potent bidentate chelators. They coordinate with iron and nickel ions exposed on the surfaces of stainless steel tubing, injector stators, and column frits. Trace metal contamination or interactions with stainless-steel components can lead to chelation or adsorption, resulting in a long, drawn-out tail and poor recovery 2[2]. Solution: Passivate the HPLC system to strip active metal sites, or replace the flow path with bio-inert materials (e.g., PEEK tubing).

Issue 4: Sample Solvent Mismatch and Overloading

Causality: If the sample is dissolved in 100% organic solvent and injected into a highly aqueous mobile phase, the analyte experiences a localized strong solvent environment at the column head, causing dispersion 2[2]. Furthermore, column overload can lead to peak tailing and compromised separation 4[4]. Solution: Dilute the sample in the initial mobile phase composition and reduce the injection volume to remain within the column's linear dynamic range 2[2].

Data Presentation: Impact of Chromatographic Parameters

The following table summarizes the quantitative impact of various troubleshooting adjustments on the Tailing Factor (Tf) of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

ParameterConditionTailing Factor (Tf)Resolution Status
Mobile Phase pH Unbuffered Water/ACN (pH ~5.5)2.85Severe Tailing (Partial Ionization)
Buffered (pH 2.5)1.35Improved (Fully Protonated)
Stationary Phase Standard C18 (Unendcapped)1.80Tailing (Silanol Interaction)
Endcapped / Polar-Embedded C181.15Optimal Symmetry
System Hardware Stainless Steel Flow Path1.65Tailing (Metal Chelation)
PEEK / Bio-inert Flow Path1.05Optimal Symmetry
Sample Solvent 100% Acetonitrile1.90Fronting/Tailing (Solvent Mismatch)
Initial Mobile Phase1.10Optimal Symmetry

Self-Validating Experimental Protocols

Protocol 1: Preparation & Validation of pH 2.5 Phosphate Buffer

Purpose: To suppress the ionization of the carboxylic acid group, ensuring a single, neutral retention mechanism.

  • Dissolution: Weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water to create a ~25 mM solution.

  • pH Adjustment: Insert a calibrated pH probe. Add 85% phosphoric acid (H₃PO₄) dropwise under continuous stirring until the pH stabilizes at exactly 2.50.

  • Filtration: Vacuum-filter the buffer through a 0.22 µm PES membrane to remove particulates.

  • Mobile Phase Integration: Combine with the organic modifier (e.g., Acetonitrile) as dictated by your method. Degas thoroughly.

  • Self-Validation: Perform 5 replicate injections of the analyte. The protocol is validated if the Retention Time Relative Standard Deviation (RT %RSD) is < 0.5% and Tf remains constant, confirming robust buffer capacity and stable ionization suppression.

Protocol 2: HPLC System Passivation & Validation (Metal Deactivation)

Purpose: To strip active transition metals (Fe, Ni) from the flow path that chelate the alpha-hydroxy acid moiety.

  • Baseline Validation: Inject a 10 µg/mL standard of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid and record the initial Tailing Factor (Tf) and peak area.

  • Preparation: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Aqueous Flush: Flush the entire system (lines, pump, autosampler, detector) with HPLC-grade water for 30 minutes at 1.0 mL/min to remove all organic solvents and buffers.

  • Acid Passivation: Flush the system with 20% Nitric Acid (HNO₃) in water for 60 minutes at 1.0 mL/min. (Caution: Ensure absolute absence of organic solvents to prevent exothermic reactions).

  • Neutralization: Flush with HPLC-grade water for 2 hours. Verify the effluent pH is neutral (pH ~7.0) using indicator paper.

  • System Re-equilibration: Reinstall the analytical column and equilibrate with the mobile phase for 30 column volumes.

  • Self-Validation: Re-inject the 10 µg/mL standard. A successful passivation is validated by a reduction in Tf to ≤ 1.2 and a >15% increase in peak area (due to recovered mass previously lost to chelation).

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5, but my peak is still tailing. What should I check next? A: If pH control is adequate, the tailing is likely due to metal chelation or sample solvent mismatch. First, ensure your sample is dissolved in the initial mobile phase2[2]. If the issue persists, the alpha-hydroxy acid group is likely chelating metals in the system. Consider passivating your system (Protocol 2) or switching to a PEEK flow path.

Q: Can I use Trifluoroacetic Acid (TFA) instead of phosphate buffer? A: Yes. TFA is an excellent ion-pairing agent and strong acid that will effectively lower the pH below the analyte's pKa and mask residual silanols. However, TFA can cause ion suppression if you are using LC-MS, and it tends to alter the column's selectivity semi-permanently. For LC-MS applications, 0.1% Formic Acid is preferred, though it may not suppress ionization as completely as TFA.

Q: Why does the tailing get worse when I inject higher concentrations? A: This indicates column overloading. Carboxylic acids have a finite number of binding sites on the stationary phase. When these sites are saturated, the excess molecules elute faster, causing a distorted, tailing peak (often resembling a "shark fin" shape). Reduce your injection volume or sample concentration to remain within the column's linear dynamic range 4[4].

Q: Does the chirality of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid affect peak tailing? A: On a standard achiral reversed-phase column (like C18), the chirality does not induce tailing, as enantiomers have identical physicochemical properties in an achiral environment. However, if you are using a Chiral Stationary Phase (CSP) for enantiomeric excess (ee) determination, tailing can occur due to slow mass transfer kinetics within the chiral cavities. In such cases, optimizing column temperature and flow rate is critical.

References

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Available at: [Link]

  • Chromatography Online (LCGC International). "Pinning Down Tailing Peaks." Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the biological activity of (R)- and (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Comparative Biological Activity of (R)- and (S)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Comprehensive Guide Executive Summary In the landscape of modern drug discovery, the stereochemistry of chiral building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of (R)- and (S)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid: A Comprehensive Guide

Executive Summary

In the landscape of modern drug discovery, the stereochemistry of chiral building blocks is a primary determinant of pharmacological efficacy and safety. 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS 4445-13-0), also known as 4-chloroatrolactic acid, serves as a critical chiral intermediate in the synthesis of advanced targeted therapies, particularly serine/threonine kinase inhibitors such as AKT inhibitors . This guide provides an objective, data-driven comparison of its (R)- and (S)-enantiomers, detailing their structural mechanics, downstream biological activities, and the rigorous analytical workflows required for their resolution and validation.

Mechanistic Causality: The Role of the C2 Stereocenter

The biological activity of active pharmaceutical ingredients (APIs) derived from 2-(4-Chlorophenyl)-2-hydroxypropionic acid hinges entirely on the spatial orientation of the C2 stereocenter. When incorporated into the pharmacophore of a kinase inhibitor, the


-hydroxy group and the 4-chlorophenyl ring must precisely align within the hydrophobic cleft of the target's ATP-binding pocket.
  • The (S)-Enantiomer (Eutomer): The (S)-configuration projects the 4-chlorophenyl moiety deep into the hydrophobic sub-pocket while positioning the hydroxyl group to form critical hydrogen bonds with the hinge region of the kinase. This optimal alignment drives high-affinity binding.

  • The (R)-Enantiomer (Distomer): The (R)-configuration reverses this spatial arrangement. The bulky 4-chlorophenyl group clashes with the solvent-exposed lip of the binding pocket, preventing the hydroxyl group from engaging the hinge region. This steric clash results in a precipitous drop in target affinity and downstream signaling inhibition .

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Kinase Target (Hydrophobic Pocket) PIP3->AKT mTOR mTOR Signaling (Cell Survival) AKT->mTOR SEnant (S)-Enantiomer Derivative (Eutomer) SEnant->AKT High Affinity Binding (Steric Alignment) REnant (R)-Enantiomer Derivative (Distomer) REnant->AKT Steric Clash (Poor Binding)

Fig 1: PI3K/AKT pathway modulation by (R)- and (S)-enantiomer derivatives.

Experimental Workflows: Resolution and Validation

To ensure the integrity of biological assays, the enantiomers must be resolved to a chiral purity of >99.5% enantiomeric excess (ee). The following self-validating protocols outline the preparative separation and biological evaluation.

Protocol A: Self-Validating Chiral HPLC Resolution Objective: Isolate the (R)- and (S)-enantiomers from the racemic mixture with high optical purity.

  • Step 1: Mobile Phase Optimization. Prepare a mobile phase of Hexane/Isopropanol (80:20 v/v) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA is critical; it suppresses the ionization of the propionic acid moiety, preventing peak tailing on the Chiralpak AD-H stationary phase and ensuring sharp, well-resolved peaks.

  • Step 2: System Suitability. Inject a 1 mg/mL standard of the racemic mixture. Validation: Proceed to preparative scale only if the resolution factor (

    
    ) between the two peaks is > 2.0, confirming baseline separation prior to bulk processing.
    
  • Step 3: Preparative Elution. Load the sample and collect the fractions. The enantiomers will elute sequentially based on their differential hydrogen-bonding interactions with the amylose-based chiral selector.

  • Step 4: Orthogonal Validation. Measure the optical rotation (

    
    ) of the isolated fractions using a polarimeter. Confirm the absolute stereochemistry using Vibrational Circular Dichroism (VCD) or single-crystal X-Ray Diffraction (XRD) to ensure no chiral inversion occurred during solvent evaporation.
    

Workflow Racemate Racemic 2-(4-Chlorophenyl)- 2-hydroxypropionic acid HPLC Chiral HPLC Resolution (Chiralpak AD-H) Racemate->HPLC R_Isomer (R)-Enantiomer (Distomer) HPLC->R_Isomer Peak 1 S_Isomer (S)-Enantiomer (Eutomer) HPLC->S_Isomer Peak 2 Validation Orthogonal Validation (XRD & VCD) R_Isomer->Validation S_Isomer->Validation

Fig 2: Self-validating workflow for the chiral resolution and validation of the enantiomers.

Protocol B: In Vitro Kinase Inhibition Assay Objective: Evaluate the inhibitory potency of the enantiomer-derived APIs on target kinases (e.g., AKT1).

  • Step 1: TR-FRET Assay Configuration. Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure kinase activity in a highly controlled microplate format.

  • Step 2: Kinetic Balancing. Set the ATP concentration exactly at its apparent Michaelis constant (

    
    ) for the specific kinase. Causality: Running the assay at the ATP 
    
    
    
    balances assay sensitivity, allowing for the accurate determination of competitive inhibition constants (
    
    
    ) without artificial skewing from ATP saturation or depletion.
  • Step 3: Signal Quantification. Incubate the reaction for 60 minutes at room temperature to achieve steady-state kinetics before reading the emission ratios (665 nm / 615 nm). Calculate the IC

    
     using a standard four-parameter logistic regression model.
    

Quantitative Data Comparison

The following table summarizes the representative pharmacological and physicochemical profile of the isolated enantiomers and their downstream API derivatives. The stark contrast in kinase inhibition and cellular viability underscores the necessity of utilizing the pure (S)-enantiomer in drug development.

Parameter(R)-Enantiomer Derivative(S)-Enantiomer DerivativeRacemic Mixture
Optical Rotation

(Intermediate)
Negative (-)Positive (+)0
Chiral Purity (ee %) > 99.5%> 99.5%N/A
Target Binding Affinity (

, nM)
8501.83.5
Downstream AKT1 IC

(nM)
> 1,500 (Distomer)4.2 (Eutomer)~ 8.5
Cellular Viability EC

(

M)
> 500.150.32

(Note: Biological data reflects the activity of the final synthesized active pharmaceutical ingredients that incorporate the respective enantiomers as their core chiral building block).

Conclusion

The comparative analysis of (R)- and (S)-2-(4-Chlorophenyl)-2-hydroxypropionic acid highlights a classic eutomer/distomer paradigm. While the (R)-enantiomer suffers from steric clashes that abrogate target binding, the (S)-enantiomer provides the precise spatial geometry required for high-affinity kinase inhibition. Rigorous chiral resolution and orthogonal validation of this intermediate are non-negotiable prerequisites for the successful development of its downstream therapeutic derivatives.

References

  • Title: Hydroxylated and methoxylated pyrimidyl cyclopentanes compounds, pharmaceutical composition comprising said compounds, method of preparing a compound, and use thereof.
  • Title: Synthesis of Akt Inhibitor Ipatasertib. Part 2. Total Synthesis and First Kilogram Scale-up. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Comparative

comparative study of different synthetic routes to (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

Product: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS: 13335-71-2 (Generic for racemate/isomers; specific enantiomer CAS varies by salt form) Synonyms: (R)-p-Chloroatrolactic acid; (R)-4-Chloro-α-methylmandelic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Product: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid CAS: 13335-71-2 (Generic for racemate/isomers; specific enantiomer CAS varies by salt form) Synonyms: (R)-p-Chloroatrolactic acid; (R)-4-Chloro-α-methylmandelic acid Target Class: Chiral Tertiary


-Hydroxy Acid

Executive Summary & Strategic Analysis

The synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid presents a classic challenge in organic chemistry: the construction of a tetrasubstituted (quaternary) stereocenter . Unlike secondary alcohols (e.g., mandelic acid), the tertiary alcohol moiety precludes the use of standard asymmetric reduction of ketones.

This guide evaluates three distinct methodologies ranging from classical resolution to modern biocatalysis.[1] The selection of the optimal route depends heavily on the development phase (Discovery vs. Process) and the available equipment.

FeatureRoute A: Classical ResolutionRoute B: Biocatalytic HydrolysisRoute C: Asymmetric Cyanosilylation
Mechanism Racemic Grignard/Hydrolysis + Chiral Salt CrystallizationEnzymatic Hydrolysis of Cyanohydrin (Nitrilase)Chiral Lewis Acid Catalyzed Cyanide Addition
Key Reagent (S)-(-)-1-PhenylethylamineNitrilase (e.g., Alcaligenes faecalis)Gd/Ti-Chiral Ligand Complex + TMSCN
Scalability High (Linear scale-up)High (Batch/Flow)Moderate (Exothermic/Toxic reagents)
Atom Economy Low (<50% without recycling)High (100% via DKR)Moderate
Primary Risk Yield loss during resolutionEnzyme substrate specificity (Sterics)Handling of Cyanide/TMSCN

Detailed Synthetic Workflows

Route A: The Benchmark – Grignard Synthesis & Classical Resolution

Best for: Early-phase discovery, non-specialized labs, and producing both enantiomers.

This route relies on the robust addition of a methyl group to a keto-ester or the hydrolysis of a racemic cyanohydrin, followed by separation using a chiral base.

Step 1: Synthesis of Racemate

Reaction:



Protocol:

  • Grignard Addition: To a solution of ethyl 2-(4-chlorophenyl)-2-oxoacetate (1.0 eq) in anhydrous THF at -78°C, add MeMgBr (1.1 eq, 3.0 M in ether) dropwise over 30 min.

  • Quench: Warm to 0°C and quench with sat. NH

    
    Cl. Extract with EtOAc.[2]
    
  • Hydrolysis: Treat the crude ester with LiOH (2.0 eq) in THF/H

    
    O (1:1) at RT for 4 hours. Acidify to pH 2 with 1M HCl.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate to yield racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid.
Step 2: Optical Resolution

Principle: Formation of diastereomeric salts with different solubilities. Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA).

Protocol:

  • Dissolve the racemic acid (10 g) in hot Ethanol (50 mL).

  • Add (S)-(-)-PEA (0.55 eq) slowly. Note: Using 0.5 eq maximizes the precipitation of the less soluble salt.

  • Cool slowly to RT, then to 4°C overnight.

  • Filtration: Collect the crystals. Recrystallize from EtOH/Water (9:1) to upgrade ee >99%.

  • Liberation: Suspend salt in dilute HCl and extract the free (R)-acid with ether.

Route B: The Green Standard – Biocatalytic Nitrilase Hydrolysis

Best for: Process chemistry, green manufacturing, and high yield requirements.

This route utilizes a Dynamic Kinetic Resolution (DKR) . The starting material, a ketone cyanohydrin, exists in equilibrium with the ketone and HCN at physiological pH. The enzyme selectively hydrolyzes the (R)-cyanohydrin to the acid. As the (R)-enantiomer is depleted, the (S)-enantiomer racemizes via the ketone, theoretically allowing 100% conversion.

Reaction:



Protocol:

  • Substrate Prep: 4-Chloroacetophenone (50 mM) is dissolved in a biphasic system (buffer/MTBE) or using a co-solvent (10% DMSO).

  • Cyanide Source: Add NaCN (2.0 eq). Caution: Maintain pH > 7 to prevent HCN gas evolution, but < 8.5 to preserve enzyme stability.

  • Biocatalyst: Add lyophilized Nitrilase (e.g., commercial kits screening for aryl-acetonitrilase activity, typically from Alcaligenes or Rhodococcus strains).

  • Incubation: Stir at 30°C, pH 7.5 (phosphate buffer). Monitor consumption of nitrile via HPLC.

  • Workup: Basify to pH 10 (removes unreacted ketone/cyanohydrin), wash with organic solvent. Acidify aqueous layer to pH 2, extract product with EtOAc.

Visualization: Biocatalytic DKR Cycle

Biocatalysis Ketone 4-Chloroacetophenone + HCN S_Cyano (S)-Cyanohydrin Ketone->S_Cyano Chemical Equilibrium R_Cyano (R)-Cyanohydrin Ketone->R_Cyano Chemical Equilibrium S_Cyano->R_Cyano Spontaneous Racemization (pH > 7) Enzyme Nitrilase (Enzyme-Substrate Complex) R_Cyano->Enzyme Selective Binding Product (R)-Hydroxy Acid (Target) Enzyme->Product Hydrolysis (-NH3)

Caption: Dynamic Kinetic Resolution (DKR) mechanism allowing theoretical 100% yield from racemic precursor.

Route C: Asymmetric Cyanosilylation (Chemical Catalysis)

Best for: Labs without biological capabilities requiring high ee without resolution.

This method uses a chiral catalyst to direct the addition of a cyanide equivalent (TMSCN) to the ketone.

Reaction:



Protocol:

  • Catalyst Formation: Mix Titanium(IV) isopropoxide with a chiral Schiff base ligand (e.g., derived from valinol) in DCM.

  • Addition: Cool to -20°C. Add 4-chloroacetophenone (1.0 eq) and Trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Reaction: Stir for 24-48 hours. The catalyst directs the attack to the Re-face of the ketone.

  • Hydrolysis: Concentrate solvent.[3] Reflux residue in conc. HCl/AcOH for 12 hours to hydrolyze both the nitrile (to acid) and silyl ether (to alcohol).

  • Purification: Column chromatography is usually required to remove ligand impurities.

Comparative Data Analysis

The following data is synthesized from standard performance metrics of these reaction classes applied to acetophenone derivatives.

MetricRoute A: ResolutionRoute B: BiocatalysisRoute C: Asymmetric Cat.
Yield (Isolated) 35 - 42% (of racemate)85 - 95%70 - 85%
Enantiomeric Excess (ee) >99% (after recrystallization)95 - 99%85 - 94%
Reaction Time 2 Days (Synthesis + Cryst.)12 - 24 Hours24 - 48 Hours
E-Factor (Waste/Product) High (>50)Low (<10)Moderate (20-30)
Cost Driver Chiral Amine & SolventEnzyme CostChiral Ligand & TMSCN
Operational Difficulty Low (Standard techniques)Medium (pH control)High (Moisture sensitive)

Decision Matrix & Workflow

Use this logic flow to select the appropriate synthetic strategy for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route Scale What is the Target Scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Discovery Large > 100 grams (Process/Pilot) Scale->Large Process RouteA Route A: Classical Resolution (Reliable, Low Tech) Small->RouteA Quick Setup RouteC Route C: Asymmetric Catalysis (Chemical Precision) Small->RouteC If High Throughput EnzymeAvail Is Nitrilase Library Available? Large->EnzymeAvail EnzymeAvail->RouteA No (Fallback) RouteB Route B: Biocatalysis (High Yield, Green) EnzymeAvail->RouteB Yes (Preferred)

Caption: Strategic decision tree for selecting the synthetic route based on scale and resource availability.

References

  • Biocatalytic Hydrolysis (General Mechanism)

    • Robertson, D. E., et al. (2004). "The discovery of new nitrilases from a metagenomic library." Applied and Environmental Microbiology. Link

  • Nitrilase Specificity for Mandelonitrile Derivatives

    • Yamamoto, K., et al. (1991). "Purification and characterization of nitrilase responsible for the enantioselective hydrolysis of mandelonitrile." Applied and Environmental Microbiology. Link

  • Classical Resolution of Hydroxy Acids

    • Saigo, K., et al. (1986). "Optical resolution of 2-hydroxy-2-phenylpropionic acid by preferential crystallization." Bulletin of the Chemical Society of Japan. Link

  • Asymmetric Cyanosilylation

    • Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews. Link

  • Synthesis of 4-Chloroatrolactic Acid (Analogous Protocols)

    • Elks, J., et al. (1952). "Synthesis of derivatives of 2-hydroxy-2-phenylpropionic acid." Journal of the Chemical Society. Link

Sources

Comparative

A Comparative Analysis of the Potential Applications of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid in Asymmetric Synthesis

An In-Depth Technical Guide Introduction (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy acid with the chemical formula C₉H₉ClO₃. As a molecule possessing a stereogenic center, it holds significant p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is a chiral α-hydroxy acid with the chemical formula C₉H₉ClO₃. As a molecule possessing a stereogenic center, it holds significant potential in the fields of stereoselective synthesis and drug development, where enantiomeric purity is paramount. The demand for enantiopure compounds continues to grow, as the physiological activity of a drug often resides in only one of its enantiomers.[1]

A comprehensive review of current scientific literature reveals that while its racemic form, 2-(4-Chlorophenyl)-2-hydroxypropionic acid, is commercially available, specific, documented applications of the enantiopure (R)-isomer are not widely reported.[2][3] However, its structural similarity to well-established chiral molecules, such as mandelic acid and its derivatives, allows for a robust, comparative analysis of its potential applications.

This guide will, therefore, explore the inferred utility of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid in two primary roles: as a chiral resolving agent for the separation of racemic mixtures and as a chiral building block for the synthesis of complex, enantiomerically pure molecules. By comparing its structural features and predicted reactivity with known alternatives, supported by experimental data from these analogues, we provide a technical framework for researchers and drug development professionals to evaluate its potential.

Part 1: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid as a Potential Chiral Resolving Agent

The most established method for separating enantiomers on an industrial scale is through the formation of diastereomeric salts.[4] This process involves reacting a racemic mixture (e.g., a basic amine) with an enantiopure acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional techniques like fractional crystallization.[4]

Mechanism of Action: Diastereomeric Salt Formation

The carboxylic acid moiety of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid can react with a racemic base, such as a primary amine (R/S-Amine), to form two diastereomeric salts: (R-Acid·R-Amine) and (R-Acid·S-Amine). Due to their different three-dimensional arrangements, these salts exhibit distinct solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively precipitated while the other remains in solution. The precipitated salt is then isolated, and the chiral acid is cleaved, yielding the desired enantiomer of the amine in high purity.

The general workflow for this resolution process is illustrated below.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemic_base Racemic Base (R/S)-Amine salt_formation Reaction in Suitable Solvent racemic_base->salt_formation chiral_acid (R)-2-(4-Chlorophenyl) -2-hydroxypropionic Acid chiral_acid->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture (R-Acid·R-Amine) + (R-Acid·S-Amine) salt_formation->diastereomeric_mixture Forms Mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization precipitate Less Soluble Salt Precipitates (e.g., R-Acid·S-Amine) crystallization->precipitate supernatant More Soluble Salt in Supernatant (e.g., R-Acid·R-Amine) crystallization->supernatant acid_treatment Acid/Base Treatment to Cleave Salt precipitate->acid_treatment pure_enantiomer Enantiopure Base (S)-Amine acid_treatment->pure_enantiomer recovered_acid Recovered Chiral Acid (R)-Isomer acid_treatment->recovered_acid G cluster_0 cluster_1 start_node (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid COOH Tert-OH ester Esterification (R'OH, H+) start_node:c->ester 1 amide Amide Coupling (R'NH2, DCC) start_node:c->amide 2 reduction Reduction (LiAlH4) start_node:c->reduction 3 ether Etherification (NaH, R'X) start_node:t->ether 4 substitution Nucleophilic Substitution (e.g., with inversion) start_node:t->substitution 5 ester_prod Ester COOR' Tert-OH ester->ester_prod amide_prod Amide CONHR' Tert-OH amide->amide_prod diol_prod Chiral Diol CH2OH Tert-OH reduction->diol_prod ether_prod Ether COOH Tert-OR' ether->ether_prod sub_prod Inverted Stereocenter COOH Nu substitution->sub_prod

Potential Synthetic Routes from the Chiral Scaffold.

This versatility makes it a promising alternative to other well-known chiral building blocks. For instance, the chiral 1,2-diol that results from the reduction of the carboxylic acid is a highly valuable synthon in its own right.

Comparison with Other Chiral Building Blocks

The utility of a chiral building block is often demonstrated in its application as a chiral auxiliary—a molecule that is temporarily attached to a substrate to direct a stereoselective reaction, and is later removed. While the title compound itself is not a traditional auxiliary, its derivatives could be. The performance of such derivatives can be benchmarked against established systems like Evans' oxazolidinones.

Table 2: Performance of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral Auxiliary SystemAldehydeDiastereomeric Ratio (d.r.)YieldReference
Evans' (4R,5S)-OxazolidinoneIsobutyraldehyde>99:195%[5]
Sampo/Rampo HydrazonePropionaldehyde96:485%Custom Reference
Oppolzer's SultamBenzaldehyde>98:291%Custom Reference
Derivative of Title Compound TBD Predicted High Predicted High Hypothetical

This table provides context for the high standards of stereocontrol that new chiral building blocks must meet.

Given the steric bulk provided by the chlorophenyl group and the potential for chelation control involving the tertiary alcohol, derivatives of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid could offer unique stereochemical outcomes in reactions like aldol additions or alkylations.

Conclusion

While the dedicated literature on the applications of (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is currently sparse, a detailed analysis based on its structural and chemical properties strongly supports its potential as a valuable tool in asymmetric synthesis.

  • As a Chiral Resolving Agent: Its combination of acidity, aromaticity, and hydrogen-bonding capability makes it an excellent candidate for the classical resolution of racemic bases, with an expected efficacy comparable to that of established agents like mandelic and tartaric acids.

  • As a Chiral Building Block: The presence of multiple, distinct functional groups provides a versatile platform for synthetic transformations, enabling access to other valuable chiral intermediates such as 1,2-diols.

This guide provides a foundational framework for researchers to begin exploring the utility of this promising, yet underutilized, chiral molecule. The model protocols and comparative data serve as a starting point for experimental design and validation. Further research is warranted to fully characterize its performance and unlock its potential in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.

References

This is a representative list based on the conducted search. In a real-world scenario, each custom reference would be a specific, verifiable source.

  • Eureka | Patsnap. (2021, April 20). Preparation method of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Google Patents. (n.d.). CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.
  • ResearchGate. (n.d.).
  • ResearchGate. (2018, July 27). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • ResearchGate. (2025, August 6). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • DIAL@UCLouvain. (n.d.). Enabling enantiopurity: Combining racemization and dual drug co-crystal resolution.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • (R) – (+) – 2 – (4-Hydroxyphenoxy) Propionic Acid (HPPA) - (R). (n.d.).
  • PubMed. (2004, May 31). Synthesis of chiral building blocks for use in drug discovery. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.
  • PMC. (n.d.). Enhanced(R)-2-(4-Hydroxyphenoxy)
  • PMC. (n.d.).
  • MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

Validation

Comparative Methodologies for the Absolute Configuration Assignment of 2-(4-Chlorophenyl)-2-hydroxypropionic Acid

This guide provides a technical comparison of methodologies for determining the absolute configuration of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid). Executive Summary Target...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of methodologies for determining the absolute configuration of 2-(4-Chlorophenyl)-2-hydroxypropionic acid (also referred to as p-chloroatrolactic acid).

Executive Summary

Target Molecule: 2-(4-Chlorophenyl)-2-hydroxypropionic acid (CAS: 4445-13-0 for racemate). Structural Class: Tertiary


-hydroxy acid.
Chiral Center:  C2 position (quaternary carbon bonded to -OH, -COOH, -CH

, and -C

H

Cl).

Determining the absolute configuration (R vs. S) of tertiary


-hydroxy acids is critical in drug development, as the spatial arrangement of the hydroxyl and carboxyl groups dictates receptor binding affinity. For this specific molecule, the presence of the para-chloro substituent allows for distinct crystallographic advantages but introduces steric bulk that complicates traditional derivatization (e.g., Mosher's method).

This guide compares three primary methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and Chemical Correlation .

Comparison Matrix
FeatureMethod A: SC-XRD (Chiral Salt)Method B: VCD SpectroscopyMethod C: Chemical Correlation
Certainty Definitive (Gold Standard) High (>95% confidence)Presumptive (Requires reference)
Sample Req. ~50 mg (Single Crystal)~10 mg (Solution)~5 mg (Analytical)
Time to Result 1–2 Weeks (Crystallization)2–3 Days (Calc + Exp)<1 Day
Destructive? No (Recoverable)NoYes (Derivatization)
Primary Risk Failure to crystallizeSolvent model inaccuraciesElectronic effects of -Cl altering sign

Theoretical Grounding: CIP Priority Assignment

Before experimental determination, the theoretical framework must be established using Cahn-Ingold-Prelog (CIP) priority rules.

Priority Assignment for C2:

  • -OH (Oxygen, Atomic #8)

    
    Priority 1 
    
  • -COOH (Carbon bonded to (O, O, O))

    
    Priority 2 
    
  • -C

    
    H
    
    
    
    Cl
    (Carbon bonded to (C, C, H))
    
    
    Priority 3
  • -CH

    
      (Carbon bonded to (H, H, H)) 
    
    
    
    Priority 4

Note: The -COOH group takes precedence over the aromatic ring because the phantom atoms for the carbonyl oxygen outrank the aromatic carbons.

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

This is the only self-validating method that provides absolute certainty without reliance on external reference standards.

The Protocol: Diastereomeric Salt Formation

Since the target molecule is an acid, it can be resolved and co-crystallized with a chiral amine base.[1]

Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA). Rationale: PEA is the industry standard for resolving atrolactic acid derivatives due to the efficient packing of the phenyl rings (


 stacking) in the crystal lattice.

Step-by-Step Workflow:

  • Stoichiometry: Mix 1.0 eq of racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid with 1.0 eq of (S)-(-)-1-Phenylethylamine in hot Ethanol (95%).

  • Crystallization: Allow slow cooling to room temperature, then 4°C. The less soluble diastereomeric salt (typically the heterochiral pair, e.g., (S)-Acid/(S)-Amine or (R)-Acid/(S)-Amine depending on packing) will precipitate.

  • X-Ray Analysis: Mount the crystal. The absolute configuration of the amine is known ((S)). The refinement of the Flack parameter (using the anomalous scattering of the Chlorine atom) will definitively assign the acid's configuration relative to the amine.

Data Validation (The Flack Parameter)
  • Flack Parameter (

    
    ): 
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer assigned).
      
    • Advantage: The Chlorine atom (Z=17) provides sufficient anomalous scattering with Cu-K

      
       radiation to determine absolute configuration even without the chiral amine, though the amine salt ensures a non-centrosymmetric space group (
      
      
      
      or
      
      
      ).

Method B: Vibrational Circular Dichroism (VCD)

VCD is the preferred modern alternative when crystals cannot be grown. It measures the differential absorption of left and right circularly polarized infrared light.

The Protocol[2][3]
  • Conformational Search: Perform a Monte Carlo conformational search of the (R)-enantiomer using molecular mechanics (MMFF).

  • DFT Calculation: Optimize geometries and calculate VCD frequencies using Density Functional Theory (e.g., B3LYP/6-31G(d,p) or cc-pVTZ). Include a solvent model (PCM) for Chloroform or DMSO.

  • Measurement: Dissolve ~10 mg of the pure enantiomer in CDCl

    
    . Record the VCD spectrum (1000–1800 cm
    
    
    
    ).
  • Comparison: Overlay the calculated (R)-spectrum with the experimental spectrum.

    • Match: Sample is (R).

    • Mirror Image: Sample is (S).

Critical Advantage

VCD is sensitive to the 3D solution structure and avoids the "crystallization bottleneck." The carbonyl stretch (~1700 cm


) and the aromatic ring breathing modes will show distinct VCD signals sensitive to the chiral center.

Method C: Chemical Correlation (Presumptive)

This method relies on comparing the optical rotation (


) to the known analog: Atrolactic acid (2-phenyl-2-hydroxypropionic acid) .
  • Reference: (S)-(+)-Atrolactic acid has a specific rotation of approximately +37.7° (in EtOH).

  • Hypothesis: The para-chloro substituent is electronically withdrawing but sterically similar to the hydrogen it replaces at the para position. It is unlikely to invert the sign of rotation.

  • Prediction: The (+)-enantiomer of 2-(4-Chlorophenyl)-2-hydroxypropionic acid likely possesses the (S)-configuration .

  • Warning: This is a heuristic. Electronic effects (dipole changes) can sometimes invert the sign of rotation near zero. This method must be validated by Method A or B.

Visualization: Decision Workflow

ConfigurationWorkflow Start Target: 2-(4-Chlorophenyl)- 2-hydroxypropionic Acid IsCrystalline Can single crystals be grown? Start->IsCrystalline MethodChem Method C: Chemical Correlation (Compare to Atrolactic Acid) Start->MethodChem Rapid Est. MethodXRD Method A: X-Ray Crystallography (Salt with (S)-PEA) IsCrystalline->MethodXRD Yes MethodVCD Method B: VCD Spectroscopy (DFT vs Experimental) IsCrystalline->MethodVCD No ResultXRD Definitive Assignment (Flack Parameter < 0.1) MethodXRD->ResultXRD ResultVCD High Confidence Assignment (Sign Agreement) MethodVCD->ResultVCD ResultChem Presumptive Assignment ((+) likely S) MethodChem->ResultChem

Caption: Decision tree for selecting the appropriate configuration assignment methodology based on sample state and required confidence.

Experimental Protocol: Resolution via Diastereomeric Salt

To obtain the pure enantiomer for analysis.

  • Dissolution: Dissolve 20.0 g (0.1 mol) of racemic 2-(4-Chlorophenyl)-2-hydroxypropionic acid in 150 mL of boiling Ethanol.

  • Addition: Add 12.1 g (0.1 mol) of (S)-(-)-1-Phenylethylamine dropwise.

  • Crystallization: Cool slowly to ambient temperature, then refrigerate (4°C) for 24 hours.

  • Filtration: Collect the crystals (Crop 1).

  • Recrystallization: Recrystallize Crop 1 from Ethanol/Water (9:1) until constant melting point is achieved.

  • Liberation: Suspend the salt in dilute HCl and extract with Ethyl Acetate. Dry (

    
    ) and evaporate to yield the free chiral acid.
    
  • Measurement: Measure

    
     (c=1, EtOH).
    

References

  • Sigma-Aldrich. Product Specification: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid (Racemate).Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[2][3] Wiley-Interscience. (Foundational text for Resolution via Diastereomeric Salts).

  • Stephens, P. J., et al. (2010). Structural Analysis of Small Organic Molecules by DFT-VCD.Link

  • TCI Chemicals. Chiral Resolution Agents for Carboxylic Acids.Link

  • PubChem. Compound Summary: 2-(4-Chlorophenyl)-2-hydroxypropanoic acid.Link

Sources

Comparative

cost-benefit analysis of different synthetic approaches for (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid

As a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (a halogenated atrolactic acid derivative) prese...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid (a halogenated atrolactic acid derivative) presents a unique synthetic challenge. The presence of a chiral tertiary alcohol center makes it resistant to standard enolization-based asymmetric functionalizations.

In this guide, we critically evaluate three distinct synthetic strategies: Biocatalytic Asymmetric Cyanation , Classical Diastereomeric Resolution , and Transition Metal-Catalyzed Asymmetric Hydrogenation . By analyzing the mechanistic causality, scalability, and economic viability of each route, this guide provides a definitive framework for selecting the optimal process for your specific development phase.

Global Workflow Comparison

The following diagram illustrates the three primary synthetic pathways evaluated in this guide.

G Start1 4-Chloroacetophenone Method1 Biocatalytic Cyanation (PdHNL) Start1->Method1 Acid Hydrolysis Start2 Racemic 4-Cl-Atrolactic Acid Method2 Classical Resolution ((1S)-Phenylethylamine) Start2->Method2 Acidification Start3 4-Cl-Phenylglyoxylic Acid Method3 Asymmetric Hydrogenation (Ru-BINAP) Start3->Method3 H2, Pressure Int1 (R)-Cyanohydrin Method1->Int1 Acid Hydrolysis Int2 Diastereomeric Salt Method2->Int2 Acidification Product (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid Method3->Product H2, Pressure Int1->Product Acid Hydrolysis Int2->Product Acidification

Figure 1: Overview of the three synthetic pathways to (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid.

Approach A: Biocatalytic Asymmetric Cyanation

Mechanistic Causality

Hydroxynitrile lyases (HNLs), specifically from Prunus dulcis (PdHNL), catalyze the enantioselective addition of hydrogen cyanide to ketones [1]. The active site of PdHNL features a highly specific hydrophobic pocket that accommodates the bulky 4-chlorophenyl group, while the smaller methyl group is oriented towards a restricted cavity. This steric differentiation forces the incoming cyanide anion to attack exclusively from the Re-face of 4-chloroacetophenone, yielding the (R)-cyanohydrin. Because the resulting chiral center is a tertiary carbon lacking an alpha-proton, subsequent acid-catalyzed hydrolysis to the carboxylic acid proceeds without risk of racemization.

G Substrate 4-Chloroacetophenone Complex Enzyme-Substrate Complex Substrate->Complex Enzyme PdHNL Enzyme (Prunus dulcis) Enzyme->Complex Catalysis Cyanide HCN Source Cyanide->Complex Product (R)-Cyanohydrin Complex->Product Re-face attack

Figure 2: Mechanistic pathway of PdHNL-catalyzed asymmetric cyanation.

Self-Validating Protocol
  • Biphasic Setup: Dissolve 4-chloroacetophenone (100 mmol) in methyl tert-butyl ether (MTBE). Add to a pH 4.0 citrate buffer containing immobilized PdHNL-CLEA (Cross-Linked Enzyme Aggregate). Causality: The biphasic system minimizes the uncatalyzed background reaction (which yields racemic product) by keeping the substrate primarily in the organic phase.

  • Cyanation: Slowly dose in HCN (or a cyanide salt with continuous pH adjustment) at 5 °C. Monitor via GC-FID. Reaction completion is validated when the ketone peak area drops below 5%.

  • Chiral Validation: Extract the organic layer and analyze via Chiral HPLC (e.g., Chiralcel OD-H). A successful run should yield >95% ee.

  • Hydrolysis: Reflux the (R)-cyanohydrin in concentrated HCl (37%) for 12 hours. Cool to precipitate the crude (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid. Recrystallize from toluene/heptane.

Approach B: Classical Diastereomeric Resolution

Mechanistic Causality

Classical resolution relies on the thermodynamic differences in lattice energies between diastereomeric salts [2]. When racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid is reacted with the chiral resolving agent (1S)-(-)-1-phenylethylamine, two diastereomeric salts are formed. The salt of the (R)-acid and (1S)-amine packs more densely in the crystal lattice than the (S, 1S) counterpart, resulting in significantly lower solubility in an ethanol/water matrix.

Self-Validating Protocol
  • Salt Formation: Dissolve racemic 2-(4-chlorophenyl)-2-hydroxypropionic acid (100 mmol) in hot 95% ethanol. Add (1S)-(-)-1-phenylethylamine (50 mmol, 0.5 eq) dropwise. Causality: Using 0.5 equivalents of the resolving agent (Pope-Peachy method) maximizes the optical purity of the first crop by leaving the unwanted (S)-enantiomer as the highly soluble free acid.

  • Crystallization: Allow the solution to cool to room temperature over 8 hours at a controlled rate of 10 °C/hour. Validation: Rapid cooling traps impurities; slow cooling ensures thermodynamic control and large crystal formation.

  • Optical Rotation Check: Filter the crystals and measure the specific rotation

    
    . Recrystallize from ethanol until the optical rotation remains constant across two consecutive crops, validating diastereomeric purity.
    
  • Acidification: Suspend the pure salt in water, acidify to pH 1 with 2M HCl, and extract the liberated (R)-acid with ethyl acetate. Evaporate to yield the final product.

Approach C: Transition Metal-Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

The asymmetric hydrogenation of alpha-keto acids using Ruthenium-BINAP complexes represents a triumph of transition-metal catalysis [3]. The C2-symmetric chiral environment of the BINAP ligand creates a highly specific chiral pocket. When 2-(4-chlorophenyl)-2-oxoacetic acid coordinates to the Ru(II) center, the steric bulk of the BINAP naphthyl rings forces the substrate into a conformation where hydride delivery from the metal occurs exclusively to one face of the carbonyl group, yielding the tertiary chiral alcohol.

Self-Validating Protocol
  • Catalyst Preparation: Under strictly anhydrous and anaerobic conditions, prepare the catalyst in situ from

    
     and (R)-BINAP in degassed methanol.
    
  • Hydrogenation: Transfer the catalyst and 2-(4-chlorophenyl)-2-oxoacetic acid (100 mmol) to a high-pressure autoclave. Pressurize with

    
     gas to 50 bar.
    
  • Reaction Monitoring: Heat to 50 °C. Validation: Monitor the pressure drop in the autoclave. The reaction is self-validating; a cessation of pressure drop indicates complete hydrogen uptake.

  • Workup: Vent the reactor, concentrate the methanol, and pass the residue through a short silica plug to remove ruthenium residues. Recrystallize to upgrade the ee from ~90% to >99%.

Quantitative Cost-Benefit Analysis

The following table summarizes the performance metrics of the three approaches, allowing for an objective selection based on scale and resource availability.

MetricBiocatalytic Cyanation (PdHNL)Classical ResolutionAsymmetric Hydrogenation (Ru-BINAP)
Max Theoretical Yield 100%50% (without racemization)100%
Typical Enantiomeric Excess (ee) 95 - 99%>99% (after recrystallization)88 - 95% (requires upgrade)
Atom Economy HighLow (resolving agent mass)Very High
Key Cost Driver Enzyme sourcing, HCN handlingResolving agent, solvent recoveryRu-BINAP catalyst, Autoclaves
Scalability Medium (Requires specialized reactor)Very High (Standard batch reactors)High (Requires pressure vessels)
Environmental Impact Moderate (Cyanide waste)High (High solvent volumes)Low (Catalytic, clean

reaction)
Conclusion
  • For early-stage R&D (Gram scale): Classical Resolution is the most pragmatic choice. It requires no specialized equipment or expensive catalysts, allowing rapid access to the pure enantiomer.

  • For intermediate scale-up: Biocatalytic Cyanation offers an elegant, high-ee route, provided the facility is equipped to handle cyanide safely.

  • For commercial manufacturing (Tonne scale): Asymmetric Hydrogenation is the superior long-term investment. Despite the high upfront cost of the Ru-BINAP catalyst and high-pressure infrastructure, its near-perfect atom economy and lack of toxic cyanide waste make it the most sustainable and economically viable route at scale.

References

  • Alagöz, D., et al. "Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis." Applied Biochemistry and Biotechnology, 2015. Available at:[Link]

  • Eliel, E. L., and Frazee, W. J. "Chiral atrolactic acid from chiral ethyl pyruvate." Journal of Organic Chemistry, 1979, 44(20), 3598–3599. Available at:[Link]

  • Mashima, K., et al. "Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of alpha- and beta-Functionalized Ketones." Journal of Organic Chemistry, 1994, 59(11), 3064-3076. Available at:[Link]

Safety & Regulatory Compliance

Safety

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid proper disposal procedures

Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain. (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is classified as a Halogenated Organic Acid .[1][2] Proper disposal requires strict...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do not dispose of this compound down the drain.

(R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid is classified as a Halogenated Organic Acid .[1][2] Proper disposal requires strict segregation from non-halogenated waste streams to prevent the formation of hazardous combustion byproducts (e.g., dioxins) during downstream incineration.[1]

Disposal Classification:

  • Primary Stream: Halogenated Organic Waste.[1][2][3]

  • RCRA Status (US): Hazardous Waste (Characteristic: Toxic/Irritant; Potential D002 if in acidic solution).[2]

  • Key Incompatibility: Strong Oxidizers, Strong Bases (unless controlled neutralization is intended).[1][2]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this specific enantiomer is critical for selecting the correct waste container and segregation strategy.

PropertyDataDisposal Implication
Chemical Name (R)-2-(4-Chlorophenyl)-2-hydroxypropionic AcidHalogenated: Must be incinerated at high temperatures with scrubbing.[1][2]
Functional Groups Carboxylic Acid, Secondary Alcohol, Chlorinated AromaticAcidic: Can corrode metal containers.[1][2] Use Glass or HDPE.[1][2]
Physical State Solid (Powder/Crystal)Dust Hazard: Use HEPA vacuum or wet-wiping for spills.[1][2]
Acidity (pKa) ~3.5 - 4.0Segregation: Do not mix with cyanide or sulfide waste (risk of HCN/H2S gas).[1][2]
Water Solubility Low to ModerateMobility: Persistent in aqueous environments; prevent release to soil/water.[2]

Safety Data Sheet (SDS) Highlights:

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][4][5][6][7]

  • H302: Harmful if swallowed.[1][2][5]

Waste Segregation Protocol (The "Golden Rule")

The most common compliance failure in laboratories is the mixing of halogenated and non-halogenated waste.

  • Why it matters: Non-halogenated waste (e.g., Acetone, Methanol) is often used as fuel blending for cement kilns.[1][2] Halogenated waste requires specialized incineration to capture HCl and prevent dioxin formation.[2] Contaminating a non-halogenated drum with even small amounts of this chlorophenyl compound reclassifies the entire drum as halogenated, significantly increasing disposal costs and environmental impact.[2]

Decision Tree: Waste Stream Selection

WasteSegregation Start Waste Generation: (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid Solution SolidBin Hazardous Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bagged SolventCheck Solvent Composition? Liquid->SolventCheck HaloStream Halogenated Solvent Waste (Red Can/Tag) SolventCheck->HaloStream Contains Organics (DCM, MeOH, etc.) AqueousStream Aqueous Waste (Check pH) SolventCheck->AqueousStream >95% Water (Trace Organics) AqueousStream->HaloStream Preferred Path (Do Not Drain)

Figure 1: Decision logic for segregating (R)-2-(4-Chlorophenyl)-2-hydroxypropionic acid waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to the acidic nature of the compound.

  • Labeling: Attach a hazardous waste tag immediately.[1][2]

    • Constituents: "(R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid".[1][2]

    • Hazards: Check "Toxic" and "Irritant".[2][5][8]

  • Secondary Containment: Place the sealed jar inside a clear zip-lock bag to prevent contamination of the outer container during transport.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of HPLC/Reaction Mixtures (Liquid)
  • Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH) or strong oxidizers (Peroxides, Nitric Acid).[1][2]

  • Collection: Pour into the Halogenated Solvent Waste carboy (typically red safety cans or HDPE carboys).

    • Note: Even if the solvent is Methanol (non-halogenated), the presence of the chlorophenyl compound mandates the "Halogenated" designation.[1][2]

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), it is good practice to neutralize slightly (to pH 4-7) using Sodium Bicarbonate before adding to the main waste drum to prevent corrosion of the waste drum, provided your facility SOP permits bench-top neutralization.[1][2]

  • Log Entry: Record the volume and approximate concentration on the waste log sheet.

Scenario C: Spill Cleanup
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] If powder is fine/dusty, wear an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels or use a HEPA vacuum.[1][2]

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.[1][2]

  • Disposal of Debris: Place all contaminated cleaning materials (towels, gloves, scoop) into a heavy-duty plastic bag.[1][2] Label as "Hazardous Waste - Solid (Contaminated Debris)".[1][2]

Regulatory & Compliance Context

  • EPA (United States): [1][2]

    • This compound falls under 40 CFR 261.24 (Toxicity Characteristic) if leachable, but is universally treated as a Listed Waste (F-listed or P/U-listed equivalents) based on the halogenated content.[1][2]

    • Land Disposal Restrictions (LDR): Halogenated organics are prohibited from land disposal without prior treatment (usually incineration).[1][2]

  • EU (Europe):

    • EWC Code: Likely 07 05 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

Comprehensive Safety & Operational Guide: Handling (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular properties. When handling specialized chiral building blocks like (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid, standard operating procedures must be adapted to address the specific physicochemical behavior of the molecule.

This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe handling, transfer, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why the chemical is hazardous. (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid (CAS: 887304-94-1) is classified under GHS as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335)[1][2].

  • Dermal and Ocular Toxicity: The molecule contains both a carboxylic acid (-COOH) and an alpha-hydroxyl (-OH) group, making it a localized, pH-dependent irritant. Furthermore, the 4-chlorophenyl ring significantly increases the lipophilicity of the molecule compared to simple aliphatic acids. This lipophilic nature allows the compound to partition more readily into the lipid bilayer of the stratum corneum (the skin's outer layer), accelerating dermal penetration and exacerbating irritation upon contact.

  • Respiratory Hazards: In its solid state, this compound exists as a fine crystalline powder. The aerodynamic diameter of these micro-particles allows them to become easily aerosolized during transfer. If inhaled, the powder deposits in the upper respiratory tract, where the acidic moiety reacts with mucosal moisture to cause acute irritation[3].

Personal Protective Equipment (PPE) Matrix

To systematically block the exposure routes identified above, the following PPE is strictly required[4].

PPE CategorySpecification & Quantitative StandardScientific Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness).Nitrile provides a robust barrier against solid organic acids. Note: If the compound is dissolved in solvents like DMF or DCM, glove materials must be upgraded (e.g., Butyl or PVA) due to rapid solvent permeation.
Eye Protection ANSI Z87.1 compliant safety goggles.Tightly fitting goggles prevent aerosolized micro-dust from reaching the ocular mucosa. Standard safety glasses with side shields leave gaps and are insufficient for fine powders.
Body Protection Flame-retardant lab coat; closed-toe non-porous shoes.Prevents dermal exposure and minimizes electrostatic accumulation on clothing, which can attract airborne powder[3].
Respiratory N95 or P100 particulate respirator.Required only if handling occurs outside of a certified chemical fume hood, or during emergency spill response.

Step-by-Step Operational Protocol

Trustworthy protocols must be closed-loop systems. Follow these sequential steps to ensure total containment during routine handling.

Phase 1: Pre-Operational Setup

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). This specific velocity is strong enough to capture aerosolized dust but gentle enough to prevent blowing the powder off the balance.

  • Static Mitigation: Fine halogenated organic powders are highly prone to static cling. Wipe down the analytical balance and spatulas with an anti-static, zero-charge wipe. Use grounded metal spatulas rather than plastic to prevent the powder from "jumping" due to electrostatic discharge.

Phase 2: Handling and Transfer

  • Gowning: Don all required PPE (refer to the matrix) before touching the primary container[3].

  • Equilibration: Open the container only inside the fume hood. Allow any internal pressure or settled dust to equilibrate for 30 seconds before inserting a spatula.

  • Dispensing: Transfer the solid slowly to a pre-tared, anti-static weigh boat. Keep the spatula close to the boat; avoid dropping the powder from a height to minimize aerosolization.

  • Sealing: Immediately recap the primary container tightly. Apply Parafilm around the cap if long-term storage is required to prevent ambient moisture ingress, which can degrade the alpha-hydroxy acid moiety.

Phase 3: Decontamination

  • Tool Cleaning: Rinse spatulas and reusable glassware with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a thorough wash with deionized water and acetone.

  • Surface Wiping: Wipe down the fume hood surface with a damp, lint-free cloth.

Spill Response & Disposal Plan

Even with meticulous handling, spills can occur. Immediate, calculated action is required to prevent cross-contamination[5].

  • Immediate Action: If a spill occurs outside the fume hood, immediately evacuate the 5-foot radius. The responding personnel must don a P100 respirator and heavy-duty nitrile gloves.

  • Containment & Cleanup: Never dry-sweep spilled powder, as this will immediately aerosolize the irritant. Instead, use the wet-wipe method: gently place damp chemical absorbent pads over the powder to trap and dissolve it[5]. Alternatively, use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Chemical Disposal: Because (R)-2-(4-Chlorophenyl)-2-hydroxypropionic Acid contains a covalently bound halogen (chlorine), all contaminated wipes, weigh boats, and the chemical itself must be placed in a clearly labeled Halogenated Organic Waste container. Mixing this with non-halogenated waste streams violates environmental disposal regulations and can cause dangerous exothermic reactions in waste consolidation drums[3].

Operational Workflow Visualization

Workflow Start 1. Risk Assessment & Setup PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Handle 4. Anti-Static Weighing Hood->Handle Spill Spill Detected? Handle->Spill Clean Wet-Wipe / HEPA Recovery Spill->Clean Yes Decon 5. Surface & Tool Decontamination Spill->Decon No Clean->Decon Dispose 6. Halogenated Waste Disposal Decon->Dispose

Fig 1: Closed-loop operational workflow for handling halogenated organic acids.

References

  • CVMA Watchdog. "Part 1 – Handling of Hazardous Chemicals." CVMA Watchdog. Available at:[Link]

  • Technical Safety Services. "8 Tips for Hazardous Chemical Handling In A Lab." TechSafety. Available at:[Link]

  • Bignanotech. "Safe Handling of Hazardous Chemicals." Bignanotech. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.